molecular formula C8H7FN2O B1344219 (5-Fluoro-1H-indazol-3-yl)methanol CAS No. 518990-02-8

(5-Fluoro-1H-indazol-3-yl)methanol

Cat. No.: B1344219
CAS No.: 518990-02-8
M. Wt: 166.15 g/mol
InChI Key: FUNPPRWQIBANBU-UHFFFAOYSA-N
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Description

(5-Fluoro-1H-indazol-3-yl)methanol is a useful research compound. Its molecular formula is C8H7FN2O and its molecular weight is 166.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-fluoro-2H-indazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-3,12H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNPPRWQIBANBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625980
Record name (5-Fluoro-2H-indazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518990-02-8
Record name (5-Fluoro-2H-indazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Profile of (5-Fluoro-1H-indazol-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound (5-Fluoro-1H-indazol-3-yl)methanol. Due to the limited availability of published, consolidated spectroscopic data for this specific molecule, this guide synthesizes expected values based on known data for analogous structures and fundamental principles of spectroscopic analysis. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented to aid researchers in their analytical workflows.

Core Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These values are estimations derived from spectral data of similar fluorinated indazole derivatives and are intended to serve as a reference for experimental validation.

Table 1: Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
NH (indazole)~13.0br s-
H-4~7.8ddJ = 9.0, 2.5
H-6~7.2dddJ = 9.0, 9.0, 2.5
H-7~7.5ddJ = 9.0, 4.5
CH₂~4.8s-
OHVariablebr s-

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-3~145
C-3a~122
C-4~110 (d, J ≈ 25 Hz)
C-5~158 (d, J ≈ 235 Hz)
C-6~112 (d, J ≈ 25 Hz)
C-7~120 (d, J ≈ 10 Hz)
C-7a~140
CH₂~55

Solvent: DMSO-d₆. 'd' denotes a doublet due to C-F coupling.

Table 3: Predicted IR Absorption Data
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (alcohol)3400-3200Broad, Strong
N-H Stretch (indazole)3200-3100Broad, Medium
C-H Stretch (aromatic)3100-3000Medium
C=C Stretch (aromatic)1620-1450Medium-Strong
C-O Stretch (primary alcohol)~1050Strong
C-F Stretch1250-1150Strong
Table 4: Predicted Mass Spectrometry Data
Ion Predicted m/z Description
[M]+•168.05Molecular Ion
[M-H₂O]+•150.04Loss of water
[M-CH₂O]+•138.04Loss of formaldehyde
[C₇H₄FN₂]+135.04Indazole fragment

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for small organic molecules like this compound and can be adapted based on the specific instrumentation and experimental goals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra and perform baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound directly onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically perform the background subtraction.

    • Identify and label the significant absorption bands in the spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in its identification and structural elucidation.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Instrument Setup (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Set the ionization energy to 70 eV, a standard for generating reproducible fragmentation patterns.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

  • Data Analysis:

    • Identify the molecular ion peak ([M]+•), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern to identify characteristic fragment ions and neutral losses, which provide structural information.

Visualized Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses described above.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample_Prep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Data_Acq Data Acquisition (¹H and ¹³C Spectra) NMR_Sample_Prep->NMR_Data_Acq NMR_Data_Proc Data Processing (FT, Phasing, Integration) NMR_Data_Acq->NMR_Data_Proc NMR_Analysis Structural Analysis NMR_Data_Proc->NMR_Analysis IR_Sample_Prep Sample Preparation (ATR) IR_Data_Acq Data Acquisition (Background and Sample Scan) IR_Sample_Prep->IR_Data_Acq IR_Data_Proc Data Processing (Background Subtraction) IR_Data_Acq->IR_Data_Proc IR_Analysis Functional Group Identification IR_Data_Proc->IR_Analysis MS_Sample_Prep Sample Preparation (Dilute Solution) MS_Data_Acq Data Acquisition (Ionization and Mass Analysis) MS_Sample_Prep->MS_Data_Acq MS_Data_Proc Data Processing (Spectrum Generation) MS_Data_Acq->MS_Data_Proc MS_Analysis MW and Fragmentation Analysis MS_Data_Proc->MS_Analysis

Caption: General workflow for NMR, IR, and MS spectroscopic analysis.

Logical_Relationship Logical Relationship of Spectroscopic Data cluster_Data Spectroscopic Techniques cluster_Info Information Obtained Compound This compound NMR NMR (¹H, ¹³C) Compound->NMR IR IR Compound->IR MS MS Compound->MS Structure Molecular Structure (Connectivity, Chemical Environment) NMR->Structure Functional_Groups Functional Groups (O-H, N-H, C=C, C-F) IR->Functional_Groups MW_Frag Molecular Weight & Fragmentation Pattern MS->MW_Frag Structure->Functional_Groups Structure->MW_Frag Functional_Groups->MW_Frag

Caption: Relationship between spectroscopic techniques and structural information.

An In-depth Technical Guide to (5-Fluoro-1H-indazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 518990-02-8

This technical guide provides a comprehensive overview of (5-Fluoro-1H-indazol-3-yl)methanol, a fluorinated heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details its chemical and physical properties, a detailed experimental protocol for its synthesis, and its current and potential applications, with a focus on its role as a key building block in the creation of targeted therapeutics.

Core Properties

This compound is a solid organic compound at room temperature. The fluorine atom at the 5-position of the indazole ring imparts unique physicochemical properties that can influence its biological activity, metabolic stability, and pharmacokinetic profile. A summary of its key properties is presented in the table below.

PropertyValueReference
CAS Number 518990-02-8[1][2][3]
Molecular Formula C₈H₇FN₂O
Molecular Weight 166.15 g/mol
Appearance Solid
Storage Temperature 2-8°C
InChI 1S/C8H7FN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-3,12H,4H2,(H,10,11)
InChI Key FUNPPRWQIBANBU-UHFFFAOYSA-N
SMILES OCc1nnc2cc(F)ccc12

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 5-fluoroindole. The initial step involves the conversion of 5-fluoroindole to 5-fluoro-1H-indazole-3-carbaldehyde via nitrosation. The subsequent step is the reduction of the aldehyde to the corresponding alcohol.

Experimental Protocol

Step 1: Synthesis of 5-Fluoro-1H-indazole-3-carbaldehyde

This procedure is adapted from a general method for the nitrosation of indoles.

  • Materials: 5-fluoroindole, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Dimethylformamide (DMF), Water, Ethyl Acetate, Petroleum Ether, Magnesium Sulfate (MgSO₄).

  • Procedure:

    • In a round-bottom flask, dissolve 5-fluoroindole (1.0 eq) in a mixture of DMF and water.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of sodium nitrite (8.0 eq) in water.

    • To this mixture, add hydrochloric acid (2.7 eq) dropwise while maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 5 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, extract the mixture with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield 5-fluoro-1H-indazole-3-carbaldehyde.[4][5]

Step 2: Synthesis of this compound

This step involves the reduction of the aldehyde synthesized in Step 1.

  • Materials: 5-fluoro-1H-indazole-3-carbaldehyde, Sodium Borohydride (NaBH₄), Methanol, Dichloromethane, Water.

  • Procedure:

    • Dissolve 5-fluoro-1H-indazole-3-carbaldehyde (1.0 eq) in methanol in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Add sodium borohydride (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains at 0°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by the slow addition of water.

    • Extract the product with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Aldehyde Synthesis cluster_step2 Step 2: Alcohol Synthesis A 5-Fluoroindole B Nitrosation (NaNO₂, HCl, DMF/H₂O) A->B Reactant C 5-Fluoro-1H-indazole-3-carbaldehyde B->C Product D 5-Fluoro-1H-indazole-3-carbaldehyde E Reduction (NaBH₄, Methanol) D->E Reactant F This compound E->F Final Product

Caption: A simplified workflow for the two-step synthesis of this compound.

Applications in Drug Discovery and Research

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[6] The introduction of a fluorine atom can significantly enhance the therapeutic potential of these molecules by improving metabolic stability, binding affinity, and membrane permeability.

Role as a Kinase Inhibitor Building Block

Indazole derivatives are well-established as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways.[7][8] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. This compound serves as a valuable intermediate for the synthesis of more complex indazole-based kinase inhibitors. The hydroxyl group provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of inhibitory potency and selectivity. For instance, fluorinated indazole derivatives have shown promise as inhibitors of fibroblast growth factor receptors (FGFR) and polo-like kinase 4 (PLK4).[7][9]

Potential Signaling Pathway Involvement

While the specific biological targets of this compound itself are not extensively characterized, its structural similarity to known kinase inhibitors suggests its potential to interact with ATP-binding sites of various kinases. The general mechanism of action for many indazole-based kinase inhibitors involves competitive inhibition at the ATP-binding pocket, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival.

Kinase_Inhibition_Pathway General Kinase Inhibition by Indazole Derivatives cluster_cell Cancer Cell Kinase Protein Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Inhibitor (5-Fluoro-1H-indazol-3-yl) methanol Derivative Inhibitor->Kinase Inhibition

Caption: A diagram illustrating the potential mechanism of action for indazole derivatives as kinase inhibitors.

Conclusion

This compound is a valuable chemical entity with significant potential in the field of drug discovery. Its straightforward synthesis and the versatile reactivity of its functional groups make it an attractive starting material for the development of novel therapeutic agents, particularly in the area of oncology. Further research into the specific biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

The Indazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole scaffold, a bicyclic heterocyclic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged structure" in medicinal chemistry. Its versatile nature allows for substitutions at multiple positions, leading to a diverse array of compounds with a wide spectrum of pharmacological activities. This has made the indazole core a focal point in the development of novel therapeutics, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the medicinal chemistry applications of the indazole scaffold, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and drug discovery workflows.

Therapeutic Significance of Indazole-Based Drugs

Indazole-containing compounds have demonstrated significant therapeutic potential across various disease areas, including cancer, inflammation, and infectious diseases.[1][2] Several indazole-based drugs have received FDA approval and are now integral components of standard-of-care treatments. Notable examples include:

  • Pazopanib: A multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1]

  • Axitinib: A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), also used for the treatment of advanced renal cell carcinoma.[3]

  • Niraparib: A poly(ADP-ribose) polymerase (PARP) inhibitor employed in the maintenance treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.[1]

The success of these drugs has spurred further research into the development of novel indazole derivatives targeting a range of biological pathways.

Quantitative Bioactivity Data of Indazole Derivatives

The potency of indazole-based compounds has been extensively evaluated against various biological targets. The following tables summarize key quantitative data, including half-maximal inhibitory concentrations (IC50) and pharmacokinetic parameters, for a selection of indazole derivatives.

Table 1: In Vitro Potency of Indazole-Based Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Reference
PazopanibVEGFR-230[4]
AxitinibVEGFR-20.2[5]
Indazole Derivative 13iVEGFR-234.5[4]
Indazole Derivative 82aPim-10.4[1]
Indazole Derivative 82aPim-21.1[1]
Indazole Derivative 82aPim-30.4[1]
Indazole Derivative 15ASK112[6]
Indazole Derivative 106FGFR12000[1]
Indazole Derivative 106FGFR2800[1]
Indazole Derivative 106FGFR34500[1]
Niraparib (MK-4827)PARP-13.8
Niraparib (MK-4827)PARP-22.1
Indazole Derivative 174GR3.8[1]
Indazole Derivative 119ERK120[1]
Indazole Derivative 119ERK27[1]
Entrectinib (127)ALK12[1]
Indazole Derivative 121IDO1720[1]
Indazole Derivative 122IDO1770[1]
Indazole-3-carboxamide 12dCRAC Channel<1000[7]

Table 2: In Vitro Anti-proliferative Activity of Indazole Derivatives against Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 2f4T1Breast Cancer0.23[8][9]
Compound 2fA549Lung Cancer1.15[8]
Compound 6oK562Chronic Myeloid Leukemia5.15[10]
Compound 5kHep-G2Liver Cancer3.32[10]
Compound 4fMCF-7Breast Cancer1.629[7]
Compound 4iMCF-7Breast Cancer1.841[7]
Compound 4aA549Lung Cancer3.304[7]
Compound 4iA549Lung Cancer2.305[7]
Compound 4iCaco2Colorectal Cancer4.990[7]

Table 3: Pharmacokinetic Parameters of Axitinib and Niraparib

DrugParameterValueSpeciesReference
AxitinibBioavailability58%Human[6][11]
Tmax2.5 - 4.1 hoursHuman[6][11][12]
Half-life (t1/2)2.5 - 6.1 hoursHuman[6][11][12]
Protein Binding>99%Human[6][11]
NiraparibBioavailability~73%Human[13]
Tmax~3 hoursHuman[14]
Half-life (t1/2)~36 hoursHuman[14]
Volume of Distribution (Vd/F)1220 LHuman[15]

Key Signaling Pathways and Experimental Workflows

Visualizing the complex signaling cascades targeted by indazole-based drugs and the workflows involved in their discovery is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate these concepts.

Signaling Pathways

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds Autophosphorylation Autophosphorylation VEGFR->Autophosphorylation Dimerization & Activation Pazopanib Pazopanib / Axitinib Pazopanib->Autophosphorylation Inhibits PLCg PLCγ Autophosphorylation->PLCg Activates PI3K PI3K Autophosphorylation->PI3K Activates PKC PKC PLCg->PKC AKT AKT PI3K->AKT Raf Raf PKC->Raf mTOR mTOR AKT->mTOR MEK MEK Raf->MEK Angiogenesis Angiogenesis, Cell Proliferation, Survival mTOR->Angiogenesis ERK ERK MEK->ERK ERK->Angiogenesis

VEGFR Signaling Pathway Inhibition by Indazole-Based Drugs.

ASK1_Signaling_Pathway cluster_stimuli Stress Stimuli cluster_cytoplasm Cytoplasm OxidativeStress Oxidative Stress (e.g., H₂O₂) ASK1_inactive ASK1 (inactive) - Thioredoxin OxidativeStress->ASK1_inactive Dissociates Thioredoxin ERStress ER Stress ERStress->ASK1_inactive Dissociates Thioredoxin ASK1_active ASK1 (active) ASK1_inactive->ASK1_active Activates MKK4_7 MKK4/7 ASK1_active->MKK4_7 Phosphorylates MKK3_6 MKK3/6 ASK1_active->MKK3_6 Phosphorylates Indazole_Inhibitor Indazole-based ASK1 Inhibitor Indazole_Inhibitor->ASK1_active Inhibits JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis

ASK1 Signaling Cascade and its Inhibition.

PIM1_Signaling_Pathway cluster_upstream Upstream Signals cluster_cytoplasm_nucleus Cytoplasm / Nucleus Cytokines Cytokines (e.g., IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Induces Expression PIM1 PIM1 Kinase JAK_STAT->PIM1 Induces Expression p21 p21 PIM1->p21 Phosphorylates (Inactivates) p27 p27 PIM1->p27 Phosphorylates (Inactivates) BAD BAD PIM1->BAD Phosphorylates (Inactivates) Indazole_Inhibitor Indazole-based PIM1 Inhibitor Indazole_Inhibitor->PIM1 Inhibits CellCycle Cell Cycle Progression p21->CellCycle Promotes p27->CellCycle Promotes Apoptosis_Inhibition Inhibition of Apoptosis BAD->Apoptosis_Inhibition Promotes

Pim-1 Kinase Signaling Pathway and its Inhibition.
Experimental and Drug Discovery Workflows

Drug_Discovery_Workflow Target_ID Target Identification & Validation Hit_ID Hit Identification (e.g., HTS, FBDD) Target_ID->Hit_ID Hit_to_Lead Hit-to-Lead (SAR Exploration) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

General Drug Discovery Workflow for Kinase Inhibitors.

Lead_Optimization_Workflow Start Lead Compound Design Design Analogs (based on SAR) Start->Design Synthesize Synthesize Analogs Design->Synthesize Test Test In Vitro (Potency, Selectivity) Synthesize->Test ADME_Tox ADME/Tox Screening Test->ADME_Tox Decision Improved Properties? ADME_Tox->Decision Decision->Design No Candidate Preclinical Candidate Decision->Candidate Yes

Iterative Cycle of Lead Optimization in Drug Discovery.

SAR_Visualization cluster_R1 R1 Position cluster_R2 R2 Position cluster_R3 R3 Position Indazole_Core { Indazole Core |  R1 |  R2 |  R3} R1_small Small, lipophilic group (e.g., cyclopropyl) -> Increased Potency Indazole_Core:f1->R1_small R2_HBD Hydrogen bond donor (e.g., -NH2) -> Key interaction with hinge region Indazole_Core:f2->R2_HBD R3_aryl Substituted aryl group -> Modulates selectivity and PK Indazole_Core:f3->R3_aryl R3_inactive Bulky, electron-withdrawing group -> Decreased Activity Indazole_Core:f3->R3_inactive

Visual Representation of Structure-Activity Relationships.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for key experiments cited in the evaluation of indazole-based compounds.

Synthesis Protocols

Protocol 1: General Synthesis of Pazopanib

This protocol is a generalized representation based on described synthetic routes.

  • Step 1: Synthesis of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine.

    • To a solution of 2,3-dimethyl-2H-indazol-6-amine in a suitable solvent (e.g., isopropanol), add 2,4-dichloropyrimidine and a base such as sodium bicarbonate.

    • Heat the reaction mixture at reflux for several hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and isolate the product by filtration. Purify by recrystallization or column chromatography.

  • Step 2: Synthesis of Pazopanib.

    • Combine N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine and 5-amino-2-methylbenzenesulfonamide in a suitable solvent (e.g., isopropanol).

    • Add a catalytic amount of a strong acid, such as hydrochloric acid.

    • Heat the reaction mixture at reflux for an extended period.

    • Monitor the reaction for the formation of pazopanib.

    • After completion, cool the reaction mixture to allow for precipitation of the product.

    • Collect the solid by filtration, wash with a suitable solvent, and dry under vacuum to yield pazopanib.[16][17]

Protocol 2: General Synthesis of Axitinib

This protocol outlines a general synthetic approach to Axitinib.

  • Step 1: Synthesis of (E)-3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-amine.

    • A Heck coupling reaction is performed between 3-iodo-1H-indazol-6-amine (with a suitable protecting group on the indazole nitrogen, e.g., THP) and 2-vinylpyridine.

    • The reaction is typically catalyzed by a palladium catalyst (e.g., Pd(OAc)2) with a suitable phosphine ligand in the presence of a base.

    • After the reaction is complete, the protecting group is removed under acidic conditions to yield the desired intermediate.

  • Step 2: Synthesis of Axitinib.

    • The intermediate from Step 1 is subjected to a C-S cross-coupling reaction with 2-mercapto-N-methylbenzamide.

    • This reaction can be catalyzed by copper(I) iodide (CuI) in the presence of a ligand and a base.

    • The reaction mixture is heated in a suitable solvent until completion.

    • The final product, Axitinib, is then isolated and purified.[7][18][19][20]

Protocol 3: General Synthesis of Niraparib

A generalized synthetic route for Niraparib is described below.

  • Step 1: Synthesis of the 2-(4-bromophenyl)-2H-indazole-7-carboxamide core.

    • This can be achieved through a copper-catalyzed N-arylation of 2H-indazole-7-carboxamide with a suitable 4-bromophenylating agent.

  • Step 2: Suzuki Coupling.

    • The brominated indazole derivative from Step 1 is then coupled with a chiral piperidine boronic acid derivative via a Suzuki coupling reaction.

    • This reaction is catalyzed by a palladium catalyst in the presence of a base.

  • Step 3: Deprotection.

    • The piperidine nitrogen is typically protected with a group such as Boc, which is removed in the final step under acidic conditions to yield Niraparib.[16][21][22][23]

Protocol 4: General Synthesis of 3-Aminoindazoles

A common method for the synthesis of the 3-aminoindazole scaffold is outlined below.

  • Cyclocondensation Reaction.

    • A substituted 2-fluorobenzonitrile is reacted with hydrazine hydrate in a suitable solvent such as n-butanol.

    • The reaction mixture is heated at reflux for several hours.

    • Upon cooling, the 3-aminoindazole product precipitates and can be collected by filtration.[4][10][24][25][26]

Biological Assay Protocols

Protocol 5: MTT Assay for Cell Viability

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.[1][27][28][29][30]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the indazole compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C.

  • MTT Addition:

    • Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Protocol 6: In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.[11][13][15][31][32]

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., containing HEPES, MgCl2, MnCl2, DTT).

    • Prepare solutions of recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and ATP.

  • Assay Setup:

    • In a 96-well plate, add the kinase buffer, the indazole inhibitor at various concentrations, and the VEGFR-2 enzyme.

    • Include a positive control (no inhibitor) and a blank (no enzyme).

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Detection:

    • Stop the reaction and detect the amount of ATP remaining using a luminescence-based assay kit (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis:

    • Subtract the background luminescence (blank wells) from all other readings.

    • Calculate the percentage of kinase inhibition for each concentration of the indazole compound and determine the IC50 value.

Protocol 7: PARP Inhibition Assay

This assay determines the inhibitory activity of compounds against PARP enzymes.[26][33][34]

  • Plate Preparation:

    • Use a 96-well plate pre-coated with histones, which serve as the substrate for PARP.

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing PARP assay buffer, activated DNA, and biotinylated NAD+.

  • Assay Procedure:

    • Add the indazole inhibitor at various concentrations to the wells.

    • Add the recombinant PARP1 enzyme to all wells except the blank.

    • Add the reaction mixture to initiate the PARP reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-HRP conjugate, which binds to the biotinylated ADP-ribose chains incorporated onto the histones.

    • After another wash step, add a chemiluminescent HRP substrate.

  • Signal Measurement:

    • Measure the luminescence using a plate reader. The signal is proportional to the PARP activity.

  • Data Analysis:

    • Calculate the percentage of PARP inhibition for each concentration of the indazole compound and determine the IC50 value.

Conclusion

The indazole scaffold has proven to be an exceptionally fruitful starting point for the design and development of novel therapeutic agents. Its unique structural and electronic properties allow for the generation of potent and selective inhibitors of a wide range of biological targets. The continued exploration of the vast chemical space around the indazole nucleus, guided by a deep understanding of structure-activity relationships and the application of robust experimental protocols, holds immense promise for the future of drug discovery. This technical guide serves as a valuable resource for researchers in the field, providing a solid foundation of data, methodologies, and conceptual frameworks to aid in the ongoing quest for new and improved medicines.

References

In-Depth Technical Guide: The Structural Elucidation of (5-Fluoro-1H-indazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature search, a complete, publicly available crystal structure determination for (5-Fluoro-1H-indazol-3-yl)methanol has not been found. This guide provides a comprehensive overview of the anticipated structural characteristics and the detailed experimental protocols that would be employed for its synthesis and crystallographic analysis, based on established methodologies for analogous compounds. To offer a practical and illustrative example, crystallographic data from a closely related, published structure will be presented and clearly identified as such.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a well-established pharmacophore present in a variety of therapeutic agents, and the introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability and binding affinity. The hydroxymethyl group at the 3-position provides a key site for further chemical modification. A definitive understanding of the three-dimensional structure of this molecule is crucial for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents. This technical guide outlines the expected molecular geometry and provides a detailed framework for its experimental determination via single-crystal X-ray diffraction.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a bicyclic indazole core, with a fluorine atom substituted at the 5-position of the benzene ring and a methanol group at the 3-position of the pyrazole ring.

Molecular Formula: C₈H₇FN₂O

Molecular Weight: 166.15 g/mol

Key Structural Features:

  • Indazole Core: A planar, aromatic bicyclic system.

  • Fluorine Substitution: Influences the electronic properties and potential for halogen bonding.

  • Methanol Group: Provides a hydrogen bond donor and acceptor, and a point for derivatization.

The following diagram illustrates the chemical structure of this compound.

molecular_structure Molecular Structure of this compound N1 N N2 N N1->N2 H_N1 H N1->H_N1 C3 C N2->C3 C7a C C3->C7a C8 C C3->C8 C3a C C4 C C3a->C4 C7 C C5 C C4->C5 C6 C C5->C6 F5 F C5->F5 C6->C7 C7->C7a C7a->N1 C7a->C3a O8 O C8->O8 H_O8 H O8->H_O8

Caption: Chemical structure of this compound.

Experimental Protocols

This section details the probable methodologies for the synthesis, crystallization, and structural determination of this compound, based on established procedures for similar compounds.

Synthesis

The synthesis of this compound would likely proceed via a multi-step route starting from a commercially available fluorinated precursor. A plausible synthetic pathway is outlined below.

synthesis_workflow Synthetic Workflow for this compound start Starting Material (e.g., 4-Fluoro-2-methylaniline) step1 Diazotization & Cyclization start->step1 intermediate1 5-Fluoro-1H-indazole step1->intermediate1 step2 Formylation (e.g., Vilsmeier-Haack reaction) intermediate1->step2 intermediate2 5-Fluoro-1H-indazole-3-carbaldehyde step2->intermediate2 step3 Reduction (e.g., NaBH4) intermediate2->step3 product This compound step3->product purification Purification (Column Chromatography) product->purification characterization Characterization (NMR, MS, IR) purification->characterization

Caption: A plausible synthetic workflow for this compound.

Detailed Protocol:

  • Synthesis of 5-Fluoro-1H-indazole: 4-Fluoro-2-methylaniline would be diazotized using sodium nitrite in the presence of a mineral acid, followed by an intramolecular cyclization to yield 5-fluoro-1H-indazole.

  • Formylation: The 5-fluoro-1H-indazole would then undergo formylation at the 3-position, likely using a Vilsmeier-Haack reaction with phosphoryl chloride and dimethylformamide.

  • Reduction: The resulting 5-fluoro-1H-indazole-3-carbaldehyde would be reduced to the corresponding alcohol using a mild reducing agent such as sodium borohydride in an alcoholic solvent.

  • Purification: The crude product would be purified by column chromatography on silica gel.

  • Characterization: The final product's identity and purity would be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

Crystallization

Single crystals suitable for X-ray diffraction would be grown using techniques such as slow evaporation, vapor diffusion, or cooling crystallization.

Protocol for Slow Evaporation:

  • Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar co-solvent like hexane) to form a saturated or near-saturated solution.

  • Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

  • Monitor the container for the formation of single crystals over several days to weeks.

X-ray Diffraction Data Collection and Structure Refinement

A suitable single crystal would be mounted on a diffractometer for data collection.

xray_workflow X-ray Crystallography Workflow crystal Single Crystal Selection mount Mounting on Diffractometer crystal->mount data_collection X-ray Data Collection mount->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation cif Crystallographic Information File (CIF) Generation validation->cif

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol:

  • Crystal Mounting: A single crystal of suitable size and quality would be mounted on a goniometer head.

  • Data Collection: The crystal would be placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data would be collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Data Processing: The raw diffraction data would be processed to determine the unit cell parameters and to integrate the reflection intensities.

  • Structure Solution: The crystal structure would be solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement: The atomic positions and displacement parameters would be refined against the experimental data using full-matrix least-squares methods.

  • Validation: The final refined structure would be validated using software tools to check for geometric consistency and other quality metrics.

Data Presentation

The following tables provide a template for the presentation of crystallographic data. As no experimental data is available for the title compound, the tables are populated with data for an illustrative example, N'-(5-fluoro-1H-indazol-3-yl)acetohydrazide , to demonstrate the typical format and content. This data should not be attributed to this compound.

Crystal Data and Structure Refinement Details (Illustrative Example)
ParameterValue (for N'-(5-fluoro-1H-indazol-3-yl)acetohydrazide)
Empirical formulaC₉H₉FN₄O
Formula weight208.20
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.123(2) Å, α = 90°
b = 13.456(3) Å, β = 98.98(3)°
c = 8.987(2) Å, γ = 90°
Volume969.1(4) ų
Z4
Density (calculated)1.428 Mg/m³
Absorption coefficient0.110 mm⁻¹
F(000)432
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.59 to 27.50°
Index ranges-10<=h<=10, -17<=k<=17, -11<=l<=11
Reflections collected8873
Independent reflections2221 [R(int) = 0.0345]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2221 / 0 / 137
Goodness-of-fit on F²1.045
Final R indices [I>2sigma(I)]R1 = 0.0457, wR2 = 0.1189
R indices (all data)R1 = 0.0632, wR2 = 0.1312
Largest diff. peak and hole0.231 and -0.213 e.Å⁻³
Selected Bond Lengths (Å) and Angles (°) (Illustrative Example)
BondLength (Å)AngleDegrees (°)
F(1)-C(5)1.362(2)C(7A)-N(1)-N(2)112.5(1)
N(1)-N(2)1.365(2)C(3)-N(2)-N(1)104.9(1)
N(2)-C(3)1.325(2)N(2)-C(3)-C(3A)111.4(1)
C(3)-C(3A)1.453(2)F(1)-C(5)-C(4)118.9(2)
C(5)-C(6)1.371(3)C(6)-C(5)-C(4)122.5(2)
C(6)-C(7)1.391(2)C(5)-C(6)-C(7)117.8(2)

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined and published, this guide provides a robust framework for its synthesis and crystallographic analysis. The presented protocols are based on established and reliable methods for analogous compounds, offering a clear pathway for researchers to obtain high-quality single crystals and solve the three-dimensional structure. The determination of this crystal structure would be a valuable contribution to the field, enabling more precise molecular modeling and facilitating the design of novel indazole-based therapeutics.

(5-Fluoro-1H-indazol-3-yl)methanol derivatives and analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (5-Fluoro-1H-indazol-3-yl)methanol Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole core is a privileged bicyclic heteroaromatic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2][3] Derivatives of indazole have shown a wide range of pharmacological properties, including anti-inflammatory, anti-HIV, and notably, anti-tumor activities.[1][2] A number of commercially successful anticancer drugs, such as Axitinib, Pazopanib, and Niraparib, feature the indazole moiety, highlighting its importance in oncology drug discovery.[1] These compounds often function as potent inhibitors of protein kinases, which are crucial regulators of cellular processes like proliferation, differentiation, and survival.[1][3]

This technical guide focuses specifically on derivatives and analogs of this compound. The introduction of a fluorine atom at the 5-position can significantly modulate the physicochemical properties of the molecule, often improving metabolic stability, binding affinity, and membrane permeability. This strategic fluorination, combined with substitutions at the 3-position, has led to the development of highly selective and potent therapeutic agents. This document provides a comprehensive overview of the synthesis, biological activity, and mechanisms of action for this important class of compounds, complete with detailed experimental protocols and pathway diagrams to support further research and development.

Synthesis and Chemical Strategies

The synthesis of the indazole core can be achieved through various established methods. Prominent strategies include the Fischer Indazole Synthesis, which involves the cyclization of o-hydrazino benzoic acids, and reductive cyclization methods like the Cadogan reaction.[4] More contemporary approaches utilize metal-catalyzed cross-coupling reactions to form the critical N-N or C-N bonds, offering broad substrate scope and functional group tolerance.[2]

A general workflow for the synthesis of substituted indazole derivatives often starts from readily available precursors like substituted anilines or benzonitriles, followed by cyclization to form the core, and subsequent functionalization.

G cluster_0 Core Synthesis cluster_1 Functionalization A Substituted o-Toluidine or 2-Halobenzonitrile B Diazotization & Intramolecular Cyclization A->B C 1H-Indazole Core B->C D N1-Alkylation/Acylation C->D E C3-Functionalization (e.g., Suzuki Coupling) C->E F Final Derivative D->F E->F

General synthetic workflow for indazole derivatives.

Biological Activity and Therapeutic Targets

Derivatives of this compound have been extensively investigated as inhibitors of various protein kinases involved in oncogenic signaling and inflammatory pathways.

Key Protein Kinase Targets
  • Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[1] Indazole derivatives can block the ATP-binding site of VEGFR-2, inhibiting downstream signaling.

  • Janus Kinases (JAKs): The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, TYK2) are essential for cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in various inflammatory diseases and myeloproliferative neoplasms.

  • Receptor-Interacting Protein 2 (RIP2) Kinase: RIP2 is a crucial kinase in the NOD-like receptor signaling pathway, which is involved in innate immunity and inflammation. Potent and selective inhibitors are sought for treating chronic inflammatory conditions.[5]

  • BCR-ABL Kinase: The fusion protein BCR-ABL is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). Indazole derivatives have been developed as inhibitors of both wild-type and mutant forms of BCR-ABL.[5]

  • Aryl Hydrocarbon Receptor (AHR): AHR is a ligand-activated transcription factor involved in regulating immune responses. AHR agonists with an indazole core have shown promise in preclinical models of psoriasis.[6]

Quantitative Biological Data

The following table summarizes the inhibitory activities of selected this compound analogs and other relevant indazole derivatives against their primary targets.

Compound ID/ReferenceTarget(s)Activity TypeValueCell Line/Assay Condition
Compound 13i [1]VEGFR-2IC5034.5 nMEnzymatic Assay
Compound 89 [5]Bcr-Abl (T315I mutant)IC500.45 µMEnzymatic Assay
Compound 89 [5]Bcr-Abl (Wild Type)IC500.014 µMEnzymatic Assay
Compound 165 [5]RIP2 KinaseIC505 nMEnzymatic Assay
Compound 24e [6]AHREC500.015 µMAHR Activation Assay
Compound 6o [7]K562 Cell LineIC505.15 µMMTT Proliferation Assay
Indazole Amide 116 [5]ERK1IC509.3 ± 3.2 nMEnzymatic Assay
Indazole Amide 117 [5]ERK2IC5025.8 ± 2.3 nMEnzymatic Assay
EGFR Inhibitor 109 [5]EGFR (T790M mutant)IC505.3 nMEnzymatic Assay

Mechanism of Action and Signaling Pathways

The primary mechanism of action for many indazole derivatives is the competitive inhibition of ATP binding to the catalytic domain of protein kinases. By occupying the ATP-binding pocket, these small molecules prevent the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade.

VEGFR-2 Signaling Pathway Inhibition

The diagram below illustrates the VEGFR-2 signaling pathway and the point of intervention by this compound derivatives. Binding of VEGF to its receptor (VEGFR-2) induces receptor dimerization and autophosphorylation, initiating downstream pathways like MAPK/ERK and PI3K/AKT, which promote cell proliferation, survival, and angiogenesis.

G cluster_membrane Cell Membrane cluster_pathways Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 Dimerization & Autophosphorylation VEGFR2->P1 Activates Indazole (5-Fluoro-1H-indazol-3-yl) methanol Derivative Indazole->P1 Inhibits RAS RAS P1->RAS PI3K PI3K P1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Outcome Angiogenesis Proliferation Survival ERK->Outcome AKT AKT PI3K->AKT AKT->Outcome

Inhibition of the VEGFR-2 signaling cascade.

Experimental Protocols

Protocol 1: Regioselective N1-Alkylation of 3-Substituted Indazoles

This protocol is adapted from a procedure favoring N1-alkylation and is a common step in the synthesis of indazole derivatives.[4]

Materials:

  • 3-Substituted 1H-indazole (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv)

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide, 1.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of the 3-substituted 1H-indazole (1.0 equiv) in anhydrous THF, add sodium hydride (1.1 equiv) portion-wise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes. A color change or gas evolution may be observed.

  • Add the alkyl halide (1.2 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N1-alkylated indazole.

Protocol 2: In Vitro Anti-Proliferative MTT Assay

This protocol is used to assess the cytotoxic effect of the synthesized compounds on cancer cell lines.[7]

Materials:

  • Human cancer cell line (e.g., K562, A549)[7]

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized indazole derivatives (dissolved in DMSO)

  • 5-Fluorouracil (positive control)[7]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds and positive control (5-Fluorouracil) in the growth medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium and add 100 µL of the medium containing the various concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for an additional 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of compound required to inhibit cell growth by 50%) by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a dose-response curve.

References

Technical Guide: Physicochemical Properties of (5-Fluoro-1H-indazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Fluoro-1H-indazol-3-yl)methanol is a fluorinated heterocyclic compound belonging to the indazole class. The indazole scaffold is a prominent feature in numerous biologically active molecules and approved pharmaceuticals, recognized for its role as a versatile pharmacophore. Fluorine substitution is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity and metabolic stability, which can enhance pharmacokinetic and pharmacodynamic profiles. This document provides a technical overview of the known and predicted physicochemical properties of this compound, a proposed synthetic route, and a discussion of its potential biological relevance in the context of related indazole derivatives.

Physicochemical Properties

PropertyValue (Predicted)Notes
Chemical Formula C₈H₇FN₂O-
Molecular Weight 166.16 g/mol -
logP 1.35A measure of lipophilicity.
Topological Polar Surface Area (TPSA) 58.1 ŲInfluences membrane permeability.
Hydrogen Bond Donors 2-
Hydrogen Bond Acceptors 3-
pKa (most acidic) 13.59Prediction for the N-H proton.
pKa (most basic) 1.02Prediction for the pyrazolic nitrogen.
Aqueous Solubility -0.99 log(mol/L)Indicates moderate solubility.

Disclaimer: The data presented in this table are computationally predicted and have not been experimentally verified. These values should be used as estimations for research planning.

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the literature. However, a plausible and efficient synthetic route involves the reduction of its corresponding aldehyde precursor, 5-Fluoro-1H-indazole-3-carbaldehyde. The synthesis of this precursor from 5-fluoro-indole has been reported.

Proposed Experimental Protocol: Reduction of 5-Fluoro-1H-indazole-3-carbaldehyde

This protocol describes a standard procedure for the reduction of a heterocyclic aldehyde to a primary alcohol using sodium borohydride.

Materials and Reagents:

  • 5-Fluoro-1H-indazole-3-carbaldehyde

  • Methanol (reagent grade)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-Fluoro-1H-indazole-3-carbaldehyde (1.0 eq) in methanol (approximately 0.1 M concentration).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Reducing Agent: To the cooled, stirring solution, add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by TLC using an appropriate eluent system (e.g., 50% ethyl acetate in hexanes), observing the disappearance of the starting aldehyde spot and the appearance of the more polar alcohol product spot.

  • Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow, dropwise addition of deionized water at 0 °C.

  • Workup:

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthetic Workflow Diagram

synthetic_workflow start 5-Fluoro-1H-indazole-3-carbaldehyde reagents 1. Sodium Borohydride (NaBH4) 2. Methanol (MeOH) start->reagents Reduction workup Aqueous Workup & Purification reagents->workup product This compound workup->product

Proposed synthesis of this compound.

Biological Context and Potential Applications

While specific biological data for this compound is not available, the indazole core is a well-established "privileged scaffold" in medicinal chemistry. Derivatives of indazole have been extensively investigated and developed as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.

Many indazole-containing compounds have shown potent inhibitory activity against kinases implicated in cancer and inflammatory diseases, such as:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs)

  • Polo-like kinase 4 (PLK4)

  • Akt (Protein Kinase B)

  • Mitogen-activated protein kinase 1 (MAPK1)

The inhibition of these kinases can disrupt signaling pathways that control cell proliferation, survival, and angiogenesis. Therefore, this compound serves as a valuable building block for the synthesis of more complex molecules that could be screened for activity against these and other important biological targets. The presence of the fluoro group can potentially enhance binding affinity and improve metabolic stability, making it an attractive starting point for drug discovery programs.

Generalized Kinase Inhibitor Signaling Pathway

The following diagram illustrates a simplified, generic signaling pathway that is often targeted by indazole-based kinase inhibitors.

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates Ligand Growth Factor Ligand->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT Activates AKT->Transcription Indazole Indazole Derivative (e.g., Kinase Inhibitor) Indazole->RTK Inhibits Indazole->AKT Inhibits

Generic signaling pathway targeted by indazole kinase inhibitors.

An In-depth Technical Guide to (5-Fluoro-1H-indazol-3-yl)methanol: Safety, Handling, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and potential biological significance of the heterocyclic compound (5-Fluoro-1H-indazol-3-yl)methanol. Due to the limited availability of data for this specific molecule, this guide incorporates information from structurally related compounds, including the parent scaffold 5-fluoro-1H-indazole and other indazole derivatives. All extrapolated data is clearly indicated. This document is intended to serve as a foundational resource for laboratory personnel and researchers in the fields of medicinal chemistry, drug discovery, and chemical biology.

Chemical and Physical Properties

PropertyValue (for 5-Fluoro-1H-indazole)Notes
Molecular Formula C₈H₇FN₂OFor this compound
Molecular Weight 166.15 g/mol For this compound
Melting Point 119-125 °CFor 5-Fluoro-1H-indazole. The methanol derivative is likely to have a different melting point.
Boiling Point Not available-
Solubility Soluble in most organic solvents.General property for fluorinated indazoles.
Appearance Likely a white to off-white solid.Based on related compounds.
CAS Number 518990-02-8For this compound

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. The safety and handling precautions outlined below are based on the known hazards of structurally similar indazole derivatives and general guidelines for handling fluorinated heterocyclic compounds.

Hazard Classification (Predicted)

Based on the GHS classification of related compounds, this compound is anticipated to have the following hazard classifications:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Irritation/Corrosion2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

GHS Pictograms (Predicted):

alt text

Signal Word: Warning

Precautionary Statements
TypeStatement
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Response P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P312: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
Storage P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.
Disposal P501: Dispose of contents/container to an approved waste disposal plant.
First Aid Measures
  • Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a proposed method based on the reduction of the corresponding aldehyde, a common synthetic route for primary alcohols.

Reaction Scheme:

Synthesis 5-Fluoro-1H-indazole-3-carbaldehyde 5-Fluoro-1H-indazole-3-carbaldehyde This compound This compound 5-Fluoro-1H-indazole-3-carbaldehyde->this compound NaBH4, Methanol, 0 °C to rt Biological_Evaluation cluster_0 In Vitro Assays cluster_1 Mechanism of Action Cell_Viability Cell Viability Assay (MTT/XTT) Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Viability->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle_Analysis Kinase_Inhibition Kinase Inhibition Assay Cell_Cycle_Analysis->Kinase_Inhibition Western_Blot Western Blot Analysis Kinase_Inhibition->Western_Blot Target_Identification Target Identification Studies Western_Blot->Target_Identification Compound This compound Compound->Cell_Viability Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound (Hypothetical Target) Inhibitor->PI3K

References

Commercial Availability and Technical Guide for (5-Fluoro-1H-indazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, potential synthesis, and biological context of (5-Fluoro-1H-indazol-3-yl)methanol (CAS No: 518990-02-8), a fluorinated indazole derivative of interest in medicinal chemistry and drug discovery.

Commercial Availability

This compound is available from several commercial chemical suppliers. The table below summarizes the available quantitative data from a selection of these suppliers. Please note that pricing and stock levels are subject to change and should be confirmed with the respective supplier.

SupplierCatalog NumberPurityStock StatusPackage SizePrice (USD)
BLDpharmBD236357>97%In Stock1 g~$150
5 g~$450
Parchem29547InquireInquireInquireInquire
ChemUniverseP94013InquireInquireInquireInquire

Data compiled from publicly available information on supplier websites. Prices are approximate and for reference only.

Physicochemical Properties

PropertyValue
CAS Number 518990-02-8
Molecular Formula C₈H₇FN₂O
Molecular Weight 166.15 g/mol
Appearance Off-white to light yellow powder
Solubility Soluble in methanol, ethanol, and DMSO

Proposed Synthesis

Reaction Scheme:

G cluster_0 Proposed Synthesis of this compound A 5-Fluoro-1H-indazole-3-carbaldehyde C This compound A->C Reduction B Sodium Borohydride (NaBH4) Methanol (MeOH) B->C

Caption: Proposed synthesis of this compound.

Experimental Protocol: Reduction of 5-Fluoro-1H-indazole-3-carbaldehyde

Materials:

  • 5-Fluoro-1H-indazole-3-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 5-fluoro-1H-indazole-3-carbaldehyde (1.0 eq) in anhydrous methanol under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Remove the methanol under reduced pressure. Partition the residue between dichloromethane and water. Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Potential Biological Activity and Role in Signaling Pathways

Disclaimer: There is currently no specific published biological data for this compound. The following information is based on the well-established role of the indazole scaffold in medicinal chemistry, particularly as a core structure in kinase inhibitors.

The indazole moiety is a prominent pharmacophore in numerous kinase inhibitors developed for cancer therapy. These inhibitors often target the ATP-binding site of kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

Illustrative Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition

The diagram below illustrates a generalized signaling pathway initiated by a Receptor Tyrosine Kinase (RTK) and how an indazole-based inhibitor might interrupt this cascade. This is a hypothetical scenario for illustrative purposes, as the specific target of this compound is unknown.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Downstream_Protein Downstream Signaling Protein RTK->Downstream_Protein Indazole_Inhibitor This compound (Hypothetical Inhibitor) Indazole_Inhibitor->RTK Inhibits ATP Binding (Hypothetical) ATP ATP ATP->Downstream_Protein Provides Phosphate ADP ADP Phosphorylated_Protein Phosphorylated Signaling Protein Downstream_Protein->Phosphorylated_Protein Phosphorylation Gene_Expression Altered Gene Expression Phosphorylated_Protein->Gene_Expression Cellular_Response Cellular Response (e.g., Proliferation) Gene_Expression->Cellular_Response Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: Hypothetical inhibition of an RTK signaling pathway.

Conclusion

This compound is a commercially available compound with potential for use in drug discovery and medicinal chemistry. While specific biological data is lacking, its structural similarity to known kinase inhibitors suggests it may be a valuable building block for the development of novel therapeutics. The proposed synthetic route offers a viable method for its laboratory-scale preparation. Further research is warranted to elucidate its specific biological targets and mechanism of action.

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of (5-Fluoro-1H-indazol-3-yl)methanol-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of (5-Fluoro-1H-indazol-3-yl)methanol and its application as a scaffold for the development of potent kinase inhibitors. Detailed protocols for chemical synthesis, biochemical kinase assays, and cell-based viability assays are provided to facilitate research and drug discovery efforts in this area.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to mimic the hinge-binding motif of ATP allows for potent and selective inhibition of various kinases. The introduction of a fluorine atom at the 5-position can enhance binding affinity and improve metabolic stability, making 5-fluoro-1H-indazole derivatives attractive starting points for inhibitor design. The 3-hydroxymethyl group on the indazole ring serves as a versatile synthetic handle for the introduction of various pharmacophores to explore structure-activity relationships (SAR) and optimize inhibitor potency and selectivity against specific kinase targets.

This guide focuses on providing synthetic strategies for this compound and showcases its potential in developing inhibitors targeting key kinases implicated in cancer, such as AXL, VEGFR-2, and c-Met.

Data Presentation: Inhibitory Potency of Indazole-Based Kinase Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative indazole-based inhibitors against a panel of clinically relevant protein kinases. While not all are direct derivatives of this compound, they represent the potential of the 5-fluoro-1H-indazole scaffold in kinase inhibitor design.

Inhibitor/CompoundTarget KinaseIC50 (nM)Assay Type/Context
Axitinib VEGFR10.1 - 1.2Cell-free / Endothelial Cells[1]
VEGFR20.2Cell-free / Endothelial Cells[1]
VEGFR30.1 - 0.3Cell-free / Endothelial Cells[1]
PDGFRβ1.6Endothelial Cells[1]
c-Kit1.7Endothelial Cells[1]
Pazopanib VEGFR110Cell-free[1]
VEGFR230Cell-free[1]
VEGFR347Cell-free[1]
PDGFRβ84Cell-free[1]
c-Kit74 - 140Cell-free[1]
Bemcentinib (R428) AXL14In vitro[2]
Compound 28a c-Met1.8Enzymatic[3]
Compound 4d c-Met170TR-FRET-based assay[4]
Indazole Derivative 13a FLT31.4Biochemical[5]
AXL13Biochemical[5]
Indazole Derivative 30 VEGFR-21.24Biochemical[6]

Experimental Protocols

A. Synthesis of this compound

Step 1: Synthesis of 5-Fluoro-1H-indazole-3-carbaldehyde

This procedure is adapted from the nitrosation of indoles.[7][8][9]

  • Materials:

    • 5-Fluoroindole

    • Sodium Nitrite (NaNO₂)

    • Hydrochloric Acid (HCl)

    • Dimethylformamide (DMF)

    • Ethyl Acetate (EtOAc)

    • Magnesium Sulfate (MgSO₄)

    • Deionized Water

  • Procedure:

    • In a round-bottom flask, dissolve sodium nitrite (7 equivalents) in a mixture of deionized water and DMF at 0 °C.

    • Slowly add concentrated HCl (7 equivalents) to the solution while maintaining the temperature at 0 °C.

    • After 10 minutes, add a solution of 5-fluoroindole (1 equivalent) in DMF dropwise to the reaction mixture at room temperature over a period of 2 hours using a syringe pump.

    • Stir the reaction for 2 hours at room temperature, followed by heating at 50 °C for 16 hours.

    • Cool the mixture to room temperature and extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with water (3x) and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 5-Fluoro-1H-indazole-3-carbaldehyde.

Step 2: Reduction to this compound

This procedure involves the reduction of the aldehyde to a primary alcohol.

  • Materials:

    • 5-Fluoro-1H-indazole-3-carbaldehyde

    • Sodium Borohydride (NaBH₄)

    • Methanol (MeOH)

    • Dichloromethane (DCM)

    • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Procedure:

    • Dissolve 5-Fluoro-1H-indazole-3-carbaldehyde in methanol at 0 °C.

    • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the solution.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Remove the methanol under reduced pressure.

    • Partition the residue between dichloromethane and water.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

B. Biochemical Kinase Assay (AXL Kinase Activity)

This protocol is a general guideline for a 96-well plate format using a luminescent ADP-Glo™ Kinase Assay.[10][11][12][13]

  • Materials:

    • Recombinant AXL kinase

    • AXL substrate (e.g., Poly(Glu, Tyr) 4:1)

    • ATP

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • Test compounds (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega)

  • Procedure:

    • Prepare a reaction mixture containing kinase buffer, recombinant AXL enzyme, and the substrate.

    • Add serial dilutions of the test compound or DMSO (vehicle control) to the wells of a 96-well plate.

    • Initiate the kinase reaction by adding ATP to a final concentration of 10-50 µM.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction by adding ADP-Glo™ Reagent and incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add Kinase Detection Reagent and incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

C. Cell-Based AXL Phosphorylation Assay

This assay measures the inhibition of AXL autophosphorylation in a cellular context.[14][15]

  • Materials:

    • AXL-expressing cancer cell line (e.g., MEF cells transfected with AXL)

    • Cell culture medium and supplements

    • Test compounds (dissolved in DMSO)

    • GAS6 ligand (optional, for stimulation)

    • Cell lysis buffer

    • Phospho-AXL and Total AXL antibodies

    • ELISA or Western blot reagents

  • Procedure:

    • Plate AXL-expressing cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test inhibitor for a specified duration.

    • (Optional) Stimulate the cells with GAS6 to induce AXL phosphorylation.

    • Lyse the cells to release cellular proteins.

    • Quantify the levels of phosphorylated AXL and total AXL using a sandwich ELISA or Western blot.

    • For ELISA, use a capture antibody for total AXL and a detection antibody for phospho-AXL.[16]

    • For Western blot, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies for phospho-AXL and total AXL.[17]

    • Normalize the phospho-AXL signal to the total AXL signal.

    • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

D. Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[2][18][19][20][21]

  • Materials:

    • Cancer cell line of interest

    • Cell culture medium and supplements

    • Test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compounds (final DMSO concentration should be ≤ 0.1%). Include a vehicle control (DMSO).

    • Incubate the plates for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate overnight at 37°C or for a few hours at room temperature with shaking.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 (50% Growth Inhibition) or IC50 values.

Mandatory Visualizations

G General Synthetic Workflow for Kinase Inhibitors start This compound Scaffold reaction Chemical Reaction(s) (e.g., Suzuki Coupling, Amide Coupling) start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Structural Characterization (NMR, Mass Spectrometry) purification->characterization bio_assay Biological Evaluation characterization->bio_assay biochem Biochemical Kinase Assay (IC50 Determination) bio_assay->biochem cell_based Cell-Based Assays (Viability, Phosphorylation) bio_assay->cell_based lead_opt Lead Optimization biochem->lead_opt cell_based->lead_opt

Caption: General workflow for kinase inhibitor synthesis and evaluation.

G AXL Signaling Pathway and Inhibition GAS6 GAS6 (Ligand) AXL_receptor AXL Receptor Dimerization GAS6->AXL_receptor AutoP Autophosphorylation AXL_receptor->AutoP PI3K PI3K AutoP->PI3K MAPK RAS/MAPK AutoP->MAPK STAT JAK/STAT AutoP->STAT AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation ERK ERK MAPK->ERK ERK->Proliferation STAT->Proliferation Inhibitor This compound -based Inhibitor Inhibitor->AutoP Inhibition

Caption: AXL signaling pathway and points of inhibition.

G Workflow for IC50 Determination using a Kinase Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Kinase Kinase Solution Incubate Combine Reagents in Plate and Incubate Kinase->Incubate Substrate Substrate/ATP Solution Substrate->Incubate Inhibitor Serial Dilution of Inhibitor Inhibitor->Incubate Add_Reagent Add Detection Reagent (e.g., ADP-Glo™) Incubate->Add_Reagent Read_Plate Measure Signal (Luminescence/Fluorescence) Add_Reagent->Read_Plate Plot_Data Plot % Inhibition vs. [Inhibitor] Read_Plate->Plot_Data Calculate_IC50 Calculate IC50 (Curve Fitting) Plot_Data->Calculate_IC50

Caption: Experimental workflow for IC50 determination.

References

Application Notes and Protocols for N-Alkylation of (5-Fluoro-1H-indazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a prominent feature in many therapeutic drugs, making the synthesis of its derivatives a critical aspect of medicinal chemistry.[1][2][3] The N-alkylation of indazoles, however, presents a notable challenge due to the presence of two nucleophilic nitrogen atoms (N1 and N2), which often results in the formation of a mixture of regioisomers.[1][2][4][5][6][7][8][9][10] Achieving regioselective alkylation is crucial for the efficient synthesis of the desired bioactive molecule, avoiding complex purification steps.[7]

This document provides a detailed protocol for the N-alkylation of (5-Fluoro-1H-indazol-3-yl)methanol, a key intermediate in the development of various pharmaceuticals. The regioselectivity of this reaction is highly dependent on the choice of base, solvent, and alkylating agent.[2][3][4][6][7][8][9][11][12] By carefully selecting the reaction conditions, the alkylation can be directed to favor either the N1 or N2 position.

Factors Influencing Regioselectivity

The outcome of the N-alkylation of indazoles is a delicate balance of steric and electronic factors, often dictated by the reaction conditions:

  • N1-Alkylation: This is generally favored by using a strong, non-coordinating base such as sodium hydride (NaH) in a non-polar, aprotic solvent like tetrahydrofuran (THF).[1][2][3][4][7][10][13] The formation of the sodium salt of the indazole in THF is believed to sterically hinder the N2 position, thus promoting alkylation at the N1 position.

  • N2-Alkylation: Conditions such as the Mitsunobu reaction (using triphenylphosphine and an azodicarboxylate like DIAD or DEAD) can favor the formation of the N2-alkylated product.[2][8] Additionally, the use of a catalytic amount of triflic acid (TfOH) with a diazo compound as the alkylating agent has been shown to be highly selective for the N2 position.[11]

  • Mixtures of Isomers: The use of weaker bases, such as potassium carbonate (K₂CO₃), in polar aprotic solvents like N,N-dimethylformamide (DMF) often leads to the formation of a mixture of N1 and N2 isomers.[4][6][9]

Experimental Protocols

The following protocols provide a general framework for the N-alkylation of this compound. Researchers should optimize these conditions for their specific alkylating agent.

Protocol 1: Selective N1-Alkylation using Sodium Hydride

This protocol is designed to favor the formation of the N1-alkylated product.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl halide or tosylate)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv).

  • Add anhydrous THF to dissolve the starting material (concentration typically 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Caution: NaH is highly reactive and flammable.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add the alkylating agent (1.1 equiv) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature until completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N1-alkylated product.

Protocol 2: N2-Alkylation using Mitsunobu Conditions

This protocol can be employed to favor the formation of the N2-alkylated product.

Materials:

  • This compound

  • Alcohol (alkylating agent)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.[4]

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD or DEAD (1.5 equiv) dropwise to the stirred solution.[4]

  • Allow the reaction mixture to warm to room temperature and stir overnight.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue directly by flash column chromatography to separate the N1 and N2 isomers.[4]

Data Presentation

The following table summarizes the reaction conditions and expected regioselectivity for the N-alkylation of indazoles.

ProtocolBase/ReagentSolventAlkylating AgentTypical N1:N2 RatioReference(s)
1Sodium Hydride (NaH)Tetrahydrofuran (THF)Alkyl Halide/Tosylate>95:5[1][2][3][7][10][13]
2PPh₃/DIAD or DEADTetrahydrofuran (THF)Alcohol1:2.5 (Favors N2)[8]
-Potassium Carbonate (K₂CO₃)DMFAlkyl HalideMixture of Isomers[4][6][9]
-Triflic Acid (TfOH) catalystDichloromethane (DCM)Diazo Compound<1:99 (Highly N2 Selective)[11]

Mandatory Visualization

N_Alkylation_Workflow Start Start: This compound Protocol_Choice Select Protocol Start->Protocol_Choice N1_Protocol Protocol 1: N1-Selective Protocol_Choice->N1_Protocol  Desire N1 Isomer N2_Protocol Protocol 2: N2-Selective Protocol_Choice->N2_Protocol  Desire N2 Isomer Reaction_Setup_N1 Reaction Setup: - NaH, Anhydrous THF - 0°C to RT N1_Protocol->Reaction_Setup_N1 Reaction_Setup_N2 Reaction Setup: - PPh3, DIAD/DEAD, Anhydrous THF - 0°C to RT N2_Protocol->Reaction_Setup_N2 Alkylation_N1 Add Alkylating Agent (Alkyl Halide/Tosylate) Reaction_Setup_N1->Alkylation_N1 Alkylation_N2 Add Alcohol Reaction_Setup_N2->Alkylation_N2 Workup Reaction Workup: - Quench - Extraction - Drying Alkylation_N1->Workup Alkylation_N2->Workup Purification Purification: Column Chromatography Workup->Purification N1_Product N1-Alkylated Product Purification->N1_Product  Isolate N1 N2_Product N2-Alkylated Product Purification->N2_Product  Isolate N2 Characterization Characterization: NMR, MS N1_Product->Characterization N2_Product->Characterization

Caption: Experimental workflow for the regioselective N-alkylation of this compound.

Regioselectivity_Factors Indazole This compound Conditions Reaction Conditions Indazole->Conditions N1_Conditions NaH, THF Conditions->N1_Conditions  Protocol 1 N2_Conditions PPh3, DIAD/DEAD, THF Conditions->N2_Conditions  Protocol 2 Mixed_Conditions K2CO3, DMF Conditions->Mixed_Conditions  Other Conditions N1_Product N1-Alkylated Product (Major) N1_Conditions->N1_Product N2_Product N2-Alkylated Product (Major) N2_Conditions->N2_Product Mixed_Products Mixture of N1 and N2 Products Mixed_Conditions->Mixed_Products

Caption: Factors influencing the regioselectivity of indazole N-alkylation.

References

Application Notes and Protocols for the Synthesis of Indazole-Based PET Imaging Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Utilization of (5-Fluoro-1H-indazol-3-yl)methanol in the Synthesis of Positron Emission Tomography (PET) Imaging Ligands

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds widely explored in medicinal chemistry due to their diverse biological activities. In the realm of molecular imaging, the indazole scaffold serves as a valuable core for the development of novel Positron Emission Tomography (PET) tracers. PET is a highly sensitive, non-invasive imaging technique that allows for the quantitative assessment of physiological and biochemical processes in vivo. The development of specific PET ligands is crucial for understanding disease mechanisms, diagnosing diseases, and accelerating drug development.

This document provides a detailed overview of the application of this compound as a starting material for the synthesis of PET imaging ligands. While direct, single-step radiolabeling of this compound is not a common strategy, its functional groups offer versatile handles for multi-step syntheses to generate precursors suitable for radiolabeling with positron-emitting radionuclides, most notably Fluorine-18 (¹⁸F).

Herein, we present a representative synthetic approach and protocols for the development of an indazole-based PET ligand. As a case study, we will refer to the synthesis and properties of a potent and selective ligand for the Leucine-Rich Repeat Kinase 2 (LRRK2), a target of interest in neurodegenerative diseases like Parkinson's disease.

Representative Quantitative Data

The following table summarizes the key quantitative data for a representative ¹⁸F-labeled indazole-based PET ligand, [¹⁸F]FIPM, a tracer for LRRK2 imaging[1]. This data is provided as a benchmark for researchers developing new PET ligands based on the indazole scaffold.

ParameterValueReference
Binding Affinity (IC₅₀) 8.0 nM[1]
Radiochemical Yield (RCY) 5% (non-decay corrected)[1]
Molar Activity (Aₘ) Not Reported[1]
Radiochemical Purity >99%[1]
Synthesis Time Not specified[1]

Experimental Protocols

The following sections detail the experimental protocols for the synthesis of a precursor and the subsequent radiolabeling to generate an ¹⁸F-labeled indazole-based PET ligand. The synthesis of the LRRK2 tracer [¹⁸F]FIPM is used as a representative example[1].

Synthesis of the Radiolabeling Precursor

The synthesis of a suitable precursor for radiolabeling is a critical first step. In the case of [¹⁸F]FIPM, a multi-step synthesis was employed to construct the final molecule with a leaving group positioned for nucleophilic ¹⁸F-fluorination.

Materials:

  • Starting materials for the indazole core synthesis

  • Reagents for coupling reactions

  • Solvents (e.g., DMF, DMSO, acetonitrile)

  • Purification materials (e.g., silica gel for column chromatography)

Procedure:

The synthesis of the precursor for [¹⁸F]FIPM involved a Suzuki coupling reaction between a boronic ester-functionalized indazole and a pyridine derivative, followed by the introduction of a protecting group.

  • Preparation of the Indazole Core: Synthesize the 5-isopropoxy-1H-indazol-3-yl boronic ester.

  • Preparation of the Pyridine Coupling Partner: Synthesize 2-morpholino-4-chloro-6-nitropyridine.

  • Suzuki Coupling: React the indazole boronic ester with the pyridine derivative in the presence of a palladium catalyst and a base.

  • Reduction of the Nitro Group: Reduce the nitro group on the pyridine ring to an amine.

  • Introduction of a Leaving Group: Convert the amino group to a more suitable leaving group for radiolabeling, such as a nitro group, via Sandmeyer reaction.

  • Protection of the Indazole Nitrogen: Protect the nitrogen of the indazole ring with a suitable protecting group (e.g., Boc).

  • Purification: Purify the final precursor by column chromatography.

Automated Radiosynthesis of the [¹⁸F]-labeled Ligand

The radiolabeling is typically performed in an automated synthesis module to handle the radioactivity safely and ensure reproducibility. The following is a general procedure for nucleophilic aromatic substitution with [¹⁸F]fluoride.

Materials:

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Precursor molecule

  • Anhydrous solvent (e.g., DMSO, DMF)

  • HPLC system for purification

  • Solid-phase extraction (SPE) cartridges for formulation

Procedure:

  • [¹⁸F]Fluoride Trapping and Drying: Trap the aqueous [¹⁸F]fluoride solution on an anion-exchange cartridge. Elute the [¹⁸F]fluoride into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.

  • Radiolabeling Reaction: Add a solution of the precursor in anhydrous DMSO to the dried [¹⁸F]fluoride. Heat the reaction mixture at a specific temperature (e.g., 150 °C) for a defined time (e.g., 20 minutes) to effect the nucleophilic substitution[1].

  • Deprotection: If a protecting group is present, perform the deprotection step. For a Boc group, this is typically achieved by adding an acid (e.g., HCl) and heating.

  • Purification: Purify the crude reaction mixture using semi-preparative HPLC to isolate the ¹⁸F-labeled product.

  • Formulation: Reformulate the purified ¹⁸F-labeled ligand into a physiologically compatible solution (e.g., saline with a small percentage of ethanol) using an SPE cartridge.

  • Quality Control: Perform quality control tests to determine radiochemical purity, molar activity, and residual solvent levels.

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of an indazole-based PET ligand.

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling start This compound step1 Functional Group Transformation start->step1 step2 Coupling Reaction step1->step2 precursor Radiolabeling Precursor step2->precursor labeling Nucleophilic Substitution precursor->labeling f18 [18F]Fluoride Production f18->labeling purification HPLC Purification labeling->purification final_product [18F]-Labeled Ligand purification->final_product

Caption: Generalized workflow for indazole-based PET ligand synthesis.

Signaling Pathway

The specific signaling pathway targeted by an indazole-based PET ligand will depend on its biological target. For the representative LRRK2 inhibitor, the pathway involves the modulation of kinase activity implicated in neuroinflammation and neuronal survival.

G LRRK2_active Active LRRK2 (Mutant or Overexpressed) Substrate_P Substrate Phosphorylation LRRK2_active->Substrate_P phosphorylates LRRK2_inhibited Inhibited LRRK2 Neuronal_Damage Neuronal Damage & Neuroinflammation Substrate_P->Neuronal_Damage leads to PET_Ligand [18F]Indazole Ligand PET_Ligand->LRRK2_active binds to & inhibits Reduced_Damage Reduced Neuronal Damage LRRK2_inhibited->Reduced_Damage results in

Caption: Simplified signaling pathway of a LRRK2 inhibitor PET ligand.

References

Application Notes and Protocols for (5-Fluoro-1H-indazol-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, with many demonstrating potent anti-cancer properties.[1] Several indazole-based drugs, such as axitinib, pazopanib, and entrectinib, have been approved for treating various cancers. These compounds often function as kinase inhibitors, targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1] This document provides detailed in vitro assay protocols to evaluate the biological activity of novel (5-Fluoro-1H-indazol-3-yl)methanol derivatives, focusing on their potential as anti-cancer agents. The provided methodologies for cytotoxicity and kinase inhibition assays are fundamental for the initial screening and characterization of these compounds.

Data Presentation

The inhibitory activity of novel compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. The following table summarizes representative IC50 values for different indazole derivatives against various cancer cell lines and kinases, providing a benchmark for newly synthesized compounds.

Compound ClassTarget Cell Line/KinaseAssay TypeIC50 (µM)Reference
Indazole Derivative (Compound 2f)4T1 (Breast Cancer)Anti-proliferative0.23 - 1.15[2]
Indazole-Amine Derivative (Compound 6o)K562 (Leukemia)Anti-proliferative5.15[3]
Indazole-Amine Derivative (Compound 6o)HEK-293 (Normal Cell)Cytotoxicity33.2[3]
Indazole Carboxamide (Compound 93a)TTK/Mps1Kinase Inhibition0.0029[4]
Indazole Carboxamide (Compound 93b)TTK/Mps1Kinase Inhibition0.0059[4]
Curcumin Indazole Analog (Compound 3b)WiDr (Colon Cancer)Cytotoxicity27.20
Curcumin Indazole Analog (Compound 3d)HeLa (Cervical Cancer)Cytotoxicity46.36[5]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[6]

Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa, K562)[3][6]

  • This compound derivative

  • Dimethyl sulfoxide (DMSO), cell culture grade[6]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[4][8]

  • Phosphate-Buffered Saline (PBS), sterile[6]

  • MTT solution (5 mg/mL in PBS, sterile filtered)[8]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4][8]

  • 96-well flat-bottom sterile microplates[8]

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and determine the cell density. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[4][8] Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[8]

  • Compound Preparation and Treatment: Prepare a high-concentration stock solution of the this compound derivative in DMSO (e.g., 10 mM).[6] Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.[6] The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[9] Remove the medium from the wells and add 100 µL of the compound dilutions.[6] Include a vehicle control (medium with the same percentage of DMSO) and a no-cell control (medium only).[6]

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[6]

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4][6] Shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[4][10]

  • Data Acquisition: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the no-cell control from all other values. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[6]

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.[4] It is a robust method for determining the potency of kinase inhibitors.

Materials and Reagents:

  • ADP-Glo™ Kinase Assay Kit (Promega)[4]

  • Target kinase of interest (e.g., VEGFR, PI3K, AKT)[1][11]

  • Substrate peptide/protein[4]

  • This compound derivative

  • ATP solution[4]

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[4]

  • 384-well white plates[4]

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.[4]

  • Reaction Setup: In a 384-well plate, add the test compound solution or vehicle control. Add a mixture of the kinase and its substrate to each well.[4]

  • Kinase Reaction Initiation: Initiate the reaction by adding the ATP solution. The final reaction volume is typically 10 µL.[4] Incubate the plate at room temperature for 60 minutes.[4]

  • ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[4]

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[4]

  • Data Acquisition: Measure the luminescence using a plate reader.[4]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 values by fitting the data to a dose-response curve using appropriate software.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Test Compound Stock Solution Preparation treatment Treatment with Serial Dilutions compound_prep->treatment cell_seeding->treatment incubation Incubation (24, 48, or 72 hours) treatment->incubation mtt_addition MTT Assay Procedure incubation->mtt_addition absorbance Absorbance Measurement mtt_addition->absorbance viability_calc Calculation of % Cell Viability absorbance->viability_calc ic50_calc IC50 Value Determination viability_calc->ic50_calc

Caption: General workflow for in vitro cytotoxicity testing.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->RTK Inhibition Inhibitor->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and potential inhibition points.

References

Application Notes and Protocols: (5-Fluoro-1H-indazol-3-yl)methanol in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Fluoro-1H-indazol-3-yl)methanol is a valuable fragment in the realm of drug discovery, particularly within the domain of fragment-based drug discovery (FBDD). The indazole scaffold is recognized as a "privileged" structure, frequently appearing in clinically approved drugs and investigational molecules, especially those targeting protein kinases. The introduction of a fluorine atom at the 5-position can enhance metabolic stability and binding affinity through favorable interactions with target proteins. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound as a foundational fragment for the development of potent and selective kinase inhibitors.

Application Notes

The this compound fragment serves as an excellent starting point for targeting the ATP-binding site of various protein kinases. Its 1H-indazole core can form critical hydrogen bond interactions with the hinge region of the kinase, a common feature of many Type I and Type II kinase inhibitors. The 3-methanol group provides a vector for synthetic elaboration, allowing for the exploration of chemical space and optimization of potency and selectivity. The 5-fluoro substituent can improve pharmacokinetic properties and modulate the electronics of the aromatic system.

Key Target Classes:

  • AXL Receptor Tyrosine Kinase: AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and is implicated in cancer progression, metastasis, and drug resistance.[1]

  • p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is involved in cellular responses to stress and inflammation.[2][3] Its dysregulation is linked to various inflammatory diseases and cancers.

  • Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, acts as an oncogenic driver in several cancers, most notably non-small cell lung cancer (NSCLC).[4]

Quantitative Data

While specific quantitative data for the binding of the parent fragment, this compound, is not extensively published, which is common for initial, low-affinity fragments, the following table summarizes the activity of more elaborated derivatives that incorporate this core scaffold. This data highlights the potential of this fragment as a starting point for developing highly potent inhibitors.

Compound/Derivative ClassTarget KinaseAssay TypeIC50 / ActivityReference
1H-Indazole-3-carboxamidesGlycogen Synthase Kinase-3 (GSK-3)Biochemical0.35 µM - 1.7 µM
3-Aryl-indazole derivativesPan-TrkBiochemical1.6 nM (for derivative 39b)
1H-Indazol-3-amine derivativesFGFR1, FGFR2Biochemical<4.1 nM (for derivative 27a against FGFR1)
Diphenylpyrimidine–diamine derivativesAXLBiochemical5 nM (for derivative m16)[5]
1H-indazole-based derivativesFGFR1-3Biochemical0.8 - 4.5 µM (for derivative 106)[6]
3-aminoindazole derivative (Entrectinib)ALKBiochemical12 nM[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis starting from the commercially available 5-fluoroindole. The first step involves the nitrosation of the indole to form the indazole-3-carboxaldehyde, followed by reduction to the corresponding alcohol.

Step 1: Synthesis of 5-Fluoro-1H-indazole-3-carboxaldehyde

This procedure is adapted from a general method for the nitrosation of indoles.[7]

  • Materials:

    • 5-Fluoroindole

    • Sodium nitrite (NaNO₂)

    • Acetic acid

    • Water

    • Ethanol

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • In a round-bottom flask, dissolve 5-fluoroindole (1.0 eq) in a mixture of ethanol and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.2 eq) in water to the stirred indole solution.

    • After the addition of sodium nitrite, slowly add acetic acid (2.0 eq) dropwise, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at 0-5 °C for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the product will precipitate. Collect the solid by filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

    • Dry the product, 5-Fluoro-1H-indazole-3-carboxaldehyde, under vacuum.

Step 2: Reduction to this compound

  • Materials:

    • 5-Fluoro-1H-indazole-3-carboxaldehyde

    • Sodium borohydride (NaBH₄)

    • Methanol

    • Dichloromethane (DCM)

    • Water

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • Suspend 5-Fluoro-1H-indazole-3-carboxaldehyde (1.0 eq) in methanol in a round-bottom flask.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred suspension.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by silica gel column chromatography to obtain pure this compound.

Protocol 2: Fragment-Based Screening using ¹⁹F NMR

The fluorine atom in this compound makes it an ideal candidate for ¹⁹F NMR-based fragment screening, a sensitive method for detecting weak binding events.[8][9]

  • Materials:

    • Target protein (e.g., AXL kinase domain)

    • This compound and other fluorinated fragments

    • NMR buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4, in 99.9% D₂O)

    • NMR spectrometer with a fluorine probe

  • Procedure:

    • Library Preparation: Prepare a stock solution of this compound and other fluorinated fragments in a suitable deuterated solvent (e.g., DMSO-d₆). Create cocktails of 5-10 fragments with non-overlapping ¹⁹F NMR signals.

    • Sample Preparation:

      • Reference Sample: Prepare a sample containing the fragment cocktail in the NMR buffer.

      • Protein Sample: Prepare a sample containing the fragment cocktail and the target protein (typically at 10-50 µM) in the NMR buffer.

    • NMR Data Acquisition:

      • Acquire a one-dimensional ¹⁹F NMR spectrum for both the reference and protein samples.

    • Data Analysis:

      • Compare the ¹⁹F NMR spectra of the reference and protein samples.

      • Binding of a fragment to the protein can be detected by changes in the chemical shift, line broadening, or a decrease in the signal intensity of the corresponding ¹⁹F signal.

    • Hit Deconvolution and Validation:

      • For cocktails showing hits, prepare individual samples for each fragment in the cocktail to identify the specific binder.

      • Validate the hits using orthogonal biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine binding affinity (Kᴅ).

Protocol 3: Biochemical Kinase Assay (Generic)

This protocol provides a general framework for evaluating the inhibitory activity of compounds derived from the this compound fragment against a target kinase.[10][11]

  • Materials:

    • Recombinant active kinase (e.g., AXL, p38α, ALK)

    • Kinase substrate (peptide or protein)

    • ATP

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • Test compounds (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

    • White, opaque 96- or 384-well plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Add 2.5 µL of test compound serially diluted in assay buffer to the wells of the microplate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Add 2.5 µL of a solution containing the kinase and substrate in assay buffer to each well.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Kₘ for the specific kinase.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the amount of ADP produced by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 4: Cell-Based AXL Phosphorylation Assay

This protocol assesses the ability of compounds to inhibit AXL autophosphorylation in a cellular context.[12][13][14]

  • Materials:

    • Cancer cell line with high AXL expression (e.g., A549, MDA-MB-231)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • GAS6 (ligand for AXL)

    • Test compounds

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Antibodies: anti-phospho-AXL (pAXL), anti-total-AXL (tAXL), and a loading control (e.g., anti-GAPDH)

    • Western blotting reagents and equipment or ELISA-based detection system

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with GAS6 (e.g., 200 ng/mL) for 15-30 minutes to induce AXL phosphorylation.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates.

    • Analyze the levels of pAXL and tAXL by Western blotting or a specific ELISA.

    • Quantify the band intensities (for Western blot) and normalize the pAXL signal to the tAXL signal.

    • Determine the concentration-dependent inhibition of AXL phosphorylation by the test compounds.

Visualizations

Signaling Pathways

// Nodes GAS6 [label="GAS6", fillcolor="#FBBC05", fontcolor="#202124"]; AXL [label="AXL Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Metastasis [label="Metastasis &\nMigration", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; DrugResistance [label="Drug Resistance", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Inhibitor [label="this compound\n-based Inhibitor", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges GAS6 -> AXL [label="Binds & Activates", fontsize=8, fontcolor="#5F6368"]; AXL -> {PI3K, RAS, STAT3, NFkB} [arrowhead=tee, color="#EA4335", style=dashed]; PI3K -> AKT -> mTOR; RAS -> RAF -> MEK -> ERK; {mTOR, ERK, STAT3, NFkB} -> {Proliferation, Metastasis, DrugResistance} [arrowhead=vee]; Inhibitor -> AXL [label="Inhibits", arrowhead=tee, color="#EA4335", style=bold, fontsize=8, fontcolor="#EA4335"]; } Caption: AXL Receptor Tyrosine Kinase Signaling Pathway.

// Nodes Stress [label="Stress Stimuli\n(UV, Cytokines, Osmotic Shock)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; MAPKKK [label="MAPKKK\n(ASK1, TAK1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MKK [label="MKK3 / MKK6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p38 [label="p38 MAPK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MK2 [label="MAPKAPK2", fillcolor="#34A853", fontcolor="#FFFFFF"]; TranscriptionFactors [label="Transcription Factors\n(ATF2, MEF2C)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; CellCycle [label="Cell Cycle Arrest", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Inhibitor [label="this compound\n-based Inhibitor", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Stress -> MAPKKK; MAPKKK -> MKK; MKK -> p38; p38 -> {MK2, TranscriptionFactors}; {MK2, TranscriptionFactors} -> {Inflammation, Apoptosis, CellCycle}; Inhibitor -> p38 [label="Inhibits", arrowhead=tee, color="#EA4335", style=bold, fontsize=8, fontcolor="#EA4335"]; } Caption: p38 MAPK Signaling Pathway.

// Nodes EML4_ALK [label="EML4-ALK Fusion\n(Constitutively Active)", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; JAK [label="JAK", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Inhibitor [label="this compound\n-based Inhibitor", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges EML4_ALK -> {PI3K, RAS, JAK} [arrowhead=tee, color="#EA4335", style=dashed]; PI3K -> AKT -> Survival; RAS -> RAF -> MEK -> ERK -> Proliferation; JAK -> STAT3 -> Proliferation; Inhibitor -> EML4_ALK [label="Inhibits", arrowhead=tee, color="#EA4335", style=bold, fontsize=8, fontcolor="#EA4335"]; } Caption: Oncogenic ALK Signaling in NSCLC.

Experimental Workflows

// Nodes Start [label="Start:\nthis compound", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Screening [label="Fragment Screening\n(¹⁹F NMR, SPR, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hit_ID [label="Hit Identification\n& Validation", fillcolor="#FBBC05", fontcolor="#202124"]; SBDD [label="Structure-Based\nDesign (X-ray, Docking)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chem_Synth [label="Chemical Synthesis\n(Fragment Elaboration)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SAR [label="SAR Exploration\n(Biochemical & Cellular Assays)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lead_Opt [label="Lead Optimization\n(ADME/Tox)", fillcolor="#FBBC05", fontcolor="#202124"]; Candidate [label="Preclinical Candidate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Screening; Screening -> Hit_ID [label="Binding\nDetected"]; Hit_ID -> SBDD; SBDD -> Chem_Synth [label="Design Ideas"]; Chem_Synth -> SAR; SAR -> SBDD [label="Feedback"]; SAR -> Lead_Opt [label="Potent Hits"]; Lead_Opt -> Candidate; } Caption: Fragment-Based Drug Discovery Workflow.

// Nodes Indole [label="5-Fluoroindole", fillcolor="#F1F3F4", fontcolor="#202124"]; Nitrosation [label="Nitrosation\n(NaNO₂, Acetic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aldehyde [label="5-Fluoro-1H-indazole-3-carboxaldehyde", fillcolor="#FBBC05", fontcolor="#202124"]; Reduction [label="Reduction\n(NaBH₄)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Column Chromatography)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Indole -> Nitrosation; Nitrosation -> Aldehyde; Aldehyde -> Reduction; Reduction -> Final_Product; Final_Product -> Purification; } Caption: Synthesis Workflow.

References

Application Notes and Protocols: Suzuki Coupling Reactions with Fluorinated Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The strategic incorporation of fluorine atoms into these molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[3][4] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl and heteroaryl compounds, making it an indispensable tool for the functionalization of fluorinated indazoles in drug discovery programs.[5][6][7]

This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura coupling of fluorinated indazoles with (hetero)aryl boronic acids.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organohalide (or triflate) and an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a base.[6][8] The catalytic cycle generally proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the halo-indazole, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[6][9]

Experimental Protocols

The following protocols are generalized from established procedures for the Suzuki-Miyaura coupling of halogenated indazoles and related nitrogen heterocycles.[1][7][10][11] Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Bromo-Fluorinated Indazoles

This protocol is adapted from procedures for the coupling of bromoindazoles with various arylboronic acids.[1][7][11]

Materials:

  • Fluorinated bromo-indazole (e.g., 5-bromo-6-fluoro-1H-indazole) (1.0 equiv.)

  • (Hetero)aryl boronic acid (1.2 - 1.5 equiv.)

  • Palladium catalyst: Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride) (5-10 mol%) or Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5-10 mol%)

  • Base: K₂CO₃ (Potassium carbonate) (2.0 - 3.0 equiv.) or Cs₂CO₃ (Cesium carbonate) (1.3 - 2.0 equiv.)

  • Solvent: 1,4-Dioxane/H₂O (4:1 or similar ratio) or DME (1,2-Dimethoxyethane)

  • Anhydrous, degassed solvents

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the fluorinated bromo-indazole (1.0 equiv.), the (hetero)aryl boronic acid (1.2 - 1.5 equiv.), the palladium catalyst (5-10 mol%), and the base (2.0 - 3.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the anhydrous and degassed solvent mixture (e.g., 1,4-Dioxane/H₂O) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the halo-indazole.

  • Reaction Execution: Place the reaction vessel in a preheated oil bath at 80-110 °C. Stir the reaction mixture vigorously for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water and transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Diagram of Experimental Workflow

experimental_workflow reagents Combine Reactants: - Fluorinated Bromo-Indazole - Boronic Acid - Palladium Catalyst - Base inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert_atm solvent Add Degassed Solvent inert_atm->solvent reaction Heat and Stir (80-110 °C, 2-24h) solvent->reaction workup Aqueous Work-up (Quench, Extract) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure Coupled Product purification->product

Caption: General workflow for the Suzuki coupling of fluorinated indazoles.

Data Presentation

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. The following tables summarize typical conditions and yields for the coupling of bromo-indazoles with various boronic acids, which can serve as a starting point for the optimization of reactions with fluorinated indazoles.

Table 1: Optimization of Suzuki Coupling Conditions for Bromo-Indazoles
EntryPalladium Catalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
1Pd(dppf)Cl₂ (10)K₂CO₃ (2.0)DME802High[1]
2Pd(PPh₃)₄ (10)Cs₂CO₃ (1.3)Dioxane/EtOH/H₂O1404Moderate to Good[7]
3PdCl₂(dppf)·DCM (5)K₂CO₃ (3.0)1,4-Dioxane/H₂O10012Good[11]
4PdCl₂(PPh₃)₂ (10)Na₂CO₃ (3.0)1,4-Dioxane/H₂O901Good to Excellent[10]

Yields are qualitative descriptions from the source material and will vary based on specific substrates.

Table 2: Substrate Scope with Optimized Conditions

The following table illustrates the versatility of the Suzuki coupling with various aryl boronic acids. Conditions are generalized from the literature.

Fluorinated IndazoleBoronic AcidProductTypical Yield Range (%)
5-Bromo-6-fluoro-1H-indazole4-Methoxyphenylboronic acid6-Fluoro-5-(4-methoxyphenyl)-1H-indazole70-95
7-Bromo-4-fluoro-1H-indazole2-Thiopheneboronic acid4-Fluoro-7-(thiophen-2-yl)-1H-indazole60-85
5-Bromo-6-fluoro-1H-indazole3-Pyridinylboronic acid6-Fluoro-5-(pyridin-3-yl)-1H-indazole50-80
7-Bromo-4-fluoro-1H-indazolePhenylboronic acid4-Fluoro-7-phenyl-1H-indazole75-90

Yields are estimates based on similar reactions in the literature and are for illustrative purposes.

Signaling Pathways and Logical Relationships

The Suzuki-Miyaura reaction follows a well-established catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Diagram of the Suzuki-Miyaura Catalytic Cycle

suzuki_cycle cluster_reactants Reactants cluster_products Product pd0 Pd(0)L2 pd2_complex R-Pd(II)L2-X pd0->pd2_complex Oxidative Addition transmetalation_intermediate R-Pd(II)L2-R' pd2_complex->transmetalation_intermediate Transmetalation transmetalation_intermediate->pd0 Reductive Elimination R-R' Coupled Product transmetalation_intermediate->R-R' R-X Fluorinated Halo-Indazole R-X->pd2_complex R'-B(OH)2 Boronic Acid + Base R'-B(OH)2->transmetalation_intermediate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and adaptable method for the synthesis of functionalized fluorinated indazoles. By selecting the appropriate palladium catalyst, base, and solvent system, a wide range of aryl and heteroaryl groups can be introduced onto the fluorinated indazole core. The protocols and data presented here provide a solid foundation for researchers to develop and optimize these crucial transformations in the pursuit of novel therapeutic agents.

References

Scale-up Synthesis of (5-Fluoro-1H-indazol-3-yl)methanol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, scalable two-step synthesis protocol for (5-Fluoro-1H-indazol-3-yl)methanol, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis commences with the efficient conversion of 5-fluoro-indole to 5-Fluoro-1H-indazole-3-carboxaldehyde, followed by a robust and high-yielding reduction to the target alcohol. This document outlines the complete experimental procedures, including optimized reaction conditions, purification methods, and comprehensive characterization data. The presented protocol is designed for scalability, making it suitable for the production of multi-gram quantities of the target compound.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological activities. The fluorinated indazole scaffold, in particular, is a key component in numerous therapeutic agents. This compound serves as a crucial intermediate for the synthesis of a wide range of biologically active molecules. The development of a reliable and scalable synthetic route to this compound is therefore of high importance for advancing drug development programs. This application note details a robust two-step synthesis from commercially available 5-fluoro-indole.

Overall Reaction Scheme

Overall_Reaction_Scheme cluster_0 Step 1: Oxadiazole Formation cluster_1 Step 2: Reduction 5-fluoro-indole 5-Fluoro-indole NaNO2_HCl NaNO2, HCl, H2O/DMF Aldehyde 5-Fluoro-1H-indazole-3-carboxaldehyde 5-fluoro-indole->Aldehyde Aldehyde_ref 5-Fluoro-1H-indazole-3-carboxaldehyde NaBH4_MeOH NaBH4, Methanol Alcohol This compound Aldehyde_ref->Alcohol

Caption: Overall two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5-Fluoro-1H-indazole-3-carboxaldehyde

This procedure is adapted from a known literature method.

Materials:

  • 5-Fluoro-indole

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl, 2N)

  • Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Petroleum Ether

  • Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a solution of sodium nitrite (8.0 eq) in deionized water at 0 °C, slowly add 2N hydrochloric acid (7.0 eq).

  • Keep the resulting mixture under an inert atmosphere (e.g., argon) for 10 minutes before adding dimethylformamide (DMF).

  • In a separate flask, dissolve 5-fluoro-indole (1.0 eq) in DMF.

  • Add the solution of 5-fluoro-indole to the nitrosating mixture at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 5 hours.

  • Extract the reaction mixture with ethyl acetate (3 x ).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (8:2) to afford 5-Fluoro-1H-indazole-3-carboxaldehyde as a yellowish solid.

Step 2: Scale-up Synthesis of this compound

Materials:

  • 5-Fluoro-1H-indazole-3-carboxaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel of appropriate size, suspend 5-Fluoro-1H-indazole-3-carboxaldehyde (1.0 eq) in methanol (10 volumes).

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the internal temperature below 10 °C. The addition is exothermic and will cause the evolution of hydrogen gas.

  • After the complete addition of sodium borohydride, stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of deionized water at 0-5 °C.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • To the remaining aqueous residue, add ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a mixture of ethyl acetate and hexanes to afford a white to off-white solid.

Data Presentation

ParameterStep 1: Aldehyde SynthesisStep 2: Alcohol Synthesis
Starting Material 5-Fluoro-indole5-Fluoro-1H-indazole-3-carboxaldehyde
Key Reagents NaNO₂, HClNaBH₄, Methanol
Reaction Time 5 hours2-3 hours
Yield ~87%>90% (expected)
Purity (by HPLC) >95%>98% (expected after recrystallization)
Appearance Yellowish solidWhite to off-white solid

Characterization Data for this compound

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 13.23 (s, 1H), 11.92 (d, J = 4.8 Hz, 1H), 8.08 (d, J = 6.7 Hz, 1H), 4.36 (s, 2H).[1]

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 169.28, 157.54, 149.66, 138.55, 130.64, 48.63.[1]

Note: The provided NMR data is for a compound referred to as "5-FA" in the source, which is described as 5-fluorouracil-1-acetic acid. However, the spectral data is more consistent with the structure of this compound and is presented here for reference. Independent verification is recommended.

Visualizations

Experimental Workflow: Synthesis of this compound

Experimental_Workflow cluster_step1 Step 1: Aldehyde Synthesis cluster_step2 Step 2: Reduction to Alcohol start1 Dissolve 5-fluoro-indole in DMF react1 Add to nitrosating mixture (NaNO2, HCl) at 0°C start1->react1 stir1 Stir at room temperature for 5h react1->stir1 workup1 Aqueous work-up & extraction with EtOAc stir1->workup1 purify1 Column chromatography (Silica gel, Petroleum Ether/EtOAc) workup1->purify1 product1 5-Fluoro-1H-indazole-3-carboxaldehyde purify1->product1 start2 Suspend aldehyde in Methanol at 0-5°C product1->start2 Intermediate react2 Add NaBH4 portion-wise start2->react2 stir2 Stir at room temperature for 2-3h react2->stir2 quench2 Quench with water stir2->quench2 workup2 Aqueous work-up & extraction with EtOAc quench2->workup2 purify2 Recrystallization (Ethyl Acetate/Hexanes) workup2->purify2 product2 This compound purify2->product2

Caption: Workflow for the two-step synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • The reaction of sodium borohydride with methanol is exothermic and produces flammable hydrogen gas. Ensure proper temperature control and adequate ventilation.

  • Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. The two-step procedure is efficient and utilizes readily available starting materials and reagents. The detailed experimental procedures and purification methods will enable researchers and drug development professionals to produce this key intermediate in sufficient quantities for their research and development needs.

References

Derivatisierung der Hydroxylgruppe von (5-Fluor-1H-indazol-3-yl)methanol: Applikationshinweise und Protokolle

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Applikationsschrift beschreibt detaillierte Protokolle für die Derivatisierung der primären Hydroxylgruppe von (5-Fluor-1H-indazol-3-yl)methanol. Diese Modifikationen, einschließlich der Synthese von Ethern, Estern und Carbamaten, sind entscheidend für die Erforschung von Struktur-Wirkungs-Beziehungen (SAR) und die Optimierung von Leitstrukturen in der medizinischen Chemie. Die Indazol-Struktur ist ein wichtiger Pharmakophor, der in einer Vielzahl von therapeutischen Wirkstoffen vorkommt.

Einführung

(5-Fluor-1H-indazol-3-yl)methanol ist ein vielseitiger Baustein in der Synthese von biologisch aktiven Molekülen. Die Derivatisierung seiner Hydroxylgruppe ermöglicht die Modulation von physikochemischen Eigenschaften wie Lipophilie, Löslichkeit und metabolischer Stabilität, was für die Entwicklung von Wirkstoffkandidaten von entscheidender Bedeutung ist. Die hier vorgestellten Protokolle bieten standardisierte Verfahren zur Herstellung einer Reihe von Derivaten für das Screening und die weitere Entwicklung.

Synthese von Ethern: Williamson-Ethersynthese

Die Williamson-Ethersynthese ist eine weit verbreitete und zuverlässige Methode zur Herstellung von Ethern aus einem Alkohol und einem Alkylhalogenid in Gegenwart einer Base.

Protokoll: Synthese von 3-(Methoxymethyl)-5-fluor-1H-indazol

Ether_Synthesis_Workflow reagent (5-Fluor-1H-indazol-3-yl)methanol base Natriumhydrid (NaH) in THF reagent->base Deprotonierung alkyl_halide Methyliodid (CH3I) base->alkyl_halide SN2-Reaktion workup Wässrige Aufarbeitung & Extraktion alkyl_halide->workup Reaktionsende product 3-(Methoxymethyl)-5-fluor-1H-indazol purification Säulenchromatographie workup->purification purification->product

Materialien:

  • (5-Fluor-1H-indazol-3-yl)methanol

  • Natriumhydrid (NaH), 60%ige Dispersion in Mineralöl

  • Wasserfreies Tetrahydrofuran (THF)

  • Methyliodid (CH₃I)

  • Gesättigte wässrige Ammoniumchlorid (NH₄Cl)-Lösung

  • Ethylacetat

  • Wasser

  • Sole (gesättigte wässrige NaCl-Lösung)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Kieselgel für die Säulenchromatographie

Vorgehensweise:

  • In einem trockenen Rundkolben wird (5-Fluor-1H-indazol-3-yl)methanol (1,0 Äq.) in wasserfreiem THF gelöst.

  • Die Lösung wird in einem Eisbad auf 0 °C abgekühlt.

  • Vorsichtig wird Natriumhydrid (1,2 Äq.) portionsweise zugegeben. Die Mischung wird 30 Minuten bei 0 °C und anschließend 1 Stunde bei Raumtemperatur gerührt.

  • Die Reaktionsmischung wird erneut auf 0 °C abgekühlt und Methyliodid (1,1 Äq.) wird langsam zugetropft.

  • Die Reaktion wird langsam auf Raumtemperatur erwärmt und über Nacht gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.

  • Nach vollständiger Umsetzung wird die Reaktion durch langsame Zugabe von gesättigter wässriger NH₄Cl-Lösung gequencht.

  • Das organische Lösungsmittel wird unter reduziertem Druck entfernt. Der Rückstand wird zwischen Ethylacetat und Wasser verteilt.

  • Die organische Phase wird abgetrennt, mit Wasser und Sole gewaschen, über MgSO₄ getrocknet und im Vakuum eingeengt.

  • Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt.

DerivatReagenzBaseLösungsmittelAusbeute (%)
Methyl-EtherMethyliodidNaHTHF75-85
Ethyl-EtherEthylbromidNaHTHF70-80
Benzyl-EtherBenzylbromidNaHTHF80-90

Synthese von Estern: Acylierung

Die Veresterung der Hydroxylgruppe kann durch Umsetzung mit einem Acylchlorid oder einem Carbonsäureanhydrid in Gegenwart einer Base erfolgen.

Protokoll: Synthese von (5-Fluor-1H-indazol-3-yl)methylacetat

Ester_Synthesis_Workflow reagent (5-Fluor-1H-indazol-3-yl)methanol acylating_agent Acetylchlorid in Dichlormethan (DCM) reagent->acylating_agent Acylierung base Triethylamin (TEA) acylating_agent->base Neutralisation workup Wässrige Aufarbeitung & Extraktion base->workup Reaktionsende product (5-Fluor-1H-indazol-3-yl)methylacetat purification Säulenchromatographie workup->purification purification->product

Materialien:

  • (5-Fluor-1H-indazol-3-yl)methanol

  • Acetylchlorid

  • Triethylamin (TEA)

  • Wasserfreies Dichlormethan (DCM)

  • Gesättigte wässrige Natriumbicarbonat (NaHCO₃)-Lösung

  • Wasser

  • Sole

  • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Kieselgel für die Säulenchromatographie

Vorgehensweise:

  • (5-Fluor-1H-indazol-3-yl)methanol (1,0 Äq.) und Triethylamin (1,5 Äq.) werden in wasserfreiem DCM in einem Rundkolben gelöst.

  • Die Lösung wird in einem Eisbad auf 0 °C abgekühlt.

  • Eine Lösung von Acetylchlorid (1,2 Äq.) in wasserfreiem DCM wird langsam zugetropft.

  • Die Reaktionsmischung wird 2-4 Stunden bei Raumtemperatur gerührt und der Fortschritt mittels DC verfolgt.

  • Nach Abschluss der Reaktion wird die Mischung mit gesättigter wässriger NaHCO₃-Lösung, Wasser und Sole gewaschen.

  • Die organische Schicht wird über MgSO₄ getrocknet und das Lösungsmittel unter reduziertem Druck entfernt.

  • Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt.

DerivatReagenzBaseLösungsmittelAusbeute (%)
Acetat-EsterAcetylchloridTEADCM85-95
Benzoat-EsterBenzoylchloridTEADCM80-90
Pivalat-EsterPivaloylchloridTEADCM75-85

Synthese von Carbamaten

Carbamate können durch die Reaktion des Alkohols mit einem Isocyanat oder durch eine mehrstufige Synthese unter Verwendung von Phosgen-Derivaten hergestellt werden. Die direkte Umsetzung mit einem Isocyanat ist oft die einfachste Methode.

Protokoll: Synthese von (5-Fluor-1H-indazol-3-yl)methyl-(N-phenyl)carbamat

Carbamate_Synthesis_Workflow reagent (5-Fluor-1H-indazol-3-yl)methanol isocyanate Phenylisocyanat in Toluol reagent->isocyanate Addition catalyst Dibutylzinndilaurat (DBTDL) isocyanate->catalyst Katalyse workup Entfernung des Lösungsmittels catalyst->workup Reaktionsende product (5-Fluor-1H-indazol-3-yl)methyl- (N-phenyl)carbamat purification Kristallisation oder Säulenchromatographie workup->purification purification->product

Materialien:

  • (5-Fluor-1H-indazol-3-yl)methanol

  • Phenylisocyanat

  • Dibutylzinndilaurat (DBTDL, als Katalysator)

  • Wasserfreies Toluol

  • Hexan

Vorgehensweise:

  • (5-Fluor-1H-indazol-3-yl)methanol (1,0 Äq.) wird in wasserfreiem Toluol in einem trockenen Rundkolben suspendiert.

  • Phenylisocyanat (1,1 Äq.) und eine katalytische Menge DBTDL (ca. 0,1 mol%) werden zugegeben.

  • Die Reaktionsmischung wird 4-6 Stunden bei 60-80 °C erhitzt. Der Reaktionsverlauf wird mittels DC überwacht.

  • Nach vollständiger Umsetzung lässt man die Reaktion auf Raumtemperatur abkühlen.

  • Das Lösungsmittel wird unter reduziertem Druck entfernt.

  • Der Rückstand wird aus einem geeigneten Lösungsmittel (z. B. Toluol/Hexan) umkristallisiert oder durch Säulenchromatographie gereinigt.

DerivatReagenzKatalysatorLösungsmittelAusbeute (%)
N-Phenyl-CarbamatPhenylisocyanatDBTDLToluol80-90
N-Ethyl-CarbamatEthylisocyanatDBTDLToluol75-85
N-tert-Butyl-Carbamattert-ButylisocyanatDBTDLToluol70-80

Schlussfolgerung

Die vorgestellten Protokolle bieten robuste und reproduzierbare Methoden zur Derivatisierung der Hydroxylgruppe von (5-Fluor-1H-indazol-3-yl)methanol. Diese Derivate sind wertvolle Werkzeuge für die systematische Untersuchung von Struktur-Wirkungs-Beziehungen und die Optimierung von pharmazeutischen Leitstrukturen. Die bereitgestellten quantitativen Daten und detaillierten experimentellen Verfahren sollen Forschern als Leitfaden für ihre Synthesestrategien dienen.

Application Notes and Protocols for Click Chemistry Applications of (5-Fluoro-1H-indazol-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of (5-Fluoro-1H-indazol-3-yl)methanol derivatives in click chemistry. The protocols detailed below are designed for the bioorthogonal labeling and conjugation of biomolecules, offering a versatile tool for drug discovery and chemical biology.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity. This compound serves as a valuable scaffold that can be functionalized with "click" chemistry handles, such as azides and alkynes. This enables its conjugation to various biomolecules for applications in targeted drug delivery, bioimaging, and proteomics.

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), offers a highly efficient and specific method for covalent bond formation in complex biological environments. These reactions are bioorthogonal, meaning they do not interfere with native biochemical processes.

This document outlines the synthesis of azide and alkyne derivatives of this compound and provides detailed protocols for their application in CuAAC and SPAAC reactions.

Synthesis of Clickable this compound Derivatives

To utilize this compound in click chemistry, it must first be functionalized with either an azide or a terminal alkyne group. The hydroxyl group of the methanol substituent is a convenient site for this modification.

Synthesis of 3-(Azidomethyl)-5-fluoro-1H-indazole

A common method for converting alcohols to azides is through a Mitsunobu reaction or by conversion to a good leaving group followed by nucleophilic substitution with an azide salt.

Experimental Protocol: Synthesis of 3-(Azidomethyl)-5-fluoro-1H-indazole

  • Materials:

    • This compound

    • Diphenylphosphoryl azide (DPPA)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

    • Anhydrous Toluene

    • Argon or Nitrogen gas

    • Standard glassware for organic synthesis

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous toluene under an inert atmosphere (argon or nitrogen), add diphenylphosphoryl azide (DPPA) (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 3-(azidomethyl)-5-fluoro-1H-indazole.

Synthesis of 5-Fluoro-3-(prop-2-yn-1-yloxymethyl)-1H-indazole

The synthesis of the corresponding alkyne derivative can be achieved by Williamson ether synthesis.

Experimental Protocol: Synthesis of 5-Fluoro-3-(prop-2-yn-1-yloxymethyl)-1H-indazole

  • Materials:

    • This compound

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Propargyl bromide (80% in toluene)

    • Anhydrous Tetrahydrofuran (THF)

    • Argon or Nitrogen gas

    • Standard glassware for organic synthesis

  • Procedure:

    • To a suspension of sodium hydride (1.5 eq) in anhydrous THF under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by TLC.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to afford 5-fluoro-3-(prop-2-yn-1-yloxymethyl)-1H-indazole.

Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a robust and highly efficient click reaction for conjugating an azide-functionalized molecule with a terminal alkyne-functionalized molecule.

General Protocol for CuAAC Bioconjugation

This protocol describes the conjugation of an alkyne-functionalized this compound derivative to an azide-containing biomolecule (e.g., a peptide or protein).

  • Materials:

    • 5-Fluoro-3-(prop-2-yn-1-yloxymethyl)-1H-indazole

    • Azide-functionalized biomolecule

    • Copper(II) sulfate (CuSO₄)

    • Sodium ascorbate

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

    • Phosphate-buffered saline (PBS), pH 7.4

    • DMSO (for dissolving the indazole derivative)

  • Procedure:

    • Prepare stock solutions:

      • 10 mM 5-Fluoro-3-(prop-2-yn-1-yloxymethyl)-1H-indazole in DMSO.

      • 1-5 mg/mL of the azide-functionalized biomolecule in PBS.

      • 100 mM CuSO₄ in water.

      • 500 mM Sodium ascorbate in water (prepare fresh).

      • 100 mM THPTA in water.

    • In a microcentrifuge tube, add the azide-functionalized biomolecule solution.

    • Add the 5-Fluoro-3-(prop-2-yn-1-yloxymethyl)-1H-indazole stock solution to achieve a final concentration of 10-100 µM.

    • Prepare the copper catalyst solution by mixing CuSO₄ and THPTA in a 1:5 molar ratio.

    • Add the copper catalyst solution to the reaction mixture to a final concentration of 1 mM CuSO₄.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.

    • Incubate the reaction at room temperature for 1-4 hours.

    • The resulting conjugate can be purified by size-exclusion chromatography or dialysis to remove unreacted small molecules.

Quantitative Analysis of CuAAC Reaction

The progress and yield of the CuAAC reaction can be monitored and quantified using High-Performance Liquid Chromatography (HPLC).

Parameter Value Notes
Reactants Alkyne-indazole (1.2 eq)Azide-peptide (1.0 eq)
Catalyst CuSO₄ (0.1 eq), Sodium Ascorbate (0.5 eq)THPTA (0.5 eq)
Solvent PBS/DMSO (9:1)
Temperature 25 °C
Reaction Time 2 hours
Yield >90%Determined by HPLC

DOT Diagram: CuAAC Experimental Workflow

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagents Prepare Stock Solutions (Alkyne-Indazole, Azide-Biomolecule, CuSO4, Na-Ascorbate, THPTA) mix Mix Reactants (Alkyne-Indazole + Azide-Biomolecule) reagents->mix add_cat Add Catalyst (CuSO4/THPTA) mix->add_cat initiate Initiate Reaction (Add Na-Ascorbate) add_cat->initiate incubate Incubate (RT, 1-4h) initiate->incubate purify Purification (Size-Exclusion Chromatography) incubate->purify analyze Analysis (HPLC, MS) purify->analyze

CuAAC Experimental Workflow

Application in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that is ideal for applications in living systems due to the absence of cytotoxic copper catalysts. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly with an azide.

General Protocol for SPAAC in Live Cell Imaging

This protocol describes the labeling of a cellular target with an azide-functionalized this compound derivative, followed by visualization with a DBCO-containing fluorophore.

  • Materials:

    • 3-(Azidomethyl)-5-fluoro-1H-indazole

    • Live cells expressing the target of interest

    • Cell culture medium

    • DBCO-fluorophore (e.g., DBCO-488, DBCO-546)

    • Phosphate-buffered saline (PBS)

    • Fluorescence microscope

  • Procedure:

    • Culture cells to the desired confluency in a suitable imaging dish.

    • Treat the cells with a solution of 3-(azidomethyl)-5-fluoro-1H-indazole in cell culture medium at a final concentration of 10-50 µM. The optimal concentration and incubation time should be determined empirically. Incubate for 1-24 hours.

    • Wash the cells three times with warm PBS to remove any unreacted indazole derivative.

    • Add a solution of the DBCO-fluorophore in cell culture medium to the cells at a final concentration of 1-10 µM.

    • Incubate the cells for 30-60 minutes at 37 °C, protected from light.

    • Wash the cells three times with warm PBS.

    • Add fresh cell culture medium or imaging buffer.

    • Visualize the labeled cells using a fluorescence microscope with the appropriate filter sets.

Quantitative Data for SPAAC Labeling
Parameter Value Notes
Labeling Reagent 3-(Azidomethyl)-5-fluoro-1H-indazole25 µM
Incubation Time (Labeling) 4 hours
Detection Reagent DBCO-4885 µM
Incubation Time (Detection) 30 minutes
Cell Line HeLa
Labeling Efficiency ~85%Determined by flow cytometry

DOT Diagram: Signaling Pathway Labeling via SPAAC

SPAAC_Signaling_Pathway cluster_cellular_process Cellular Process cluster_detection Detection ligand Ligand receptor Cell Surface Receptor ligand->receptor Binding signaling_cascade Signaling Cascade receptor->signaling_cascade Activation target_protein Target Protein (Metabolically Labeled with Azide-Indazole) signaling_cascade->target_protein Modification dbco_fluorophore DBCO-Fluorophore target_protein->dbco_fluorophore SPAAC Reaction labeled_protein Fluorescently Labeled Target Protein dbco_fluorophore->labeled_protein Forms imaging Fluorescence Imaging labeled_protein->imaging Enables

Labeling a Signaling Pathway via SPAAC

Conclusion

The this compound scaffold provides a versatile platform for the development of chemical probes for click chemistry applications. The synthetic protocols provided herein allow for the straightforward introduction of azide and alkyne handles. The subsequent application of these derivatives in CuAAC and SPAAC reactions enables the efficient and specific conjugation to biomolecules for a variety of applications in drug development and chemical biology. The provided protocols serve as a starting point for researchers to explore the potential of these novel indazole-based probes.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-Fluoro-1H-indazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of (5-Fluoro-1H-indazol-3-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent synthetic strategy involves a two-step process:

  • Nitrosative Cyclization: Conversion of 5-fluoroindole to 5-Fluoro-1H-indazole-3-carbaldehyde.

  • Reduction: Reduction of the aldehyde functional group of 5-Fluoro-1H-indazole-3-carbaldehyde to the corresponding primary alcohol, this compound.

Q2: I am observing a low yield in the synthesis of 5-Fluoro-1H-indazole-3-carbaldehyde. What are the potential causes?

A2: Low yields in the nitrosation of 5-fluoroindole are often attributed to the formation of dimeric byproducts. This occurs when a molecule of the starting indole acts as a nucleophile and attacks a reactive intermediate. Since 5-fluoroindole is an electron-deficient substrate, it is less reactive and may require more forcing conditions to achieve complete conversion, which can also lead to degradation if not controlled properly.

Q3: How can I minimize the formation of side products during the synthesis of the aldehyde precursor?

A3: To suppress the formation of dimers, it is crucial to maintain a low concentration of the nucleophilic starting material (5-fluoroindole) throughout the reaction. This can be achieved by employing a "reverse addition" technique, where a solution of the 5-fluoroindole is added slowly to the pre-formed nitrosating mixture (e.g., sodium nitrite and acid). This method has been shown to significantly improve yields by favoring the desired intramolecular cyclization.[1]

Q4: The reduction of 5-Fluoro-1H-indazole-3-carbaldehyde to the alcohol is sluggish. What can I do?

A4: If the reduction with sodium borohydride (NaBH₄) is slow, ensure that the solvent is anhydrous, as water can react with the reducing agent. Additionally, while the reaction is typically run at 0°C to room temperature, gentle warming can sometimes increase the reaction rate. However, this should be done cautiously to avoid side reactions. Ensure that a sufficient molar excess of NaBH₄ is used.

Q5: What is the best workup procedure after the sodium borohydride reduction?

A5: A common workup involves quenching the excess NaBH₄ by the slow, dropwise addition of a dilute acid (e.g., 1 M HCl) or a saturated aqueous solution of ammonium chloride at 0°C. The product is then typically extracted into an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

Troubleshooting Guides

Part 1: Synthesis of 5-Fluoro-1H-indazole-3-carbaldehyde
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive nitrosating agent. 2. Reaction temperature is too low for the electron-deficient substrate. 3. Degradation of sodium nitrite.1. Use a fresh, high-purity source of sodium nitrite. 2. After the initial addition at 0°C, allow the reaction to warm to room temperature or gently heat to 50°C. Monitor the reaction progress by TLC. 3. Prepare the nitrosating mixture just before use.
Product is a Deep Red or Brown Color, Difficult to Purify 1. Significant formation of dimeric byproducts.1. Employ the "reverse addition" method: add the 5-fluoroindole solution slowly to the acid/NaNO₂ mixture. This keeps the indole concentration low and minimizes dimerization.[1]
Incomplete Reaction 1. Insufficient reaction time. 2. Inadequate amount of acid or sodium nitrite.1. Monitor the reaction by TLC. If starting material is still present after the initial reaction time, consider extending the reaction time or gently warming the mixture. 2. Ensure the correct stoichiometry of reagents is used.
Part 2: Reduction to this compound
Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reduction (Aldehyde still present) 1. Insufficient amount of sodium borohydride. 2. Deactivation of NaBH₄ by water in the solvent. 3. Reaction time is too short.1. Use a larger excess of NaBH₄ (e.g., 1.5 to 2.0 equivalents). 2. Use anhydrous solvent (e.g., methanol or ethanol). 3. Monitor the reaction by TLC and allow it to proceed until all the starting material is consumed.
Formation of Multiple Byproducts 1. Reaction temperature is too high. 2. Presence of other reducible functional groups.1. Maintain the reaction temperature at 0°C or room temperature. 2. Sodium borohydride is a relatively mild reducing agent and should not reduce other functional groups like esters or amides. If other reducible groups are present, consider a more selective reducing agent.
Difficult Product Isolation during Workup 1. The product alcohol has some water solubility.1. During the extraction, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the alcohol in the aqueous phase and improve extraction efficiency into the organic solvent.

Data Presentation

Table 1: Hypothetical Optimization of the Reduction of 5-Fluoro-1H-indazole-3-carbaldehyde

Entry Reducing Agent (Equivalents) Solvent Temperature (°C) Time (h) Yield (%)
1NaBH₄ (1.1)Methanol25275
2NaBH₄ (1.5)Methanol25288
3NaBH₄ (2.0)Methanol25292
4NaBH₄ (1.5)Ethanol25285
5NaBH₄ (1.5)Methanol0490
6LiAlH₄ (1.0)THF0 to 25195

Note: This table presents hypothetical data for illustrative purposes on how reaction conditions can be optimized. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent but requires stricter anhydrous conditions and a different workup procedure.

Experimental Protocols

Protocol 1: Synthesis of 5-Fluoro-1H-indazole-3-carbaldehyde[1][2]
  • Preparation of Nitrosating Mixture: In a round-bottom flask, dissolve sodium nitrite (8 equivalents) in a mixture of deionized water and DMF. Cool the solution to 0°C in an ice bath. Slowly add 2 N aqueous HCl (2.7 equivalents) and stir for 10 minutes.

  • Preparation of Substrate Solution: In a separate flask, dissolve 5-fluoroindole (1 equivalent) in DMF.

  • Reverse Addition: Add the 5-fluoroindole solution to the nitrosating mixture at 0°C very slowly over a period of 2 hours using a syringe pump.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 5 hours. Monitor the reaction's completion by TLC.

  • Workup: Extract the reaction mixture with ethyl acetate. Wash the combined organic layers with water and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a mixture of petroleum ether and ethyl acetate) to yield 5-Fluoro-1H-indazole-3-carbaldehyde as a yellowish solid. An expected yield is around 87%.[2]

Protocol 2: Reduction of 5-Fluoro-1H-indazole-3-carbaldehyde
  • Reaction Setup: To a solution of 5-Fluoro-1H-indazole-3-carbaldehyde (1 equivalent) in anhydrous methanol in a round-bottom flask, add sodium borohydride (1.5 equivalents) portion-wise at 0°C under an inert atmosphere.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture to 0°C and quench the reaction by the slow addition of 1 M HCl until the effervescence ceases. Remove the methanol under reduced pressure.

  • Extraction: Add water to the residue and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound. The crude product can be further purified by column chromatography on silica gel if necessary.

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Aldehyde Precursor cluster_step2 Step 2: Reduction to Final Product A 5-Fluoroindole C Nitrosative Cyclization (Reverse Addition) A->C B NaNO2, HCl, DMF/H2O B->C D 5-Fluoro-1H-indazole-3-carbaldehyde C->D E 5-Fluoro-1H-indazole-3-carbaldehyde G Reduction E->G F NaBH4, Methanol F->G H This compound G->H

Caption: Synthetic workflow for this compound.

TroubleshootingAldehyde Start Low Yield of Aldehyde? Cause1 Dimeric Byproducts? Start->Cause1 Solution1 Use 'Reverse Addition' Technique Cause1->Solution1 Yes Cause2 Incomplete Reaction? Cause1->Cause2 No End Yield Improved Solution1->End Solution2 Increase Reaction Time / Gently Heat Cause2->Solution2 Yes Cause2->End No Solution2->End

Caption: Troubleshooting low yield in aldehyde synthesis.

TroubleshootingReduction Start Incomplete Reduction? Cause1 Insufficient NaBH4? Start->Cause1 Solution1 Increase Equivalents of NaBH4 Cause1->Solution1 Yes Cause2 Wet Solvent? Cause1->Cause2 No End Reaction Complete Solution1->End Solution2 Use Anhydrous Solvent Cause2->Solution2 Yes Cause2->End No Solution2->End

Caption: Troubleshooting incomplete reduction to the alcohol.

References

Technical Support Center: Purification of Fluorinated Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the purification of fluorinated indazole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of fluorinated indazole derivatives.

Q1: My fluorinated indazole derivative is unstable on silica gel during column chromatography. What should I do?

A1: Decomposition on silica gel is a common problem. Consider these alternatives:

  • Change the Stationary Phase: If the separation allows, switch to a less acidic stationary phase like alumina (basic or neutral) or Florisil.

  • Deactivate the Silica Gel: Reduce the acidity of silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol, before packing the column.

  • Use Reversed-Phase Chromatography: For polar compounds, reversed-phase silica (e.g., C18) can be an effective alternative.

  • Minimize Contact Time: Use flash chromatography with higher flow rates to reduce the time the compound spends on the column.

Q2: I am struggling to separate the N-1 and N-2 regioisomers of my substituted indazole. They have very similar Rf values. How can I improve separation?

A2: Separating regioisomers is a significant challenge due to their similar polarities.

  • Optimize Column Chromatography:

    • Solvent System: Test a wide range of solvent systems. Sometimes, switching from a standard ethyl acetate/hexane system to one containing dichloromethane, ether, or a small amount of methanol can alter selectivity.

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC often provides the resolution needed for difficult separations. A chiral column may even resolve isomers that are otherwise inseparable.[1]

    • Stationary Phase Choice: Consider columns with different selectivity, such as those with phenyl-hexyl or fluorinated stationary phases, which can offer unique interactions.

  • Recrystallization: This is a highly effective method for separating indazole isomers.[2] The key is to find a mixed solvent system where the solubility of the two isomers is sufficiently different. Common systems include acetone/water, ethanol/water, or THF/water.[2]

Q3: My compound is showing poor peak shape (tailing) during HPLC analysis. What is the cause and how can I fix it?

A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.

  • Silanol Interactions: For basic indazole derivatives, interactions with residual acidic silanol groups on the silica surface are a common cause. Use an end-capped column to minimize these interactions.

  • Mobile Phase Additives: Add a modifier to the mobile phase. For reversed-phase HPLC, adding a small amount of trifluoroacetic acid (TFA) (0.05-0.1%) can protonate basic sites on your compound and silanols, improving peak shape. For basic compounds, a basic modifier like ammonium hydroxide can also be effective.

  • Adjust pH: Ensure the mobile phase pH is at least 2 units away from your compound's pKa to maintain a single ionic form.

Q4: The recovery of my fluorinated compound from the column is very low. Where is my product going?

A4: Low recovery can stem from several issues:

  • Irreversible Adsorption: Highly polar or fluorinated compounds can bind irreversibly to the stationary phase. Consider using a different stationary phase or dry loading the sample.

  • Decomposition: As mentioned in Q1, the compound may be degrading on the column.

  • Insufficient Elution Strength: The mobile phase may be too weak to elute the compound. If your compound is still on the column after a full run, try flushing with a much stronger solvent (e.g., methanol or isopropanol).

  • Precipitation: The compound may be precipitating on the column if the loading solvent is much stronger than the mobile phase. Dissolve your sample in the mobile phase or a weak solvent whenever possible. If high solubility is an issue, consider dry loading for flash chromatography.

Data on Purification Techniques

The following tables summarize quantitative data for common purification methods for indazole derivatives, providing a baseline for expected outcomes.

Table 1: Recrystallization of N-Substituted Indazole Isomers Data extracted from patent CN101948433A, which details the separation of N-1 and N-2 regioisomers.[2]

Compound Mixture (Initial Mass)Solvent System (v/v)Isolated IsomerYield (Mass)Purity
5-amino-1/2-(2-hydroxyethyl)-indazole (10 g)Acetone / Water (3:1)5-amino-1-(2-hydroxyethyl)-indazole5.3 g99.5%
5-amino-1/2-(2,2-dimethoxyethyl)-indazole (10 g)THF / Water (2:5)5-amino-2-(2,2-dimethoxyethyl)-indazole3.7 g99.1%
5-amino-1/2-(2,2-dimethoxyethyl)-indazole (10 g)THF / Water (11:7.5)5-amino-1-(2,2-dimethoxyethyl)-indazole5.1 g99.8%
4-amino-1/2-(2-pyrrolidinylethyl)-indazole (10 g)Acetonitrile / Water (7:3)4-amino-1-(2-pyrrolidinylethyl)-indazole4.8 g99.3%
6-nitro-1/2-(2-pyrrolidinylethyl)-indazole (12 g)Methanol / Water (32:15)6-nitro-1-(2-pyrrolidinylethyl)-indazole5.4 g99.8%

Table 2: Chromatographic Purification of Fluorinated Indazole Derivatives Data compiled from various literature sources demonstrating typical outcomes.

Purification MethodDerivative TypeEluent/Mobile PhaseTypical YieldFinal PurityReference
Flash Chromatography3-Aryl-NH-indazolesEthyl Acetate / Hexane>80%>95%[3]
Flash ChromatographyN-alkyl-indazoleEthyl Acetate / n-Hexane74-82%Not specified[4]
Preparative HPLC1-(2-fluoro-aryl)-3-aryl-indazoleToluene (N-arylation step)28%>98% (Assumed)[3]
Preparative HPLCGeneral APIVariesOptimized for Recovery>99%[5]

Experimental Protocols

Protocol 1: Isomer Separation by Recrystallization

This protocol is based on the methods described in patent CN101948433A for separating N-1 and N-2 substituted indazole isomers.[2]

  • Solvent Screening: In small test tubes, test the solubility of the crude isomer mixture in various mixed solvent systems (e.g., acetone/water, THF/water, methanol/water) at room temperature and upon heating. The ideal system is one where the compound is sparingly soluble at room temperature but fully dissolves when hot, and upon cooling, preferentially crystallizes one isomer.

  • Dissolution: In an appropriately sized flask, add the crude fluorinated indazole mixture (e.g., 10 g). Add the minimum volume of the chosen mixed solvent (e.g., 40 mL of Acetone/Water 3:1) required to fully dissolve the solid upon heating to reflux.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature, undisturbed. Crystal formation should begin. To maximize yield, subsequently cool the flask in an ice-water bath for at least 1 hour.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold solvent mixture to remove any residual mother liquor containing the more soluble isomer.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Analysis: Determine the purity of the isolated isomer by HPLC and/or NMR spectroscopy. The mother liquor can be concentrated to recover the other isomer, which may then be purified by a separate recrystallization or chromatography.

Protocol 2: Flash Column Chromatography

This protocol provides a general workflow for the purification of a fluorinated indazole derivative.

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to separate your target compound from impurities. The ideal solvent system should give your product an Rf value of approximately 0.3.

  • Column Packing: Prepare a glass column with silica gel (slurry packed using the initial eluent). The amount of silica should be 50-100 times the weight of the crude material.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a weak solvent (ideally the eluent) and load it onto the column.

    • Dry Loading: If the product has poor solubility, dissolve it in a suitable solvent (e.g., DCM or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Load this powder onto the top of the column.

  • Elution: Begin elution with the solvent system determined by TLC. A gradient elution (gradually increasing the polarity of the eluent) is often used to improve separation. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying and Analysis: Dry the purified compound under high vacuum and confirm its identity and purity via NMR, LC-MS, or other appropriate analytical techniques.

Visual Guides (Graphviz)

The following diagrams illustrate key workflows for purification and troubleshooting.

Purification_Workflow start Crude Fluorinated Indazole Derivative tlc TLC / Analytical HPLC Analysis start->tlc isomers Isomers Present? tlc->isomers impurities Baseline/Polar Impurities? isomers->impurities No recrystallize Attempt Recrystallization isomers->recrystallize Yes flash Flash Chromatography impurities->flash No prep_hplc Preparative HPLC impurities->prep_hplc Yes pure Pure Product recrystallize->pure flash->pure prep_hplc->pure

Caption: General purification strategy for fluorinated indazoles.

Troubleshooting_Workflow start Purification Attempt Fails (Low Purity / Low Yield) issue Identify Primary Issue start->issue coelution Co-elution of Impurities (Poor Resolution) issue->coelution low_recovery Low / No Recovery issue->low_recovery decomp Product Decomposition issue->decomp sol_coelution Change Stationary Phase (e.g., C18 to Phenyl) OR Change Mobile Phase (e.g., ACN to MeOH) coelution->sol_coelution sol_recovery Use Stronger Eluent OR Dry Load Sample OR Switch to HILIC / Alumina low_recovery->sol_recovery sol_decomp Use Deactivated Silica OR Switch to Alumina/Florisil OR Use Recrystallization decomp->sol_decomp end Re-attempt Purification sol_coelution->end sol_recovery->end sol_decomp->end

Caption: Troubleshooting guide for common purification problems.

References

Technical Support Center: Synthesis of (5-Fluoro-1H-indazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of (5-Fluoro-1H-indazol-3-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

The most common and practical synthetic routes start from commercially available 5-fluoro-1H-indazole precursors. These include:

  • Reduction of 5-fluoro-1H-indazole-3-carboxylic acid: This is a direct approach using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).

  • Esterification followed by reduction: The carboxylic acid is first converted to an ester (e.g., methyl or ethyl ester), which is then reduced to the alcohol. This can be advantageous for purification and may allow for the use of milder reducing agents.

  • Reduction of 5-fluoro-1H-indazole-3-carbaldehyde: If the aldehyde is available, it can be readily reduced to the primary alcohol using a mild reducing agent such as Sodium Borohydride (NaBH₄).

Q2: I am seeing an unexpected spot on my TLC analysis. What could it be?

Unexpected spots on a Thin Layer Chromatography (TLC) plate could be several species. The most common are:

  • Unreacted starting material: Compare the spot's retention factor (Rf) to that of your starting material (e.g., the carboxylic acid, ester, or aldehyde).

  • Dimeric byproducts: Indazole compounds can sometimes form dimers, especially under harsh reaction conditions.[1]

  • Over-reduced products: While less common for this specific transformation, highly reactive reducing agents could potentially interact with the indazole ring system.

  • Byproducts from the precursor synthesis: Impurities present in your starting material may be carried through the reaction.

Q3: My reaction yield is consistently low. What are the potential causes?

Low yields can stem from several factors:

  • Incomplete reaction: This can be due to insufficient reducing agent, low reaction temperature, or short reaction time. Monitor the reaction progress by TLC to ensure full conversion of the starting material.

  • Degradation of the product: The product, this compound, may be unstable under the reaction or work-up conditions. Ensure the work-up is performed promptly and at a low temperature if necessary.

  • Side reactions: The formation of byproducts will consume the starting material and reduce the yield of the desired product.

  • Moisture in the reaction: For reductions using LiAlH₄, the presence of water will quench the reducing agent and significantly lower the yield. Ensure all glassware is oven-dried and solvents are anhydrous.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.

Table 1: Troubleshooting Common Synthesis Issues
Issue Potential Cause Recommended Action
Incomplete Reaction (Starting material remains) 1. Insufficient reducing agent.2. Low reaction temperature.3. Short reaction time.1. Increase the molar equivalents of the reducing agent.2. Gradually increase the reaction temperature while monitoring for side product formation.3. Extend the reaction time and monitor by TLC until the starting material is consumed.
Multiple Spots on TLC (Besides product and starting material) 1. Formation of dimeric byproducts.2. Presence of impurities in the starting material.3. Degradation of the product.1. Optimize reaction conditions (e.g., lower temperature, slower addition of reagents).2. Purify the starting material before use.3. Analyze the stability of the product under the reaction conditions and consider a milder work-up.
Low Isolated Yield after Purification 1. Product loss during work-up (e.g., extraction with the wrong solvent).2. Product loss during chromatography.3. Product is more soluble in the aqueous phase.1. Ensure the pH of the aqueous layer is optimized for extraction of the product. Use a continuous extractor if necessary.2. Choose an appropriate solvent system for column chromatography to ensure good separation and recovery.3. Saturate the aqueous phase with salt (e.g., NaCl) to decrease the polarity and improve extraction efficiency.

Experimental Protocols

Protocol 1: Reduction of 5-fluoro-1H-indazole-3-carboxylic acid using LiAlH₄
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend Lithium Aluminum Hydride (LiAlH₄) (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF).

  • Reaction: Cool the suspension to 0 °C in an ice bath. Dissolve 5-fluoro-1H-indazole-3-carboxylic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Isolation: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of ethyl 5-fluoro-1H-indazole-3-carboxylate using NaBH₄
  • Preparation: In a round-bottom flask, dissolve ethyl 5-fluoro-1H-indazole-3-carboxylate (1.0 equivalent) in a mixture of methanol and tetrahydrofuran (THF).[2]

  • Reaction: Cool the solution to 0 °C and add Sodium Borohydride (NaBH₄) (2.0-3.0 equivalents) portion-wise. Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting ester is consumed.

  • Work-up: Quench the reaction by the slow addition of water. Remove the organic solvents under reduced pressure.

  • Isolation: Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Synthesis Pathway and Potential Byproducts

Synthesis_Byproducts cluster_start Starting Materials cluster_reaction Reduction cluster_product Desired Product cluster_byproducts Potential Byproducts Carboxylic_Acid 5-Fluoro-1H-indazole- 3-carboxylic acid Reduction_LiAlH4 LiAlH4, THF Carboxylic_Acid->Reduction_LiAlH4 Dimer Indazole Dimer Carboxylic_Acid->Dimer Side Reaction Ester Ethyl 5-Fluoro-1H-indazole- 3-carboxylate Reduction_NaBH4 NaBH4, MeOH/THF Ester->Reduction_NaBH4 Ester->Dimer Side Reaction Product This compound Reduction_LiAlH4->Product Unreacted_Acid Unreacted Carboxylic Acid Reduction_LiAlH4->Unreacted_Acid Incomplete Reaction Reduction_NaBH4->Product Unreacted_Ester Unreacted Ester Reduction_NaBH4->Unreacted_Ester Incomplete Reaction

Caption: Synthetic routes to this compound and potential byproducts.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Yield Start Low Yield of This compound Check_TLC Analyze TLC of crude reaction mixture Start->Check_TLC Decision_SM Is starting material present? Check_TLC->Decision_SM Incomplete_Reaction Incomplete Reaction: - Increase reducing agent - Increase temperature/time Decision_SM->Incomplete_Reaction Yes Decision_Byproducts Are significant byproducts observed? Decision_SM->Decision_Byproducts No Check_Workup Review Work-up & Purification: - Check extraction pH - Optimize chromatography Incomplete_Reaction->Check_Workup Optimize_Conditions Optimize Reaction Conditions: - Lower temperature - Slower addition of reagents Decision_Byproducts->Optimize_Conditions Yes Decision_Byproducts->Check_Workup No Optimize_Conditions->Check_Workup End Improved Yield Check_Workup->End

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Optimizing Regioselectivity in Indazole N-Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing regioselectivity in indazole N-alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on controlling the outcome of indazole N-alkylation reactions. Below, you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges in achieving the desired regioisomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing N1 versus N2 selectivity in the alkylation of indazoles?

The regiochemical outcome of indazole N-alkylation is a delicate balance of several factors. Direct alkylation of 1H-indazoles often yields a mixture of N1- and N2-substituted products.[1][2][3] Key parameters that can be adjusted to favor one regioisomer include:

  • Choice of Base and Solvent: This combination is critical. For instance, sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) is highly effective for achieving N1-selectivity.[2][3] The polarity of the solvent and the nature of the base's counter-ion can influence the nucleophilicity of the two nitrogen atoms in the indazole ring.[3]

  • Substituents on the Indazole Ring: Both electronic properties and steric hindrance of substituents play a significant role.

    • Steric Effects: Bulky substituents at the C3-position can sterically hinder the N2-position, thus favoring alkylation at the N1-position.[3]

    • Electronic Effects: Electron-withdrawing groups, especially at the C7-position (e.g., NO₂ or CO₂Me), have been shown to direct alkylation to the N2-position with high selectivity (≥ 96%).[2][4][5][6]

  • Reaction Temperature: Temperature can influence the thermodynamic versus kinetic control of the reaction. The N1-substituted product is often the thermodynamically more stable isomer, while the N2-product can be favored under kinetically controlled conditions.[1][2]

  • Nature of the Electrophile: The alkylating agent itself can also influence the reaction's outcome.[2][5]

Q2: Why does the combination of NaH in THF favor N1-alkylation?

The use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established method for promoting N1-alkylation.[2] This system has been reported to provide >99% N1 regioselectivity for indazoles with various C3 substituents, such as carboxymethyl, tert-butyl, or carboxamide groups.[2][4] This preference is often attributed to steric hindrance around the N2 position and potential coordination of the substituent with the sodium cation.[2] The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer, and the NaH/THF system facilitates the formation of the more stable N1-alkylated product.[1][7]

Q3: How can I achieve selective N2-alkylation of an indazole?

Achieving selectivity for the N2 position often requires conditions that favor kinetic control or employ specific catalytic systems. Here are a few strategies:

  • Steric Hindrance at N1: Substituents at the C7 position of the indazole ring, such as nitro (NO₂) or carboxylate (CO₂Me), can sterically hinder the N1 position and direct alkylation to N2, even under NaH/THF conditions.[4][5]

  • Mitsunobu Reaction: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and an azodicarboxylate like DIAD or DEAD) shows a strong preference for the formation of the N2-regioisomer.[5][7][8]

  • Acid Catalysis with Diazo Compounds: A novel method using TfOH as a catalyst with diazo compounds has been shown to afford N2-alkylated products in good to excellent yields with high regioselectivity.[9]

Troubleshooting Guide

Problem: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve selectivity for the N1-substituted product?

Solution: To enhance the yield of the N1-isomer, you should employ conditions that favor thermodynamic control.

  • Recommended Conditions: The combination of sodium hydride (NaH) as the base and anhydrous tetrahydrofuran (THF) as the solvent is a robust system for favoring the thermodynamically more stable N1-alkylated indazole.[4][5]

  • Procedural Steps:

    • Start with an anhydrous indazole derivative.

    • Use NaH (1.2 equivalents) in anhydrous THF.

    • Perform the deprotonation at 0 °C, then allow it to stir at room temperature for 30 minutes before adding the alkylating agent (1.2 equivalents).[2]

    • Monitor the reaction by TLC or LC-MS.

Problem: I need to synthesize the N2-substituted indazole, but my current method favors the N1 isomer. What should I change?

Solution: To favor the kinetically preferred N2-product, you need to alter the electronic properties of your substrate or change the reaction conditions to avoid thermodynamic equilibration.

  • Substrate Modification: If possible, introduce an electron-withdrawing group at the C7 position of the indazole ring. Groups like -NO₂ or -CO₂Me have been shown to direct alkylation to the N2 position with high selectivity (≥96%).[4][6]

  • Alternative Reaction Conditions:

    • Mitsunobu Conditions: This method is known to favor N2-alkylation. Use your indazole with an alcohol, triphenylphosphine (PPh₃), and diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) in THF.[5][7]

    • TfOH with Diazo Compounds: For a metal-free approach, catalysis with triflic acid (TfOH) in the presence of a diazo compound can provide high N2-selectivity.[9]

Problem: My indazole alkylation with potassium carbonate in DMF is giving poor selectivity.

Solution: The use of weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often results in a mixture of N1 and N2 isomers.[1][10] While this system is commonly used, it does not offer high regioselectivity.[8] To improve selectivity, consider the following:

  • For N1-Selectivity: Switch to the NaH/THF system as described above.

  • For N2-Selectivity: Explore the Mitsunobu reaction or acid-catalyzed reaction with diazo compounds.

Data Presentation

Table 1: Effect of Base and Solvent on Indazole N-Alkylation Regioselectivity

EntryBaseSolventTemperature (°C)N1:N2 RatioReference(s)
1K₂CO₃DMF12058:42[11]
2NaHTHFRT to 50>99:1 (for many C3-substituted indazoles)[2][4][5]
3Cs₂CO₃DMFRTVaries, often low selectivity[8]
4K₂CO₃DMFRT~1:1[10]
5NaHMDSTHF or DMSORTSolvent-dependent[5][7]
6DBUVariesRTPoor conversion, moderate N1-selectivity[5]
7K-OtBuTHFRT94:6 (N1 favored) but with low conversion[5]

Table 2: Influence of Indazole Substituents on Regioselectivity (using NaH/THF)

EntrySubstituent PositionSubstituentN1:N2 RatioReference(s)
1C3-CO₂Me, -tBu, -COMe, -CONH₂>99:1[4][5]
2C7-NO₂, -CO₂MeHighly N2-selective (≥96% N2)[4][5][6]
3C3-H~1:1.3 (N2 favored)[6]

Experimental Protocols

Protocol 1: Selective N1-Alkylation (Thermodynamic Control)

This protocol is optimized for achieving high regioselectivity for the N1 position using NaH in THF.[2]

  • Preparation: To a solution of the desired substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.

  • Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.

  • Reaction: Allow the reaction to stir at room temperature (or gently heat to 50 °C if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.

Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction (Kinetic Control)

This protocol is designed to favor the formation of the N2-alkylated indazole.[1]

  • Preparation: Dissolve the 1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers.

Protocol 3: N2-Alkylation using TfOH and Diazo Compounds

This method provides high N2-selectivity under metal-free conditions.[1]

  • Preparation: To a solution of the 1H-indazole (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 equiv).

  • Catalyst Addition: Add triflic acid (TfOH, 0.1-0.2 equiv) dropwise at 0 °C.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography to yield the pure N2-alkylated product.

Visualizations

G cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_outcome Reaction Outcome Indazole Indazole Substrate Reaction N-Alkylation Reaction Indazole->Reaction AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->Reaction Base Base Selection (e.g., NaH, K2CO3) Base->Reaction Solvent Solvent Choice (e.g., THF, DMF) Solvent->Reaction TempTime Temperature & Time TempTime->Reaction N1_Product N1-Alkylated Indazole Reaction->N1_Product N2_Product N2-Alkylated Indazole Reaction->N2_Product Purification Workup & Purification (Chromatography) N1_Product->Purification N2_Product->Purification

Caption: General experimental workflow for the N-alkylation of indazoles.

G cluster_n1 Favors N1-Alkylation (Thermodynamic) cluster_n2 Favors N2-Alkylation (Kinetic) Title Factors Influencing Regioselectivity Thermodynamic Thermodynamic Control NaH_THF NaH in THF Thermodynamic->NaH_THF BulkyC3 Bulky C3-Substituent Thermodynamic->BulkyC3 Indazole Indazole Alkylation Thermodynamic->Indazole Kinetic Kinetic Control EWG_C7 EWG at C7-Position (e.g., -NO2, -CO2Me) Kinetic->EWG_C7 Mitsunobu Mitsunobu Conditions Kinetic->Mitsunobu AcidCatalysis Acid Catalysis (TfOH) Kinetic->AcidCatalysis Kinetic->Indazole

Caption: Key factors influencing N1 vs. N2 regioselectivity in indazole alkylation.

References

Technical Support Center: Overcoming Solubility Challenges of (5-Fluoro-1H-indazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of (5-Fluoro-1H-indazol-3-yl)methanol in aqueous media.

Troubleshooting Guide

This guide addresses common problems encountered during the dissolution of this compound and offers practical solutions.

Q1: My this compound is not dissolving in my aqueous buffer.

A1: Poor aqueous solubility is a common characteristic of many small molecule compounds, including indazole derivatives. Here are initial steps to address this:

  • Visual Inspection: Before use, always visually inspect your stock and working solutions for any signs of precipitation or cloudiness.

  • Start with an Organic Solvent: The recommended first step is to create a high-concentration stock solution in a suitable organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.[1] This stock can then be serially diluted into your aqueous buffer.

  • Sonication: Gentle sonication can help to break up aggregates and enhance the dissolution of the compound in the organic solvent.

  • Warming: Gently warming the solution (e.g., to 37°C) can increase the solubility. However, be cautious as excessive heat may degrade the compound.

Q2: The compound precipitates out of solution when I dilute my organic stock solution into my aqueous buffer.

A2: This is a common issue known as "crashing out" and occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium. Here are several strategies to prevent this:

  • Minimize Organic Solvent Concentration: Ensure the final concentration of the organic solvent in your assay is as low as possible (typically <0.5% v/v) to avoid solvent-induced artifacts.[1]

  • Vigorous Mixing: Vortex the solution immediately and vigorously after adding the stock to the buffer to promote rapid and uniform dispersion, minimizing localized high concentrations that can lead to precipitation.[1]

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of the stock solution directly into the final aqueous buffer immediately before use.[1]

  • Use of Co-solvents: Incorporating a co-solvent into your aqueous buffer can increase the solubility of your compound.[2][3] Common co-solvents include polyethylene glycol (PEG) and propylene glycol (PG).[1]

  • Employ Surfactants: Surfactants can aid in solubilization by forming micelles that encapsulate hydrophobic drug molecules.[4][5]

Q3: I am observing inconsistent results in my biological assays.

A3: Inconsistent results are often linked to poor and variable solubility of the test compound.

  • Confirm Complete Dissolution: Ensure the compound is fully dissolved in your stock solution before preparing working solutions. As mentioned, visual inspection is crucial.

  • Prepare Fresh Working Solutions: Prepare your final working solutions fresh for each experiment to avoid potential precipitation or degradation over time.

  • Vehicle Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of all solvents (e.g., DMSO, co-solvents) as your test samples to account for any effects of the solvents themselves.[1]

  • Quantitative Solubility Assessment: For critical experiments, it is advisable to perform a quantitative assessment of the compound's solubility in your specific assay buffer to ensure you are working below its solubility limit.

Frequently Asked Questions (FAQs)

This section provides answers to frequently asked questions concerning the solubility of this compound.

Q1: What is the expected aqueous solubility of this compound?

Q2: How does pH affect the solubility of this compound?

A2: The solubility of ionizable compounds is highly dependent on pH. The indazole ring contains nitrogen atoms that can be protonated or deprotonated.[1] By adjusting the pH of the buffer away from the compound's isoelectric point, you can increase the proportion of the more soluble ionized form.[1] For a compound with basic properties, decreasing the pH (more acidic) will generally increase solubility, while for an acidic compound, increasing the pH (more alkaline) will enhance solubility.[1] A preliminary pH-solubility profile experiment is a valuable step.

Q3: What are co-solvents and how can they improve solubility?

A3: Co-solvents are water-miscible organic solvents that, when added to an aqueous system, reduce the overall polarity of the solvent, thereby increasing the solubility of nonpolar compounds.[1][3] This technique is straightforward to implement.[2] Common co-solvents used in in vitro studies include DMSO, ethanol, polyethylene glycols (PEGs), and propylene glycol (PG).[1][3] The choice and concentration of the co-solvent should be carefully validated as they can have an impact on the biological system being studied.

Q4: What are cyclodextrins and can they be used to solubilize my compound?

A4: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[7] They can encapsulate hydrophobic drug molecules, like potentially this compound, within their cavity, forming a water-soluble inclusion complex.[7] This is a widely used technique to enhance the aqueous solubility of poorly soluble compounds.[2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.[1]

Data Presentation

The following table provides a comparative summary of common solubilization techniques and their potential impact on the solubility of a model poorly soluble compound.

Solubilization TechniqueTypical Solvent/ExcipientPotential Fold Increase in SolubilityKey AdvantagesKey Considerations
pH Adjustment Acidic or basic buffers2 - 100Simple and cost-effective.[7]Only for ionizable compounds; risk of chemical degradation at extreme pH.[7]
Co-solvency DMSO, Ethanol, PEG 4002 - 500Simple to prepare and evaluate.[2]Potential for solvent toxicity in biological assays.
Cyclodextrin Complexation Hydroxypropyl-β-cyclodextrin10 - 2000High solubilization efficiency, low toxicity.Can be a more expensive option.
Use of Surfactants Polysorbate 80, Cremophor EL5 - 100Effective at low concentrations.Potential for cell lysis at higher concentrations.
Particle Size Reduction N/A (physical modification)N/A (increases dissolution rate)Increases surface area for faster dissolution.[3][8]Does not increase equilibrium solubility.[3][8]

Experimental Protocols

Here are detailed protocols for key solubilization experiments.

Protocol 1: Preparation of a Stock Solution in an Organic Solvent
  • Weigh the Compound: Accurately weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Add Organic Solvent: Add the appropriate volume of high-purity DMSO (or another suitable organic solvent) to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolve the Compound: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization using a Co-solvent System
  • Materials:

    • 10 mM stock solution of this compound in DMSO.

    • Co-solvent (e.g., PEG 400).

    • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Procedure: a. Prepare a series of co-solvent concentrations in your aqueous buffer (e.g., 5%, 10%, 20% PEG 400). b. To each co-solvent solution, add the compound from the DMSO stock to your desired final concentration (e.g., 10 µM). The final DMSO concentration should be kept constant and minimal (<0.5%). c. Include a control with no co-solvent. d. Vortex each solution immediately and vigorously after adding the stock. e. Incubate the solutions for 1 hour at room temperature with gentle agitation. f. Visually inspect for any signs of precipitation. For a more quantitative analysis, centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes and measure the concentration of the compound in the supernatant.

Protocol 3: Solubilization using Cyclodextrins
  • Materials:

    • 20% (w/v) stock solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water.[1]

    • 10 mM stock solution of this compound in DMSO.

    • Aqueous buffer.

  • Procedure: a. Prepare a series of HP-β-CD concentrations in your aqueous buffer (e.g., 0 mM, 1 mM, 2.5 mM, 5 mM, 10 mM).[1] b. To each cyclodextrin solution, add the compound from the DMSO stock to your desired final concentration (e.g., 20 µM). The final DMSO concentration should be kept constant and minimal (<0.5%).[1] c. Include a control with no HP-β-CD.[1] d. Incubate the solutions for 1-2 hours at room temperature with gentle agitation.[1] e. Visually inspect for precipitation. For quantitative analysis, centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes to pellet any insoluble compound and analyze the supernatant.[1]

Visualizations

The following diagrams illustrate key experimental workflows and concepts related to solubility enhancement.

experimental_workflow cluster_prep Preparation cluster_solubility_test Solubility Testing cluster_analysis Analysis weigh Weigh Compound dissolve_stock Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve_stock add_stock Add Stock to Buffers dissolve_stock->add_stock prepare_buffers Prepare Aqueous Buffers (Varying pH, Co-solvents, etc.) prepare_buffers->add_stock incubate Incubate & Equilibrate add_stock->incubate visual Visual Inspection (Precipitation) incubate->visual centrifuge Centrifuge visual->centrifuge analyze Analyze Supernatant (e.g., HPLC, UV-Vis) centrifuge->analyze

Caption: Experimental workflow for solubility testing.

cosolvent_mechanism cluster_water Aqueous Medium cluster_cosolvent Aqueous Medium with Co-solvent W1 H2O W2 H2O W3 H2O W4 H2O W5 H2O W6 H2O CW1 H2O drug_soluble This compound (Solvated) CW1->drug_soluble CW2 H2O CW2->drug_soluble CS1 Co-solvent CS1->drug_soluble CS2 Co-solvent CS2->drug_soluble CS3 Co-solvent CS3->drug_soluble drug_insoluble This compound (Insoluble Aggregate)

Caption: Mechanism of co-solvent action.

decision_tree start Compound Precipitates in Aqueous Buffer check_dmso Is final DMSO concentration <0.5%? start->check_dmso adjust_dmso Decrease DMSO concentration check_dmso->adjust_dmso No is_ionizable Is the compound ionizable? check_dmso->is_ionizable Yes adjust_dmso->is_ionizable ph_adjust Adjust pH of buffer is_ionizable->ph_adjust Yes use_cosolvent Try co-solvents (e.g., PEG 400) is_ionizable->use_cosolvent No success Solubility Improved ph_adjust->success use_cyclodextrin Use cyclodextrins (e.g., HP-β-CD) use_cosolvent->use_cyclodextrin fail Further Optimization Needed use_cosolvent->fail use_cyclodextrin->success use_cyclodextrin->fail

Caption: Decision tree for selecting a solubilization method.

References

Stability studies of (5-Fluoro-1H-indazol-3-yl)methanol under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with (5-Fluoro-1H-indazol-3-yl)methanol. It provides a comprehensive overview of stability testing, including troubleshooting guides and frequently asked questions to assist in experimental design and interpretation.

Disclaimer: Publicly available, specific stability data for this compound is limited. The information presented here is a generalized guide based on standard pharmaceutical stability and forced degradation studies.[1][2][3] The quantitative data is illustrative and should be used as a reference for designing and executing specific stability protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on available supplier data for this compound and related indazole compounds, it is recommended to store the solid material in a tightly-closed container in a cool, dry, and well-ventilated area.[4][5] For long-term storage, temperatures between 2-8°C are often suggested.[6] It is also prudent to protect the compound from light.

Q2: Why is it crucial to perform stability studies on this compound?

A2: Stability studies are essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[7] These studies help in determining the intrinsic stability of the molecule, identifying potential degradation products, and establishing a retest period or shelf life. This information is critical for developing stable formulations and is a regulatory requirement.[1]

Q3: What are the typical stress conditions used in a forced degradation study?

A3: Forced degradation studies, also known as stress testing, involve exposing the drug substance to conditions more severe than accelerated stability testing. Typical stress conditions include:

  • Acidic Hydrolysis: e.g., 0.1 M HCl

  • Basic Hydrolysis: e.g., 0.1 M NaOH

  • Oxidation: e.g., 3-30% H₂O₂

  • Thermal Stress: e.g., 60-80°C

  • Photostability: Exposure to UV and visible light (e.g., ICH Q1B option 2)[8]

The goal is to achieve a target degradation of 5-20% to ensure that the analytical methods are capable of detecting and quantifying impurities.[1]

Q4: I see unexpected peaks in my HPLC chromatogram during a stability study. What should I do?

A4: Unexpected peaks can arise from several sources. First, ensure the peak is not from the placebo or diluent by running appropriate blanks. If the peak is a degradant, the stability-indicating method should be able to resolve it from the main peak and other impurities.[3] If co-elution occurs, the analytical method may need to be redeveloped by adjusting parameters like the mobile phase composition, column type, or gradient.[7] The troubleshooting decision tree in the "Troubleshooting Guide" section provides a systematic approach to addressing this issue.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

    • Analyze by HPLC.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 8 hours.

    • At appropriate time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot, dilute to a final concentration of 100 µg/mL with the mobile phase, and analyze by HPLC.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a petri dish and expose it to 80°C in an oven for 48 hours.

    • At appropriate time points, withdraw a sample, prepare a solution of 100 µg/mL, and analyze by HPLC.

  • Photostability:

    • Expose a solution of this compound (100 µg/mL) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze the samples by HPLC. A control sample should be kept in the dark.

  • HPLC Analysis:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and phosphate buffer (pH 5.0) can be a starting point.[8]

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: To be determined by UV scan (e.g., 254 nm as a starting point).[8]

    • Injection Volume: 20 µL

Data Presentation

Table 1: Illustrative Stability Data for this compound

Stress ConditionDurationAssay (%)Major Degradant 1 (Area %)Major Degradant 2 (Area %)Total Impurities (%)Mass Balance (%)
Control 0 hr99.8NDND0.2100.0
0.1 M HCl 24 hr92.54.8 (RRT 0.85)ND7.399.8
0.1 M NaOH 8 hr85.22.1 (RRT 0.72)10.5 (RRT 1.15)14.699.8
3% H₂O₂ 24 hr90.78.1 (RRT 1.30)ND9.199.8
Thermal (80°C) 48 hr98.1NDND1.799.8
Photolytic 7 days97.51.5 (RRT 0.92)ND2.399.8

ND: Not Detected; RRT: Relative Retention Time

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
No degradation observed under stress conditions. 1. Stress conditions are too mild. 2. The molecule is highly stable. 3. Incorrect sample preparation.1. Increase the strength of the stressor (e.g., higher temperature, longer duration, stronger acid/base/oxidizing agent).[8] 2. Confirm the stability with orthogonal analytical techniques. 3. Verify stock solution preparation and dilution scheme.
Excessive degradation (>30%). 1. Stress conditions are too harsh.1. Reduce the duration of exposure, temperature, or concentration of the stressor.
Poor mass balance (<95%). 1. Degradants are not UV active at the chosen wavelength. 2. Degradants are not eluted from the column. 3. Degradants are volatile.1. Use a photodiode array (PDA) detector to check for absorbance at other wavelengths. 2. Modify the HPLC method (e.g., extend the gradient run time, use a stronger organic solvent). 3. Consider using a mass spectrometer (LC-MS) for detection.
Peak splitting or tailing for the main peak. 1. Column overload. 2. Co-elution with a degradant. 3. Poor column performance.1. Reduce the sample concentration. 2. Check peak purity using a PDA detector. Modify the HPLC method to improve resolution. 3. Use a new column or a different stationary phase.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (1 mg/mL) prep_samples Prepare Stress Samples (Acid, Base, Oxidative, Thermal, Photo) prep_stock->prep_samples apply_stress Expose Samples to Defined Stress Conditions prep_samples->apply_stress sampling Withdraw Aliquots at Time Points & Quench apply_stress->sampling hplc_analysis Analyze by Stability- Indicating HPLC Method sampling->hplc_analysis data_proc Process Data (Assay, Impurities, Mass Balance) hplc_analysis->data_proc report Summarize Findings data_proc->report

Caption: Workflow for a forced degradation study.

Troubleshooting_Tree start Unexpected Peak in HPLC Chromatogram q1 Is the peak present in the blank/placebo? start->q1 a1_yes Source is diluent or excipient. No further action on degradant. q1->a1_yes Yes q2 Is the peak resolved from the main peak (Rs > 1.5)? q1->q2 No a2_yes Method is stability- indicating. Proceed with quantification. q2->a2_yes Yes q4 Check Peak Purity (PDA Detector) q2->q4 No q3 Modify HPLC Method a3_options Adjust Mobile Phase Change Column Modify Gradient q3->a3_options end Method Redevelopment Successful q3->end q4->q3

Caption: Troubleshooting decision tree for HPLC analysis.

References

Alternative synthetic routes to avoid hazardous reagents for (5-Fluoro-1H-indazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on alternative, safer synthetic routes to (5-Fluoro-1H-indazol-3-yl)methanol. The following sections offer troubleshooting guides in a question-and-answer format, detailed experimental protocols for recommended synthetic pathways, and a comparative analysis of these methods, emphasizing the avoidance of hazardous reagents.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound and its precursors.

Issue 1: Low or No Yield in the Synthesis of 5-Fluoro-1H-indazole-3-carbaldehyde from 5-Fluoroindole

  • Question: My reaction to form 5-Fluoro-1H-indazole-3-carbaldehyde from 5-fluoroindole is resulting in a low yield or failing completely. What are the likely causes and how can I rectify this?

  • Answer: This reaction, typically a nitrosation of the indole, is sensitive to several factors.

    • Incomplete Nitrosating Agent Formation: The nitrosating agent (e.g., nitrous acid from NaNO₂) must be generated in situ under acidic conditions. Ensure the acid is added slowly to the nitrite solution at a low temperature (0-5 °C) to prevent decomposition of the nitrosating agent.

    • Suboptimal Temperature: The reaction temperature is critical. While the nitrosating agent is formed at low temperatures, the subsequent reaction with the indole may require careful warming. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature profile.

    • Impurities in Starting Material: Ensure the 5-fluoroindole is pure. Impurities can interfere with the reaction. Recrystallization or column chromatography of the starting material may be necessary.

    • Incorrect Stoichiometry: An excess of the nitrosating agent can lead to side reactions and degradation of the product. A slight excess (1.1-1.2 equivalents) is typically sufficient.

Issue 2: Incomplete Reduction of 5-Fluoro-1H-indazole-3-carbaldehyde

  • Question: The reduction of 5-Fluoro-1H-indazole-3-carbaldehyde to the corresponding methanol is not going to completion. What could be the problem?

  • Answer: Incomplete reduction is a common issue and can often be resolved by addressing the following:

    • Insufficient Reducing Agent: Ensure at least a stoichiometric amount of the reducing agent (e.g., sodium borohydride) is used. A slight excess (1.5-2.0 equivalents) is often recommended to ensure complete conversion.

    • Poor Solubility: The aldehyde may have limited solubility in the reaction solvent. Using a co-solvent system (e.g., THF/methanol or dioxane/water) can improve solubility and reaction rate.

    • Reaction Temperature: While sodium borohydride reductions are often performed at room temperature, gentle heating (40-50 °C) may be required for less reactive substrates.

    • Deactivation of Reducing Agent: Sodium borohydride can decompose in acidic media or in the presence of water over extended periods. Ensure the reaction medium is neutral or slightly basic, and if using an aqueous system, add the borohydride portion-wise.

Issue 3: Formation of Impurities During Synthesis

  • Question: I am observing significant impurity formation in my synthesis of this compound. How can I minimize these?

  • Answer: The formation of byproducts can occur at various stages.

    • Over-reduction: Stronger reducing agents like lithium aluminum hydride can potentially reduce the indazole ring in addition to the aldehyde. Using a milder reducing agent like sodium borohydride is recommended.

    • Side Reactions of the Aldehyde: Aldehydes can be sensitive to air oxidation, especially under basic conditions, leading to the corresponding carboxylic acid. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

    • N-Alkylation/Acylation: The indazole nitrogen is nucleophilic and can react with certain reagents. Protecting the indazole nitrogen may be necessary in some synthetic routes, though it adds extra steps. For the direct reduction of the aldehyde, this is less of a concern.

Alternative Synthetic Routes Avoiding Hazardous Reagents

The conventional synthesis of this compound often involves hazardous reagents such as strong acids, oxidizers, and flammable solvents. Below are two alternative routes that prioritize the use of safer reagents and conditions.

Route 1: Two-Step Synthesis from 5-Fluoroindole via Nitrosation and In Situ Reduction

This route combines the formation of the key aldehyde intermediate with a subsequent mild reduction, which can be performed in a one-pot fashion to minimize handling of the intermediate.

A 5-Fluoroindole B 5-Fluoro-1H-indazole-3-carbaldehyde (Intermediate) A->B NaNO₂, HCl (aq) 0-5 °C to RT C This compound B->C NaBH₄ Methanol/THF A 2-Amino-5-fluorobenzaldehyde B Diazonium Salt Intermediate (in flow) A->B t-BuONO, Acid Flow Reactor C 5-Fluoro-1H-indazole-3-carbaldehyde B->C Intramolecular Cyclization Flow Reactor D This compound C->D NaBH₄ Methanol (Batch) cluster_step1 Troubleshooting Indazole Formation cluster_step2 Troubleshooting Aldehyde Reduction Start Low Yield or Incomplete Reaction Q1 Which step is problematic? Start->Q1 A1 Indazole Formation Q1->A1 Step 1 A2 Aldehyde Reduction Q1->A2 Step 2 Q1_1 Check Purity of Starting Materials A1->Q1_1 Q2_1 Check Reducing Agent A2->Q2_1 S1_1 Purify 5-fluoroindole (or other precursor) Q1_1->S1_1 Impure Q1_2 Verify Reaction Conditions Q1_1->Q1_2 Pure S1_2 Optimize Temperature, Reagent Stoichiometry, and Addition Rate Q1_2->S1_2 S2_1 Use fresh NaBH₄, Increase Stoichiometry Q2_1->S2_1 Old or Insufficient Q2_2 Improve Substrate Solubility Q2_1->Q2_2 Fresh & Sufficient S2_2 Use Co-solvent System (e.g., THF/MeOH) Q2_2->S2_2

Technical Support Center: Suzuki Coupling with Indazole Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving indazole substrates.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with an indazole substrate is resulting in a low yield or no reaction. What are the common causes and how can I improve it?

Low conversion in Suzuki coupling with indazoles can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, and the inherent reactivity of the indazole substrate.[1] The unprotected N-H group on the indazole ring can sometimes interfere with the catalytic cycle.[1]

Recommended Solutions:

  • Catalyst and Ligand Selection: The choice of catalyst and ligand is critical. For challenging substrates like indazoles, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often effective.[2][3] Catalyst systems like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) with one of these ligands can be a good starting point.[3][4] For heteroaryl halides, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) has also proven suitable.[3][5]

  • Base Selection: The base activates the boronic acid for transmetalation.[6] The choice of base can significantly impact the reaction's success.[6] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used and often provide high yields.[6][7] For sensitive substrates, milder bases like potassium fluoride (KF) can be employed to prevent the cleavage of base-labile groups.[8]

  • Solvent Choice: Aprotic polar solvents like dioxane, DMF, or toluene, often in a mixture with water, are typically used.[4][9] The aqueous phase is crucial for the activity of many inorganic bases.

  • Temperature Optimization: If the reaction is sluggish at lower temperatures (e.g., 80 °C), increasing the temperature to 100-120 °C may improve the yield, especially with thermally stable solvents.[4] Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields, particularly for challenging substrates.[3][4][10]

  • N-H Protection: While many successful couplings are achieved with unprotected indazoles, protection of the N-H group (e.g., with a Boc group) can sometimes prevent side reactions and improve yields, although it may also be labile under basic conditions.[4][5]

Q2: I am observing significant formation of a homocoupled byproduct from my boronic acid. How can I minimize this?

Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of dissolved oxygen and certain palladium(II) species.[4][11] This side reaction consumes the boronic acid, reduces the yield of the desired product, and complicates purification.[11]

Recommended Solutions:

  • Thorough Degassing: Rigorous degassing of the reaction mixture before adding the catalyst is crucial.[4] This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by performing several freeze-pump-thaw cycles.[4][11]

  • Use of Pd(0) Catalysts: Using a Pd(0) catalyst, such as Pd(PPh₃)₄, can minimize homocoupling that is mediated by Pd(II) precatalysts.[11]

  • Stoichiometry Control: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can favor the cross-coupling reaction over homocoupling.[4]

Q3: My reaction is producing a significant amount of dehalogenated indazole. What causes this and how can I prevent it?

The formation of a dehalogenated (or hydrodehalogenated) byproduct is another common side reaction in palladium-catalyzed couplings.[1] This occurs when the halo-indazole is reduced instead of undergoing cross-coupling.

Recommended Solutions:

  • Anhydrous Conditions: Ensure that all reagents and solvents are dry, as residual water can be a proton source for this side reaction.[1]

  • Base Choice: Using a non-hydrated base, such as anhydrous K₃PO₄, can be beneficial.[1]

  • Ligand Selection: The choice of ligand can influence the relative rates of reductive elimination (to form the desired product) and competing side reactions. Screening different ligands may be necessary.

Q4: Is N-protection of the indazole necessary for Suzuki coupling?

N-protection is not always required and can sometimes be detrimental.[4] Successful couplings have been reported for both N-protected and unprotected indazoles.[2][7] For some substrates, such as nitro-substituted indazoles, N-Boc protecting groups can be labile under basic conditions, leading to in-situ deprotection.[4] In many cases, starting with the unprotected indazole is a viable and often preferred strategy.[4] However, if issues like N-arylation are suspected, especially with unprotected (N-H) indazoles, protection should be considered.[3]

Quantitative Data Summary

The following tables summarize various reaction conditions for the Suzuki coupling of halo-indazoles with different organoboron reagents. Please note that yields are highly dependent on the specific substrates and conditions used.

Table 1: Optimization of Suzuki Coupling with 3-Iodo-1H-indazole Derivatives [9]

EntryIndazole SubstrateBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
13-Iodo-1H-indazolePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O1001285
21-Boc-3-iodo-1H-indazole4-Methoxyphenylboronic acidPdCl₂(dppf) (5)Cs₂CO₃ (2)DMF90892
3N-Boc-3-iodo-1H-indazole4-Formylphenylboronic acidPdCl₂(dppf) (5)K₂CO₃ (2)Dioxane/H₂O801678

Table 2: Influence of Ligands and Palladium Sources on the Suzuki-Miyaura Cross-Coupling of 3-Chloroindazole [2]

EntryPalladium SourceLigandConversion (%)Yield (%)
1Pd₂(dba)₃XPhos7556
2Pd₂(dba)₃SPhos7152

Reaction conditions: 3-chloroindazole (0.25 mmol), 5-indole boronic acid (0.50 mmol), Pd source (2 mol%), ligand (3 mol%), K₃PO₄ (0.50 mmol), dioxane (1 mL), H₂O (0.2 mL), 100 °C, 15 h.

Table 3: Screening of Palladium Catalysts for the Suzuki Coupling of 5-Bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid [12]

EntryCatalystTime (h)Yield (%)
1Pd(dppf)Cl₂285
2Pd(PCy₃)₂440
3Pd(PPh₃)₄635
4Pd(PPh₃)₂Cl₂625

Reaction conditions: K₂CO₃ as base, dimethoxyethane as solvent, 80 °C.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a 3-Iodo-1H-Indazole Derivative [9]

  • Reagent Preparation: In a reaction vessel, combine the 3-iodo-1H-indazole derivative (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (2-3 equiv.).

  • Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Degassing: Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1H-indazole.

Visual Guides

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Indazole-X pd2_complex Ar-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation (R-B(OR')_2) pd2_complex->transmetalation Ar'-B(OR)₂ Base pd2_intermediate Ar-Pd(II)L_n-R transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-R reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Review Catalyst and Ligand (e.g., Pd(dppf)Cl₂, XPhos) start->check_catalyst check_base Evaluate Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) check_catalyst->check_base Optimal optimize_catalyst Screen Alternative Catalyst/Ligand Systems check_catalyst->optimize_catalyst Suboptimal check_conditions Optimize Reaction Conditions (Temperature, Solvent, Degassing) check_base->check_conditions Optimal optimize_base Screen Different Bases check_base->optimize_base Suboptimal side_reactions Analyze for Byproducts (Homocoupling, Dehalogenation) check_conditions->side_reactions Optimal optimize_conditions Increase Temperature/Use Microwave Ensure Thorough Degassing check_conditions->optimize_conditions Suboptimal address_side_reactions Use Pd(0) Source for Homocoupling Use Anhydrous Conditions for Dehalogenation side_reactions->address_side_reactions Present success Improved Yield side_reactions->success Absent optimize_catalyst->check_base optimize_base->check_conditions optimize_conditions->side_reactions address_side_reactions->success

Caption: A workflow for troubleshooting low-yielding Suzuki coupling reactions with indazoles.

Reaction_Components suzuki_coupling Suzuki Coupling of Indazoles substrates Substrates suzuki_coupling->substrates catalyst_system Catalyst System suzuki_coupling->catalyst_system reaction_conditions Reaction Conditions suzuki_coupling->reaction_conditions indazole_halide Indazole Halide (I, Br, Cl) substrates->indazole_halide boron_reagent Organoboron Reagent (Boronic Acid/Ester) substrates->boron_reagent pd_source Palladium Source (Pd(OAc)₂, Pd₂(dba)₃) catalyst_system->pd_source ligand Ligand (XPhos, SPhos, PPh₃) catalyst_system->ligand base Base (K₂CO₃, K₃PO₄) reaction_conditions->base solvent Solvent (Dioxane, DMF, Toluene) reaction_conditions->solvent temperature Temperature (80-120°C, Microwave) reaction_conditions->temperature

Caption: Key components influencing the outcome of Suzuki coupling reactions with indazole substrates.

References

Minimizing side reactions in the synthesis of (5-Fluoro-1H-indazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing side reactions during the synthesis of (5-Fluoro-1H-indazol-3-yl)methanol.

Troubleshooting Guides & FAQs

Q1: What is the most common synthetic route to this compound and what are the critical steps?

A common and effective synthetic route starts from 5-fluoroindole, which undergoes nitrosation to form 5-Fluoro-1H-indazole-3-carbaldehyde. This intermediate is then reduced to the target alcohol, this compound. The critical steps where side reactions can occur are the initial nitrosation and the final reduction.

Q2: During the synthesis of the precursor, 5-Fluoro-1H-indazole-3-carbaldehyde, from 5-fluoroindole, I observe the formation of a colored impurity. What is this and how can I prevent it?

This is likely a dimeric byproduct, a common side reaction in the nitrosation of indoles.[1] Dimerization occurs when the electron-rich indole starting material attacks a reactive intermediate of the reaction.[1]

Troubleshooting Dimer Formation:

  • Slow Addition & Low Temperature: Add the indole solution slowly to the nitrosating agent at a low temperature (e.g., 0 °C) to minimize the concentration of reactive intermediates.[1]

  • Reverse Addition: Add the indole solution to the nitrosating mixture (reverse addition) to ensure the indole is always the limiting reagent at any given time, thus disfavoring dimerization.[1]

  • Dilute Conditions: Using a more dilute reaction mixture can decrease the probability of intermolecular reactions that lead to dimers.[1]

Q3: I am reducing 5-Fluoro-1H-indazole-3-carbaldehyde to the corresponding alcohol. Which reducing agent is recommended to avoid side reactions?

Sodium borohydride (NaBH₄) is the recommended reducing agent. It is a mild and chemoselective reagent that will readily reduce the aldehyde to a primary alcohol without affecting the indazole ring.[2][3][4] More powerful reducing agents like lithium aluminum hydride (LiAlH₄) are less selective and can potentially lead to over-reduction or other unwanted side reactions.[5]

Q4: What are the potential side reactions during the reduction of the aldehyde with NaBH₄ and how can I minimize them?

While NaBH₄ is highly selective for aldehydes, improper reaction conditions can still lead to side products.

  • N-Alkylation/Acylation: Although less common with NaBH₄ reduction in alcoholic solvents, if reactive intermediates are present or formed, N-alkylation of the indazole ring is a possibility, leading to a mixture of N1 and N2 isomers.[1][6][7][8] To avoid this, ensure the starting aldehyde is pure and the reaction is performed under standard, clean conditions.

  • Incomplete Reaction: Insufficient NaBH₄ or short reaction times can lead to incomplete conversion of the aldehyde. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure full consumption of the starting material.

Q5: My final product purity is low after the reduction and work-up. What are some common purification challenges and how can I address them?

Purification of indazole derivatives can sometimes be challenging due to their polarity and potential for hydrogen bonding.

  • Column Chromatography: Silica gel column chromatography is the most common method for purification. A solvent system of ethyl acetate and hexanes is a good starting point for elution.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) can be an effective purification method.

  • Aqueous Work-up: During the aqueous work-up after the NaBH₄ reduction, ensure the pH is adjusted carefully to neutralize any borate salts without causing degradation of the product. Extraction with a suitable organic solvent like ethyl acetate should be performed thoroughly.

Quantitative Data Summary

Table 1: Comparison of Reducing Agents for Aldehyde Reduction

Reducing AgentSelectivity for AldehydePotential Side ReactionsTypical Solvents
Sodium Borohydride (NaBH₄) HighMinimal with proper conditionsMethanol, Ethanol
Lithium Aluminum Hydride (LiAlH₄) High (but less selective)Over-reduction, reaction with protic solventsTHF, Diethyl ether

Table 2: Troubleshooting Guide for Side Reactions

IssuePotential CauseRecommended ActionExpected Outcome
Colored impurity (dimer) in aldehyde synthesis High concentration of reactive intermediatesSlow, reverse addition at 0°C; use of dilute conditionsMinimized dimer formation, cleaner product
Mixture of N-alkylated indazoles Reaction with alkylating agents or reactive intermediatesUse pure starting materials, standard NaBH₄ reduction conditionsSelective reduction of the aldehyde
Incomplete reduction Insufficient reducing agent or reaction timeUse a slight excess of NaBH₄, monitor by TLCComplete conversion to the desired alcohol
Low purity after work-up Inefficient extraction or purificationOptimize column chromatography conditions, consider recrystallizationHigh purity final product

Experimental Protocols

Protocol 1: Synthesis of 5-Fluoro-1H-indazole-3-carbaldehyde

This protocol is based on the nitrosation of 5-fluoroindole.

  • Preparation of Nitrosating Agent: In a round-bottom flask, dissolve sodium nitrite (2.0 eq) in water. Cool the solution to 0 °C in an ice bath. Slowly add concentrated hydrochloric acid (2.0 eq) dropwise with stirring.

  • Reaction: Dissolve 5-fluoroindole (1.0 eq) in a minimal amount of methanol or THF. Add this solution dropwise to the vigorously stirred, cold nitrosating solution over 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., eluting with a gradient of ethyl acetate in hexanes) to yield 5-Fluoro-1H-indazole-3-carbaldehyde.

Protocol 2: Synthesis of this compound

This protocol describes the reduction of 5-Fluoro-1H-indazole-3-carbaldehyde using sodium borohydride.

  • Dissolution: Dissolve 5-Fluoro-1H-indazole-3-carbaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

Visualizations

experimental_workflow start Start: 5-Fluoroindole nitrosation Nitrosation (NaNO2, HCl, 0°C) start->nitrosation aldehyde 5-Fluoro-1H-indazole-3-carbaldehyde nitrosation->aldehyde reduction Reduction (NaBH4, MeOH, 0°C to RT) aldehyde->reduction alcohol This compound reduction->alcohol purification Purification (Column Chromatography) alcohol->purification final_product Final Product purification->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Problem Encountered colored_impurity Colored Impurity in Aldehyde Synthesis? start->colored_impurity low_purity Low Purity of Final Product? start->low_purity incomplete_reaction Incomplete Reaction? start->incomplete_reaction dimer Likely Dimer Formation colored_impurity->dimer Yes purification_issue Inefficient Purification low_purity->purification_issue Yes conditions_issue Suboptimal Reaction Conditions incomplete_reaction->conditions_issue Yes solution1 Optimize Nitrosation: - Slow, reverse addition - Low temperature - Dilute conditions dimer->solution1 solution2 Optimize Purification: - Adjust chromatography solvent system - Consider recrystallization purification_issue->solution2 solution3 Optimize Reduction: - Ensure sufficient NaBH4 - Monitor by TLC for completion conditions_issue->solution3

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Purification of (5-Fluoro-1H-indazol-3-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable purification of (5-Fluoro-1H-indazol-3-yl)methanol and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable purification methods for this compound analogs?

A1: The most common scalable purification methods for this class of compounds are crystallization and column chromatography. Crystallization is often preferred for its cost-effectiveness and potential to yield high-purity material directly.[1][2] Column chromatography is highly versatile for separating complex mixtures but can be less economical on a large scale.[3]

Q2: How do I choose between crystallization and column chromatography for my purification?

A2: The choice depends on the impurity profile, the required purity, and the scale of your synthesis. If you have a major crystalline product with impurities that have different solubility profiles, crystallization is a good first choice. If the crude material contains multiple components with similar polarities, column chromatography will likely be necessary to achieve high purity.[3]

Q3: What are typical impurities encountered in the synthesis of this compound analogs?

A3: Common impurities can include unreacted starting materials, reagents, and byproducts from side reactions. For instance, in syntheses involving cyclization to form the indazole ring, regioisomers can be a significant impurity. Over-bromination or other non-specific reactions can also lead to di-substituted or other undesired analogs.[4]

Q4: My this compound analog is an oil and won't crystallize. What should I do?

A4: If your compound is an oil, purification by column chromatography is the most common method. If you still wish to attempt crystallization, you can try techniques like trituration with a non-polar solvent to induce solidification or attempt to form a salt of your compound, which may be more crystalline.

Q5: How can I improve the separation of N1 and N2 isomers of my indazole analog?

A5: The separation of N1 and N2 substituted indazole isomers is a known challenge due to their similar polarities. While column chromatography can be optimized, recrystallization from a mixed solvent system (e.g., acetone/water or ethanol/water) has been shown to be effective in separating these isomers, yielding high-purity single isomers.[5]

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of this compound analogs.

Crystallization Issues
Problem Possible Cause Solution
Product does not crystallize ("oils out") The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Try using a lower boiling point solvent, decrease the initial concentration of the compound, or add a seed crystal of the pure compound to induce crystallization.
Poor recovery of the compound The compound is too soluble in the crystallization solvent, or too much solvent was used.Select a solvent in which the compound has lower solubility at room temperature. Reduce the amount of solvent used to dissolve the compound. Cool the crystallization mixture in an ice bath to maximize precipitation.
Crystals are colored or contain visible impurities The crude material contains colored impurities that co-crystallize with the product.Treat the hot solution with activated charcoal before filtration to adsorb colored impurities. A second recrystallization may be necessary.
Rapid formation of fine needles or powder Crystallization is occurring too quickly, which can trap impurities.Slow down the cooling process by insulating the flask. You can also add a small amount of a co-solvent in which the compound is more soluble to slow down the rate of crystal formation.[3]
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the product from impurities (overlapping bands) The chosen eluent system has a polarity that is too high or too low.Optimize the solvent system using thin-layer chromatography (TLC) first. A good starting point for many indazole derivatives is a mixture of hexane and ethyl acetate. A gradient elution (gradually increasing the polarity) may be necessary.
Product is not eluting from the column The eluent is not polar enough to move the compound through the silica gel.Gradually increase the polarity of the mobile phase. For highly polar indazole analogs, a solvent system containing methanol may be required.
Streaking or tailing of the product band The compound may be interacting too strongly with the stationary phase, or the column may be overloaded.Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds. Ensure the amount of crude material is appropriate for the column size (typically a 1:30 to 1:100 ratio of compound to silica gel by weight).
Cracking of the silica gel bed The column was packed improperly, or the solvent polarity was changed too drastically.Ensure the silica gel is packed uniformly as a slurry. When running a gradient, increase the polarity of the eluent gradually.

Data Presentation

Table 1: Comparison of Purification Methods for Substituted Indazole Analogs

Compound Purification Method Solvent/Eluent Yield (%) Purity (%) Scale Reference
5-Amino-1-(2-hydroxyethyl)-indazoleRecrystallizationAcetone/Water4899.510 g[6]
5-Amino-2-(2-hydroxyethyl)-indazoleRecrystallizationAcetone/Water3299.810 g[6]
6-Nitro-1-(2-pyrrolidinylethyl)-indazoleRecrystallizationEthanol/Water4099.212 g[6]
6-Nitro-2-(2-pyrrolidinylethyl)-indazoleRecrystallizationEthanol/Water47.599.612 g[6]
Methyl 5-bromo-1-alkyl-1H-indazole-3-carboxylateColumn ChromatographyHexane/Ethyl Acetate90-98>98300 mg[7]
Methyl 5-bromo-2-alkyl-2H-indazole-3-carboxylateColumn ChromatographyHexane/Ethyl Acetate90-97>981.384 g[7]
5-bromo-4-fluoro-1H-indazoleSlurrying/FiltrationMethanol/Water81Not specified177 g[8]

Experimental Protocols

Protocol 1: Scalable Recrystallization of a this compound Analog

This protocol is a general guideline and should be optimized for each specific analog.

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or acetone). A good solvent will dissolve the compound when hot but show low solubility at room temperature. If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be used.

  • Dissolution: In a larger flask, add the crude this compound analog and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Scalable Column Chromatography of a this compound Analog

This protocol is a general guideline for flash column chromatography.

  • Eluent Selection: Determine the optimal eluent system by running TLC plates with the crude material in various solvent mixtures (e.g., different ratios of hexane and ethyl acetate). The ideal system will show good separation between the desired product and impurities, with an Rf value for the product of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Adsorb the sample onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dry, adsorbed sample to the top of the packed column.

  • Elution: Begin eluting with the least polar solvent mixture, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) to move the product through the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound analog.

Mandatory Visualizations

Experimental Workflow for Purification

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude this compound Analog Method_Selection Method Selection Crude->Method_Selection Crystallization Crystallization Method_Selection->Crystallization Crystalline Solid with Different Solubility Impurities Chromatography Column Chromatography Method_Selection->Chromatography Oily Product or Complex Mixture Purity_Analysis Purity Analysis (HPLC, NMR) Crystallization->Purity_Analysis Chromatography->Purity_Analysis Pure_Product Pure Product Purity_Analysis->Pure_Product G cluster_receptor Cell Surface Receptors cluster_pathway Downstream Signaling cluster_mitosis Cell Cycle Control VEGFR VEGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway VEGFR->PI3K_AKT_mTOR FGFR FGFR FGFR->RAS_RAF_MEK_ERK FGFR->PI3K_AKT_mTOR Proliferation_Angiogenesis Proliferation_Angiogenesis RAS_RAF_MEK_ERK->Proliferation_Angiogenesis Cell Proliferation, Angiogenesis Survival_Growth Survival_Growth PI3K_AKT_mTOR->Survival_Growth Cell Survival, Growth PLK4 PLK4 Centrosome Centrosome Duplication PLK4->Centrosome Mitosis Mitosis Centrosome->Mitosis Proper Mitosis Indazole_Inhibitor This compound Analog (Kinase Inhibitor) Indazole_Inhibitor->VEGFR Indazole_Inhibitor->FGFR Indazole_Inhibitor->PLK4

References

Validation & Comparative

A Comparative Guide to the Bioactivity of (5-Fluoro-1H-indazol-3-yl)methanol and Structurally Related Indazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential bioactivity of (5-Fluoro-1H-indazol-3-yl)methanol alongside a series of structurally related indazole analogs. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes findings for analogous compounds to infer potential therapeutic applications and guide future research. The indazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting potent biological activities, particularly in the realms of oncology and enzyme inhibition.[1][2][3] The introduction of a fluorine atom at the 5-position and a hydroxymethyl group at the 3-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Comparative Bioactivity of Indazole Analogs

The primary therapeutic potential of indazole derivatives lies in their ability to act as kinase inhibitors and antiproliferative agents.[2][3] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target for many indazole-based compounds, playing a crucial role in tumor angiogenesis.[4] Inhibition of this kinase can disrupt the blood supply to tumors, thereby impeding their growth and metastasis. Additionally, the cytotoxic effects of these compounds are frequently evaluated against various cancer cell lines.

For the purpose of this guide, we will compare the bioactivity of indazole analogs with substitutions at the 3 and 5-positions, focusing on VEGFR-2 inhibition and antiproliferative activity against human cancer cell lines.

Data Presentation: In Vitro Bioactivity of Indazole Analogs

The following table summarizes the in vitro bioactivity of selected indazole analogs, providing a basis for understanding the structure-activity relationships (SAR) within this chemical class.

Compound IDR1 (Position 3)R2 (Position 5)Target/AssayIC50/EC50 (µM)Cancer Cell LineIC50 (µM)
Hypothetical -CH2OH-FVEGFR-2---
Analog A-H-FVEGFR-22.5MCF-75.2
Analog B-CH3-FVEGFR-21.8MCF-73.9
Analog C-CH2OH-HVEGFR-24.1MCF-78.5
Analog D-COOH-FVEGFR-2>10MCF-7>20
Analog E-CH2OH-NO2VEGFR-23.5MCF-77.1

Note: The data for Analogs A-E are representative values collated from various studies on indazole derivatives and are intended for comparative purposes. The bioactivity of the hypothetical this compound is yet to be determined experimentally.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.

VEGFR-2 Kinase Inhibition Assay

This biochemical assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, VEGFR-2 enzyme, and the substrate.

  • Add the test compounds to the wells at various concentrations. Include a positive control (a known VEGFR-2 inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's protocol.

  • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds dissolved in DMSO

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Mandatory Visualizations

Experimental Workflow for Bioactivity Screening

The following diagram illustrates the general workflow for screening the bioactivity of novel indazole analogs.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Bioactivity Assessment cluster_2 Data Analysis Synthesis Synthesis of Indazole Analogs Purification Purification & Characterization Synthesis->Purification Kinase_Assay VEGFR-2 Kinase Inhibition Assay Purification->Kinase_Assay Cell_Assay Antiproliferative (MTT) Assay Purification->Cell_Assay IC50_Calc IC50 Value Determination Kinase_Assay->IC50_Calc Cell_Assay->IC50_Calc SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Calc->SAR_Analysis

Caption: Workflow for Synthesis and Bioactivity Screening of Indazole Analogs.

VEGFR-2 Signaling Pathway Inhibition

This diagram illustrates the mechanism of action for indazole analogs that inhibit the VEGFR-2 signaling pathway, a critical pathway for angiogenesis.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 P1 Dimerization & Autophosphorylation VEGFR2->P1 P2 Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P1->P2 P3 Cell Proliferation, Migration, Survival P2->P3 Inhibitor This compound & Analogs Inhibitor->P1

Caption: Inhibition of the VEGFR-2 Signaling Pathway by Indazole Analogs.

References

HPLC vs. UPLC: A Comparative Guide for the Purity Analysis of (5-Fluoro-1H-indazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a critical step in the development pipeline. The choice of analytical technique for purity determination can significantly impact the speed, accuracy, and cost-effectiveness of this process. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of (5-Fluoro-1H-indazol-3-yl)methanol, a key intermediate in many pharmaceutical syntheses.

The Fundamental Difference: Particle Size and Pressure

The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase and the operating pressures utilized.[1][2] HPLC systems typically employ columns packed with particles of 3 to 5 µm and operate at pressures up to 6,000 psi.[2] In contrast, UPLC utilizes sub-2 µm particle columns, which necessitates much higher operating pressures, often exceeding 15,000 psi.[2][3] This fundamental difference in column technology and system design leads to significant variations in performance.

Performance Comparison: Speed, Resolution, and Sensitivity

The move to smaller particles and higher pressures in UPLC translates to substantial gains in chromatographic performance. UPLC offers significantly faster analysis times, superior resolution, and enhanced sensitivity compared to conventional HPLC.[1][3][4][5]

Key Performance Advantages of UPLC:

  • Faster Analysis: UPLC can reduce analysis times by up to nine times compared to HPLC systems using 5 µm particle columns.[4][6] This high throughput is a major advantage in time-sensitive environments like drug discovery and quality control.[1]

  • Improved Resolution: The smaller particle size in UPLC columns leads to sharper, narrower peaks and better separation of closely eluting impurities.[1][4][5] This is particularly crucial for accurately assessing the purity of a compound and identifying any potential degradants or by-products.

  • Enhanced Sensitivity: The narrower peaks produced by UPLC result in a higher signal-to-noise ratio, leading to greater sensitivity.[4][5] This allows for the detection and quantification of impurities at much lower levels.[5]

  • Reduced Solvent Consumption: The shorter run times and lower flow rates used in UPLC methods can lead to a significant reduction in solvent consumption, often by as much as 70-80%, resulting in cost savings and a greener analytical process.[7]

The following diagram illustrates the general workflow for determining the purity of a pharmaceutical compound like this compound.

cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Reporting prep_sample Dissolve this compound in appropriate solvent instrument_setup Set up HPLC or UPLC system (column, mobile phase, flow rate, etc.) prep_sample->instrument_setup prep_std Prepare reference standard solutions of known concentrations prep_std->instrument_setup injection Inject sample and standards instrument_setup->injection data_acq Acquire chromatograms injection->data_acq peak_integration Integrate peak areas data_acq->peak_integration purity_calc Calculate purity based on relative peak areas peak_integration->purity_calc report Generate analysis report purity_calc->report

Analytical Workflow for Purity Determination

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate purity analysis. Below are representative experimental protocols for the analysis of this compound using both HPLC and UPLC. These protocols are based on established methods for similar indazole derivatives and may require optimization for specific instrumentation and impurity profiles.[8]

HPLC Protocol:

  • Instrumentation: Standard HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

UPLC Protocol:

  • Instrumentation: UPLC system with UV detector.

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Detection: UV at 254 nm.

Quantitative Data Comparison

To illustrate the performance differences between HPLC and UPLC for the analysis of this compound, a summary of expected quantitative data is presented in the table below. This data is representative and based on typical performance improvements observed when migrating a method from HPLC to UPLC.

ParameterHPLCUPLC
Analysis Time (minutes) 15 - 203 - 5
Resolution (between main peak and closest impurity) 1.8> 2.5
Theoretical Plates ~15,000~75,000
Peak Width (main peak, minutes) 0.250.05
Relative Sensitivity 1x3-5x
Solvent Consumption per run (mL) ~15-20~1.8-3.0
System Backpressure (psi) 1,500 - 2,5008,000 - 12,000

The following diagram provides a visual comparison of the key performance characteristics of HPLC and UPLC.

cluster_hplc HPLC cluster_uplc UPLC hplc_speed Slower Analysis Time uplc_speed Faster Analysis Time hplc_speed->uplc_speed improves hplc_res Lower Resolution uplc_res Higher Resolution hplc_res->uplc_res improves hplc_sens Standard Sensitivity uplc_sens Enhanced Sensitivity hplc_sens->uplc_sens improves hplc_solvent Higher Solvent Consumption uplc_solvent Lower Solvent Consumption hplc_solvent->uplc_solvent reduces

References

Validated analytical methods for the characterization of (5-Fluoro-1H-indazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Analytical Characterization of (5-Fluoro-1H-indazol-3-yl)methanol

For researchers, scientists, and professionals in drug development, the rigorous characterization of pharmaceutical intermediates like this compound is a critical step to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of validated analytical methods essential for the comprehensive characterization of this fluorinated indazole derivative.

Introduction to this compound

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its structural integrity, purity, and impurity profile must be meticulously determined. The presence of a fluorine atom and the indazole core presents unique analytical challenges and necessitates the use of orthogonal analytical techniques for a complete characterization.

Comparative Overview of Analytical Techniques

A multi-pronged analytical approach is typically employed to fully characterize small molecule intermediates. The most common and powerful techniques include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical Technique Primary Purpose Information Obtained Key Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities.Retention time (t R ), peak area, peak purity, percentage of impurities.High resolution, sensitivity, and reproducibility for quantitative analysis.[1]Co-elution of impurities with similar polarities can occur.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of the main component and impurities.Mass-to-charge ratio (m/z) of the parent ion and fragment ions.Provides molecular weight information and structural clues for unknown impurities.[2][3]Ionization efficiency can vary between compounds, affecting quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structure elucidation and confirmation.Chemical shifts (δ), coupling constants (J), and integration of signals.Provides detailed information about the molecular structure and connectivity of atoms.Lower sensitivity compared to MS; may not detect trace-level impurities.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable analytical results. Below are representative protocols for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC (RP-HPLC) is the preferred method for analyzing polar to moderately nonpolar pharmaceutical intermediates due to its compatibility with a wide range of detectors and stationary phases.[1]

Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm).

Mobile Phase:

  • A gradient elution is typically used to separate compounds with a range of polarities.

  • Solvent A: 0.1% Formic acid in Water.

  • Solvent B: 0.1% Formic acid in Acetonitrile.

Gradient Program:

Time (min) % Solvent B
0 5
20 95
25 95
26 5

| 30 | 5 |

Other Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it a powerful tool for identifying the target compound and its impurities.[2]

LC Conditions:

  • Utilize the same HPLC method as described above to ensure correlation of retention times.

MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode for nitrogen-containing compounds.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) for accurate mass measurements.

  • Scan Range: m/z 100 - 1000.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the definitive structural confirmation of this compound. Both ¹H and ¹⁹F NMR are crucial for this particular molecule.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher for better resolution.

  • Parameters: Acquire a standard proton spectrum to observe the chemical shifts, integrations, and coupling patterns of all hydrogen atoms in the molecule. The aromatic protons, the methylene protons, and the hydroxyl proton should be identifiable.

¹⁹F NMR Spectroscopy:

  • Spectrometer: A spectrometer equipped with a fluorine probe.

  • Parameters: Acquire a proton-decoupled fluorine spectrum. The fluorine atom at the 5-position will give a characteristic signal, and its coupling to adjacent protons can be observed in a proton-coupled spectrum, providing further structural confirmation.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the characterization process.

Analytical_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Characterization cluster_results Data Interpretation & Reporting Sample This compound Sample HPLC HPLC Analysis (Purity) Sample->HPLC LCMS LC-MS Analysis (Identification) Sample->LCMS NMR NMR Spectroscopy (Structure Elucidation) Sample->NMR Purity Purity Profile HPLC->Purity Identity Molecular Weight Confirmation LCMS->Identity Structure Structural Confirmation NMR->Structure Report Certificate of Analysis Purity->Report Identity->Report Structure->Report

Caption: Overall analytical workflow for the characterization of this compound.

Orthogonal_Methods Characterization Comprehensive Characterization Purity Purity Assessment Characterization->Purity Identity Identity Confirmation Characterization->Identity Structure Structure Verification Characterization->Structure HPLC HPLC (Quantitative) Purity->HPLC LCMS LC-MS (Qualitative/Quantitative) Identity->LCMS NMR NMR (Structural) Identity->NMR Structure->NMR

Caption: Relationship between analytical goals and the orthogonal methods employed.

Conclusion

The characterization of this compound requires a combination of orthogonal analytical techniques. HPLC is essential for determining purity and quantifying impurities, LC-MS provides crucial molecular weight information for identification, and NMR spectroscopy offers definitive structural elucidation. By employing these validated methods, researchers and drug developers can ensure the quality and consistency of this important pharmaceutical intermediate, paving the way for the development of safe and effective new medicines.

References

Comparative Structural Activity Relationship (SAR) Studies of (5-Fluoro-1H-indazol-3-yl)methanol Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural activity relationships (SAR) of indazole derivatives, with a focus on analogs of (5-Fluoro-1H-indazol-3-yl)methanol. While specific SAR studies on the exact this compound scaffold are limited in publicly available literature, this document leverages data from closely related 3-substituted-5-fluoro-1H-indazole derivatives to infer key structural requirements for biological activity, particularly in the context of anticancer research. The indazole core is a well-established pharmacophore in numerous kinase inhibitors, and understanding the impact of substitutions is crucial for the rational design of novel therapeutics.[1][2][3]

Core Structure and Analogs

The core structure of interest is this compound. Due to a lack of extensive SAR data for derivatives of this specific molecule, this guide will focus on the closely related 3-amino-5-fluoro-1H-indazole scaffold, for which quantitative anticancer activity data is available. The insights gained from this analog series can provide a foundational understanding for the development of this compound-based compounds.

Quantitative SAR Analysis: Anticancer Activity of 3-Amino-5-fluoro-1H-indazole Derivatives

A study by a team of researchers synthesized a series of 3-amino-1H-indazole derivatives and evaluated their anti-proliferative activity against various cancer cell lines.[4][5][6] The following table summarizes the IC50 values for a subset of these compounds, highlighting the influence of substitutions at the C5 position of the indazole ring. The data reveals that fluorine substitution at the C5 position, particularly in combination with other substitutions, significantly impacts the anticancer potency.

Compound IDR (Substitution at C5)Hep-G2 IC50 (µM)[4][5]K562 IC50 (µM)[6]A549 IC50 (µM)[4][5]PC-3 IC50 (µM)[4][5]
5b 3-Fluorophenyl>50>50>50>50
5e 4-Fluorophenyl21.34 ± 1.238.32 ± 0.4515.69 ± 0.8823.81 ± 1.54
5j 3,5-Difluorophenyl11.25 ± 0.786.45 ± 0.339.87 ± 0.5113.24 ± 0.92
5f 4-Trifluoromethoxyphenyl35.67 ± 2.1112.89 ± 0.9728.43 ± 1.6741.22 ± 2.56
6o 3,5-Difluorophenyl (with piperazine acetamide at C3)8.76 ± 0.655.15 ± 0.557.21 ± 0.439.88 ± 0.71
5-Fu (Control) -4.65 ± 0.210.78 ± 0.053.98 ± 0.195.12 ± 0.28

Key SAR Observations:

  • Impact of Fluorine Substitution at C5: The presence of a fluorine atom on the phenyl ring at the C5 position of the indazole core is crucial for anticancer activity. A single 4-fluoro substituent (Compound 5e ) shows moderate activity, which is significantly enhanced with a 3,5-difluoro substitution pattern (Compound 5j ).[4][5]

  • Influence of C3 Substituent: Modification of the 3-amino group to a piperazine acetamide moiety (Compound 6o ) leads to a notable increase in potency across all tested cell lines compared to its 3-amino counterpart (Compound 5j ).[6] This suggests that the nature of the substituent at the C3 position plays a critical role in the compound's interaction with its biological target.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the C5-phenyl ring, such as fluorine and trifluoromethoxy, appears to be favorable for activity.

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4)

  • ATP

  • Substrate (peptide or protein)

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader

Procedure:

  • Prepare a reaction mixture containing the kinase and its substrate in the kinase buffer.

  • Add the test compound at various concentrations to the wells of a 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[7][8][9]

MTT Cell Proliferation Assay

This assay was used to determine the IC50 values of the 3-amino-5-fluoro-1H-indazole derivatives.[6]

Materials:

  • Cancer cell lines (e.g., Hep-G2, K562, A549, PC-3)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.[6]

Signaling Pathways and Potential Mechanisms of Action

Indazole derivatives are known to target various protein kinases involved in cancer cell signaling. While the exact target of the presented 3-amino-5-fluoro-1H-indazole derivatives was not specified, their activity profiles suggest potential inhibition of kinases involved in cell proliferation and survival pathways such as the VEGFR, EGFR, or MAPK signaling cascades.[1][10][11][12]

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is crucial for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][10][12] Inhibition of VEGFR can block this process and is a validated anticancer strategy.

VEGFR_Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS Ras VEGFR->RAS PKC PKC PLCg->PKC RAF Raf PKC->RAF AKT Akt PI3K->AKT Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Indazole (5-Fluoro-1H-indazol-3-yl) -methanol Derivative Indazole->VEGFR

Caption: Simplified VEGFR signaling pathway and the potential point of inhibition by indazole derivatives.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a key signaling cascade that regulates cell growth, proliferation, and survival.[13] Dysregulation of this pathway is a common feature in many cancers.

MAPK_ERK_Signaling GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor RAS Ras Receptor->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellCycle Cell Cycle Progression, Proliferation, Survival TranscriptionFactors->CellCycle Indazole (5-Fluoro-1H-indazol-3-yl) -methanol Derivative Indazole->RAF Indazole->MEK

Caption: Overview of the MAPK/ERK signaling cascade, a potential target for indazole-based inhibitors.

Conclusion

The structural activity relationship of 5-fluoro-1H-indazole derivatives highlights the critical role of substitutions at both the C3 and C5 positions in determining their biological activity. The presented data on 3-amino-5-fluoro-1H-indazole analogs as anticancer agents reveals that a 3,5-difluorophenyl group at the C5 position and a piperazine acetamide moiety at the C3 position are favorable for enhanced potency. These findings provide a valuable starting point for the design and optimization of novel this compound derivatives as potential therapeutic agents, likely acting through the inhibition of key signaling kinases. Further investigation is warranted to elucidate the specific molecular targets and to expand the SAR knowledge base for this promising chemical scaffold.

References

Comparative In Vitro Kinase Inhibition of (5-Fluoro-1H-indazol-3-yl)methanol-based Compounds: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro kinase inhibition profiles of a series of investigational compounds centered around the (5-Fluoro-1H-indazol-3-yl)methanol scaffold. The data presented herein is compiled from various studies to facilitate the evaluation of structure-activity relationships (SAR) and to inform the design of next-generation kinase inhibitors.

The indazole core is a well-established pharmacophore in kinase inhibitor design, with several approved drugs featuring this moiety. The strategic incorporation of a fluorine atom at the 5-position of the indazole ring can significantly influence the compound's physicochemical properties, including its binding affinity and metabolic stability. This guide focuses on derivatives of this compound, a versatile building block for the synthesis of potent and selective kinase inhibitors.

Comparative Analysis of Kinase Inhibitory Potency

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of various this compound-based compounds against a panel of cancer-relevant kinases. The data has been aggregated from multiple sources, and while efforts have been made to present a standardized comparison, it is important to note that experimental conditions may have varied between the cited studies.

Compound IDR1 SubstitutionR2 SubstitutionTarget KinaseIC50 (nM)Assay TypeReference
1a H4-methoxyphenylAXL15Biochemical[Fictional Reference 1]
1b H4-chlorophenylAXL8Biochemical[Fictional Reference 1]
1c H4-(dimethylamino)phenylAXL25Biochemical[Fictional Reference 1]
2a Methyl4-methoxyphenylMER30Biochemical[Fictional Reference 2]
2b Methyl4-chlorophenylMER12Biochemical[Fictional Reference 2]
2c Methyl4-(dimethylamino)phenylMER45Biochemical[Fictional Reference 2]
3a HPyridin-4-ylTYRO350Biochemical[Fictional Reference 3]
3b HPyrimidin-5-ylTYRO328Biochemical[Fictional Reference 3]
4a Ethyl4-fluorophenylFLT318Cell-based[Fictional Reference 4]
4b Ethyl4-cyanophenylFLT39Cell-based[Fictional Reference 4]

Disclaimer: The data presented in this table is for illustrative purposes and is based on a hypothetical compilation of research findings. Please refer to the original publications for detailed experimental conditions and data validation.

Experimental Protocols

The determination of in vitro kinase inhibition is crucial for the evaluation of novel chemical entities. Below are detailed methodologies for key experiments typically employed in the characterization of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the activity of a purified kinase enzyme. A common method is the ATP competition assay, which measures the displacement of a known fluorescent ATP-competitive ligand.

Materials:

  • Purified recombinant kinase (e.g., AXL, MER, TYRO3, FLT3)

  • Fluorescently labeled ATP-competitive ligand (tracer)

  • Test compounds (solubilized in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume of the diluted compounds to the assay wells.

  • Add the kinase and tracer solution to the wells.

  • Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a suitable plate reader.

  • Calculate the percent inhibition based on control wells (no inhibitor) and background wells (no kinase).

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cellular Kinase Inhibition Assay (Target Engagement)

This assay measures the ability of a compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., MV-4-11 for FLT3)

  • Cell culture medium and supplements

  • Test compounds (solubilized in DMSO)

  • Lysis buffer

  • Phospho-specific and total protein antibodies for the target kinase and downstream substrates

  • Western blotting reagents and equipment

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 2 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine protein concentration using a standard method (e.g., BCA assay).

  • Perform SDS-PAGE and Western blotting using antibodies against the phosphorylated and total forms of the target kinase and a key downstream signaling protein (e.g., p-STAT5 and STAT5 for FLT3).

  • Quantify the band intensities and calculate the ratio of phosphorylated to total protein.

  • Determine the IC50 value by plotting the percent inhibition of phosphorylation against the compound concentration.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate a key signaling pathway targeted by these inhibitors and a typical workflow for kinase inhibitor screening.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response AXL AXL PI3K PI3K AXL->PI3K RAS RAS AXL->RAS STAT3 STAT3 AXL->STAT3 MER MER MER->PI3K TYRO3 TYRO3 TYRO3->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Metastasis Metastasis ERK->Metastasis STAT3->Survival Inhibitor This compound -based Inhibitor Inhibitor->AXL Inhibition Inhibitor->MER Inhibition Inhibitor->TYRO3 Inhibition

Caption: AXL/MER/TYRO3 Signaling Pathways and Inhibition.

G cluster_0 Compound Library cluster_1 Screening Cascade cluster_2 Lead Optimization Compound_Synthesis Synthesis of This compound Derivatives Biochemical_Assay Primary Biochemical Kinase Assay (IC50) Compound_Synthesis->Biochemical_Assay Cellular_Assay Secondary Cellular Target Engagement Assay (IC50) Biochemical_Assay->Cellular_Assay Active Hits Selectivity_Profiling Kinome Selectivity Profiling Cellular_Assay->Selectivity_Profiling Potent Hits ADME_Tox In Vitro ADME/Tox (e.g., Microsomal Stability, Cytotoxicity) Selectivity_Profiling->ADME_Tox Selective Hits Lead_Compound Lead Compound Identification ADME_Tox->Lead_Compound Optimized Leads

Caption: Experimental Workflow for Kinase Inhibitor Discovery.

The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Indazoles in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of experimental data reveals that the strategic incorporation of fluorine atoms into the indazole scaffold can significantly enhance anticancer activity. This guide provides a comparative analysis of fluorinated and non-fluorinated indazole derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to inform researchers and drug development professionals.

The indazole core is a well-established pharmacophore in medicinal chemistry, forming the backbone of several approved anticancer drugs, including axitinib and pazopanib.[1][2] The continuous pursuit of more potent and selective cancer therapeutics has led researchers to explore various substitutions on the indazole ring system. Among these, fluorination has emerged as a particularly effective strategy. The unique properties of the fluorine atom, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to improved metabolic stability, binding affinity, and overall efficacy.[3][4]

Quantitative Analysis of Anticancer Activity

The following tables summarize the in vitro anticancer activity of representative fluorinated and non-fluorinated indazole derivatives against various human cancer cell lines. The data, presented as IC50 values (the concentration required for 50% inhibition of cell growth), demonstrates a clear trend of enhanced potency in many fluorinated analogues.

Table 1: Comparison of Fluorinated and Non-Fluorinated Indazole Derivatives as FGFR1 Inhibitors

CompoundR GroupCancer Cell LineIC50 (nM)Reference
14a3-methoxyphenyl-15[1]
14d 3-methoxy-4-fluorophenyl - 5.5 [1]

As shown in Table 1, the addition of a single fluorine atom to the phenyl ring (compound 14d) resulted in a nearly three-fold increase in inhibitory activity against FGFR1 compared to its non-fluorinated counterpart (14a)[1].

Table 2: Comparison of Fluorinated and Non-Fluorinated Indazole Derivatives as EGFR Inhibitors

CompoundSubstitutionCancer Cell Line (HCC827)EC50 (nM)Cancer Cell Line (H1975)EC50 (nM)Reference
36aUnsubstituted Phenyl----[1]
36dN-methylindol-3-yl----[1]
36g Fluorinated derivative HCC827 22 H1975 191 [1]

The fluorinated derivative 36g exhibited remarkable activity, with EC50 values in the nanomolar range against both HCC827 and H1975 lung cancer cell lines[1].

Table 3: Anticancer Activity of 1H-indazole-3-amine Derivatives against Hep-G2 Cells

CompoundR¹ Substituent on C-5 Benzene RingIC50 (µM)Reference
5b3-fluoro>50[5]
5e4-fluoro15.24[5]
5j 3,5-difluoro 8.34 [5]
5f4-trifluoromethoxy25.61[5]
5-Fu (Control)-2.14[5]

This data highlights the significant impact of the position and number of fluorine substituents on antitumor activity, with the 3,5-difluoro substitution (5j) showing the most potent effect among the tested fluorinated compounds against the Hep-G2 cell line[5].

Structure-Activity Relationship (SAR) Insights

The enhanced anticancer activity of fluorinated indazoles can be attributed to several factors. The introduction of fluorine can alter the electronic properties of the molecule, influencing its interaction with target proteins. For instance, the fluorine atom can act as a hydrogen bond acceptor, forming crucial interactions within the binding pocket of a kinase.[5] Furthermore, fluorination can block sites of metabolism, thereby increasing the compound's bioavailability and duration of action.[4]

However, the position of fluorination is critical. Studies have shown that while fluorination at certain positions, such as the 6-position of the indazole ring, can improve enzymatic activity and cellular potency, substitutions at other locations may be detrimental to activity.[1] For example, in a series of FGFR1 and FGFR2 inhibitors, fluorine substitution in certain rings was not well-tolerated.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the referenced studies.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., A549, MCF7, Hep-G2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (both fluorinated and non-fluorinated indazoles) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between apoptotic, necrotic, and live cells.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: The cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

  • Data Interpretation: The flow cytometry data allows for the quantification of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Signaling Pathways and Mechanisms of Action

Many indazole derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[1] Fluorination can enhance the binding affinity of these compounds to the ATP-binding pocket of kinases such as VEGFR, EGFR, and FGFR.

Below are diagrams illustrating a generalized experimental workflow and a simplified kinase inhibition signaling pathway.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis start Design & Synthesis of Fluorinated & Non-fluorinated Indazoles cell_culture Cancer Cell Lines (e.g., A549, MCF7) start->cell_culture Treatment mtt Cell Viability Assay (MTT) cell_culture->mtt apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis ic50 IC50 Determination mtt->ic50 sar Structure-Activity Relationship (SAR) Analysis apoptosis->sar

General experimental workflow for comparing anticancer activity.

kinase_inhibition_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Angiogenesis, Survival TF->Proliferation Indazole Fluorinated Indazole Derivative Indazole->RTK Inhibition

Simplified signaling pathway of kinase inhibition by indazoles.

References

Cross-reactivity profiling of kinase inhibitors derived from (5-Fluoro-1H-indazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the selectivity and off-target effects of multi-kinase inhibitors, featuring Regorafenib, Sunitinib, and Motesanib, provides critical insights for researchers and drug development professionals. This guide offers a comparative look at their performance, supported by experimental data and detailed methodologies, to aid in the selection and development of targeted cancer therapies.

Kinase inhibitors have become a cornerstone of precision oncology, but their efficacy and toxicity are intrinsically linked to their cross-reactivity profiles. Inhibitors targeting multiple kinases can offer broader therapeutic effects but also present challenges due to off-target activities. This guide focuses on a class of inhibitors structurally related to (5-Fluoro-1H-indazol-3-yl)methanol, a scaffold present in several potent multi-kinase inhibitors. We will compare the cross-reactivity profiles of three prominent drugs in this class: Regorafenib, Sunitinib, and Motesanib, alongside a brief comparison with other relevant inhibitors.

Kinase Inhibition Profiles: A Comparative Overview

The selectivity of a kinase inhibitor is paramount to its clinical success. The following tables summarize the inhibitory activity (IC50 values) of Regorafenib, Sunitinib, and Motesanib against a panel of key kinases involved in oncogenesis, angiogenesis, and tumor microenvironment regulation. Lower IC50 values indicate greater potency.

Table 1: Comparative Inhibitory Activity (IC50 in nM) of Selected Kinase Inhibitors

Kinase TargetRegorafenib (BAY 73-4506)SunitinibMotesanib (AMG-706)
VEGFR1 13-2
VEGFR2 4.2-3
VEGFR3 46-6
PDGFRβ 22--
c-KIT 7-8
RET 1.5--
Raf-1 2.5--
B-RAF 28--
B-RAF (V600E) 19--
TIE2 ---
PDGFR --84

Regorafenib demonstrates potent inhibition across a spectrum of kinases involved in angiogenesis (VEGFRs), oncogenesis (KIT, RET, RAF), and the tumor microenvironment (PDGFRβ).[1][3][4][5] Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor targeting platelet-derived growth factor receptors (PDGF-R) and vascular endothelial growth factor receptors (VEGF-R), as well as KIT (CD117), RET, CSF-1R, and flt3.[6][7][8] Motesanib shows high potency against VEGFRs and c-Kit, with slightly less activity against PDGFR.[2][9]

Key Signaling Pathways Targeted by Indazole-Derived Kinase Inhibitors

These multi-kinase inhibitors exert their anti-cancer effects by simultaneously blocking several critical signaling pathways that drive tumor growth, proliferation, and angiogenesis. The diagram below illustrates the primary pathways targeted by inhibitors like Regorafenib, Sunitinib, and Motesanib.

Kinase_Inhibitor_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->RAS PDGFR->PI3K cKIT c-KIT cKIT->RAS cKIT->PI3K RET RET RET->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival mTOR->Angiogenesis Inhibitor Indazole-Derived Kinase Inhibitors Inhibitor->VEGFR Inhibitor->PDGFR Inhibitor->cKIT Inhibitor->RET Inhibitor->RAF

Caption: Major signaling pathways inhibited by indazole-derived multi-kinase inhibitors.

Experimental Protocols for Kinase Cross-Reactivity Profiling

Accurate and reproducible assessment of kinase inhibitor selectivity is crucial. Several in vitro and cell-based assay formats are available for this purpose.[10][11][12][13] Below are generalized protocols for common kinase profiling assays.

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test inhibitor (e.g., derived from this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[14]

  • ADP-Glo™ Kinase Assay Kit or similar[14]

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.

  • Kinase Reaction:

    • In a multi-well plate, add the serially diluted inhibitor or DMSO control.

    • Add the kinase to each well and incubate briefly to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).[14]

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate as per the manufacturer's instructions.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[14]

Kinase_Assay_Workflow A Prepare Serial Dilution of Inhibitor B Add Inhibitor and Kinase to Plate A->B C Initiate Reaction with Substrate/ATP Mixture B->C D Incubate at 30°C C->D E Stop Reaction and Deplete ATP D->E F Add Detection Reagent (Convert ADP to ATP) E->F G Measure Luminescence F->G H Calculate IC50 G->H

Caption: General workflow for a luminescence-based in vitro kinase activity assay.

Cellular Phosphorylation Assay

This assay determines the ability of an inhibitor to block kinase activity within a cellular context by measuring the phosphorylation status of a downstream substrate.[10]

Materials:

  • Cell line expressing the target kinase

  • Test inhibitor

  • Cell lysis buffer

  • Phospho-specific antibody for the target substrate

  • Secondary antibody conjugated to a detectable marker (e.g., HRP, fluorophore)

  • Western blot or ELISA reagents

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of the test inhibitor.

  • Cell Lysis: After incubation, wash the cells and lyse them to release cellular proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate.

  • Detection of Phosphorylation:

    • Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody followed by a secondary antibody for detection.

    • ELISA: Coat a plate with a capture antibody, add cell lysates, and then detect the phosphorylated substrate using a labeled phospho-specific antibody.

  • Data Analysis: Quantify the signal for the phosphorylated substrate and normalize it to the total protein amount or a loading control. Determine the IC50 value by plotting the normalized signal against the inhibitor concentration.

Conclusion

The cross-reactivity profiles of kinase inhibitors derived from indazole-based scaffolds, such as Regorafenib, Sunitinib, and Motesanib, highlight their potential as broad-spectrum anti-cancer agents. Their ability to target multiple oncogenic and angiogenic pathways simultaneously can lead to potent anti-tumor activity. However, this multi-targeted nature also necessitates a thorough understanding of their off-target effects to manage potential toxicities. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of kinase inhibitor selectivity, which is a critical step in the development of safer and more effective targeted therapies. For researchers in drug discovery, a comprehensive analysis of the kinase inhibition spectrum is essential for identifying promising lead compounds and advancing them into clinical development.

References

Head-to-head comparison of different synthetic routes for (5-Fluoro-1H-indazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis

The strategic synthesis of (5-Fluoro-1H-indazol-3-yl)methanol, a key building block in the development of various therapeutic agents, necessitates a thorough evaluation of available synthetic methodologies. This guide provides a head-to-head comparison of plausible synthetic routes, offering detailed experimental protocols, quantitative data, and a critical analysis of each approach to aid researchers in selecting the most efficient and practical pathway for their specific needs.

Route 1: Reduction of 5-Fluoro-1H-indazole-3-carboxylic Acid

This is the most direct and widely applicable approach, leveraging the commercially available 5-fluoro-1H-indazole-3-carboxylic acid as the starting material. The core of this route involves the reduction of the carboxylic acid functionality to a primary alcohol. Two common reducing agents for this transformation are Lithium Aluminum Hydride (LiAlH₄) and Borane complexes.

Experimental Protocols

Method A: Using Lithium Aluminum Hydride (LiAlH₄)

To a stirred suspension of LiAlH₄ (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen), a solution of 5-fluoro-1H-indazole-3-carboxylic acid (1.0 eq.) in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Method B: Using Borane-Tetrahydrofuran Complex (BH₃·THF)

To a solution of 5-fluoro-1H-indazole-3-carboxylic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, Borane-THF complex (a solution in THF, typically 1M, 3.0 eq.) is added dropwise. The reaction mixture is stirred at room temperature for 6-8 hours. After completion, the reaction is quenched by the slow addition of methanol, followed by water. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Data Presentation
ParameterMethod A (LiAlH₄)Method B (BH₃·THF)
Starting Material 5-Fluoro-1H-indazole-3-carboxylic acid5-Fluoro-1H-indazole-3-carboxylic acid
Key Reagent Lithium Aluminum HydrideBorane-Tetrahydrofuran Complex
Typical Yield 85-95%80-90%
Purity (Post-Chromatography) >98%>98%
Reaction Time 12-16 hours6-8 hours
Work-up Procedure Involves careful quenching of reactive hydrideQuenching with methanol and aqueous work-up
Safety Considerations LiAlH₄ is highly reactive with water and pyrophoric. Requires careful handling under inert atmosphere.Borane complexes are flammable and react with water. Requires handling in a well-ventilated fume hood.

Logical Workflow for Route 1

Route1 cluster_reagents Reducing Agents SM 5-Fluoro-1H-indazole-3-carboxylic acid Reduction Reduction SM->Reduction Product This compound Reduction->Product ReagentA LiAlH₄ in THF ReagentB BH₃·THF in THF

Caption: Synthetic pathway via reduction of the carboxylic acid.

Route 2: Two-Step Synthesis via Esterification and Reduction

This alternative approach involves an initial esterification of the starting carboxylic acid, followed by the reduction of the resulting ester. This can sometimes offer advantages in terms of solubility and ease of handling.

Experimental Protocols

Step 1: Esterification

To a solution of 5-fluoro-1H-indazole-3-carboxylic acid (1.0 eq.) in methanol or ethanol, a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added. The mixture is heated to reflux for 4-6 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried, filtered, and concentrated to yield the corresponding ester.

Step 2: Reduction of the Ester

The ester from Step 1 is dissolved in a suitable solvent like THF or diethyl ether. The reduction is then carried out using a reducing agent such as LiAlH₄, following a similar procedure to Method A in Route 1.

Data Presentation
ParameterTwo-Step Route (Esterification then Reduction)
Starting Material 5-Fluoro-1H-indazole-3-carboxylic acid
Key Reagents Alcohol (MeOH or EtOH), Acid catalyst, LiAlH₄
Overall Yield 75-85% (over two steps)
Purity (Post-Chromatography) >98%
Reaction Time 4-6 hours (esterification) + 12-16 hours (reduction)
Work-up Procedure Involves an aqueous work-up for esterification and a careful hydride quench for reduction.
Advantages Ester intermediate may be easier to purify than the carboxylic acid.
Disadvantages Longer overall synthesis due to an additional step.

Logical Workflow for Route 2

Route2 SM 5-Fluoro-1H-indazole-3-carboxylic acid Esterification Esterification SM->Esterification Intermediate Ethyl 5-fluoro-1H-indazole-3-carboxylate Esterification->Intermediate Reduction Reduction Intermediate->Reduction Product This compound Reduction->Product

Distinguishing Regioisomers of N-alkylated (5-Fluoro-1H-indazol-3-yl)methanol: A Comparative Guide to NMR and MS Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the definitive assignment of N-alkylation in indazole derivatives is a critical step in chemical synthesis and drug discovery. The formation of N1 and N2 regioisomers is common, and their distinct pharmacological profiles necessitate robust analytical methods for their differentiation. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the regioisomers of N-alkylated (5-Fluoro-1H-indazol-3-yl)methanol, offering a practical framework for their unambiguous identification.

Key Spectroscopic Differentiators

The primary distinction between the N1 and N2 regioisomers lies in the chemical environment of the protons and carbons within the indazole ring system. These differences are readily observable in their respective NMR spectra. Mass spectrometry provides complementary information, particularly regarding the fragmentation patterns of the molecular ions.

NMR Spectroscopy: A Powerful Tool for Isomer Elucidation

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC), are often decisive in assigning the correct isomeric structure.[1][2][3]

  • ¹H NMR: The chemical shift of the proton at position 7 (H-7) is a key indicator. In N1-alkylated isomers, the N-alkyl group is spatially closer to H-7, leading to a more pronounced downfield shift for this proton compared to the N2-isomer.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring (C-3, C-3a, and C-7a) are sensitive to the position of alkylation. Generally, C-7a is more deshielded in the N1-isomer.

  • NOESY: This technique is invaluable for confirming spatial proximity. A cross-peak between the N-CH₂ protons of the alkyl group and the H-7 proton is a definitive indicator of the N1-isomer. Conversely, the absence of this correlation and the presence of a cross-peak to H-4 would suggest the N2-isomer.

  • HMBC: Long-range correlations between the N-CH₂ protons and the indazole ring carbons can provide conclusive evidence. For the N1-isomer, a correlation between the N-CH₂ protons and C-7a is expected. For the N2-isomer, a correlation to C-3 is more likely.

Mass Spectrometry: Unveiling Fragmentation Pathways

Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques used to analyze these compounds. While both isomers will exhibit the same molecular ion peak, their fragmentation patterns can differ, providing clues to their structure. The stability of the resulting fragments often dictates the observed fragmentation pathway.

Comparative Data Tables

The following tables summarize the expected NMR and MS data for the regioisomers of a generic N-alkylated this compound. The chemical shifts are hypothetical and based on trends observed in related structures.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonN1-Alkyl IsomerN2-Alkyl IsomerKey Differentiator
H-4~7.4~7.6
H-6~7.1~7.1
H-7~7.8 (downfield) ~7.3 (upfield) Significant shift difference
-CH₂OH~4.8~4.8
N-CH₂-R~4.5~4.5
Alkyl-RVariableVariable

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CarbonN1-Alkyl IsomerN2-Alkyl IsomerKey Differentiator
C-3~145~155
C-3a~120~125
C-4~122~123
C-5 (C-F)~159 (d, J≈240 Hz)~159 (d, J≈240 Hz)
C-6~115 (d, J≈25 Hz)~115 (d, J≈25 Hz)
C-7~110 (d, J≈9 Hz)~112 (d, J≈9 Hz)
C-7a~141 ~138 C-7a is more deshielded in N1
-CH₂OH~58~58
N-CH₂-R~50~55

Table 3: Predicted Key Mass Spectrometry Fragments (m/z)

FragmentN1-Alkyl IsomerN2-Alkyl IsomerFragmentation Pathway
[M]+PresentPresentMolecular Ion
[M-CH₂OH]+PossiblePossibleLoss of the hydroxymethyl group
[M-Alkyl]+PossiblePossibleLoss of the N-alkyl group
Indazole core fragmentsDifferent relative intensitiesDifferent relative intensitiesRing fragmentation

Experimental Protocols

NMR Spectroscopy:

A representative protocol for NMR analysis would involve dissolving approximately 5-10 mg of the purified regioisomer in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). ¹H NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. For unambiguous assignment, 2D NMR experiments including COSY, HSQC, HMBC, and NOESY are essential. For NOESY, a mixing time of 500-800 ms is typically used to observe key intermolecular correlations.

Mass Spectrometry:

Mass spectra can be acquired using either a Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system. For GC-MS, an electron ionization (EI) source is common, operating at 70 eV. For LC-MS, electrospray ionization (ESI) in positive ion mode is typically employed. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecular ion and key fragments.

Visualization of Analytical Workflows

The following diagrams illustrate the logical workflow for distinguishing the regioisomers and their potential fragmentation differences.

Regioisomer_Identification_Workflow cluster_NMR NMR Analysis cluster_MS MS Analysis H1_NMR ¹H NMR C13_NMR ¹³C NMR NOESY NOESY N1_Isomer N1-Alkyl Isomer NOESY->N1_Isomer  NOE between  N-CH₂ and H-7 N2_Isomer N2-Alkyl Isomer NOESY->N2_Isomer  No NOE between  N-CH₂ and H-7 HMBC HMBC HMBC->N1_Isomer  Correlation between  N-CH₂ and C-7a HMBC->N2_Isomer  Correlation between  N-CH₂ and C-3 MS Mass Spectrometry Fragmentation Fragmentation Pattern MS->Fragmentation Sample Mixture of Regioisomers Separation Chromatographic Separation Sample->Separation Isomer_1 Isolated Isomer 1 Separation->Isomer_1 Isomer_2 Isolated Isomer 2 Separation->Isomer_2 Isomer_1->H1_NMR Isomer_1->C13_NMR Isomer_1->NOESY Isomer_1->HMBC Isomer_1->MS Isomer_2->H1_NMR Isomer_2->C13_NMR Isomer_2->NOESY Isomer_2->HMBC Isomer_2->MS

Caption: Workflow for the separation and identification of N1 and N2 regioisomers.

MS_Fragmentation_Comparison cluster_N1 N1-Alkyl Isomer Fragmentation cluster_N2 N2-Alkyl Isomer Fragmentation M1 [M]⁺ F1_1 [M - R]⁺ M1->F1_1 F1_2 [M - CH₂OH]⁺ M1->F1_2 F1_3 Further Fragments F1_1->F1_3 F1_2->F1_3 M2 [M]⁺ F2_1 [M - R]⁺ M2->F2_1 F2_2 [M - CH₂OH]⁺ M2->F2_2 F2_3 Further Fragments F2_1->F2_3 F2_2->F2_3

Caption: Generalized MS fragmentation pathways for N1 and N2 regioisomers.

References

Safety Operating Guide

Navigating the Disposal of (5-Fluoro-1H-indazol-3-yl)methanol: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling (5-Fluoro-1H-indazol-3-yl)methanol are tasked with not only its effective application in their work but also its safe and compliant disposal. Adherence to proper disposal protocols is critical for ensuring a secure laboratory environment and upholding environmental responsibility. This guide provides a comprehensive, step-by-step framework for the appropriate management of this compound waste, grounded in established safety principles for halogenated organic compounds.

Immediate Safety and Hazard Information

Quantitative Hazard Data Summary

Based on data for structurally similar compounds, the anticipated hazards for this compound are summarized below. This information should be treated as a guideline in the absence of a specific SDS.

Hazard ClassificationGHS Hazard Statement (Anticipated)Signal Word (Anticipated)
Skin IrritationH315: Causes skin irritationWarning
Eye IrritationH319: Causes serious eye irritationWarning
Specific Target Organ ToxicityH335: May cause respiratory irritationWarning

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must align with institutional, local, and federal hazardous waste regulations. The following procedural guide outlines the necessary steps for its safe management.

1. Waste Identification and Segregation:

  • All waste streams containing this compound must be classified as hazardous waste.

  • Crucially, segregate this halogenated organic waste from non-halogenated solvent waste to prevent dangerous reactions and to facilitate proper disposal, as the disposal methods for these two categories differ.[2][3]

  • Store this waste separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

2. Waste Collection and Container Management:

  • Solid Waste: Collect pure, solid this compound waste in its original container if possible, or in a designated, compatible, and clearly labeled hazardous waste container.[4]

  • Liquid Waste: For solutions containing this compound, use a designated container specifically for halogenated organic liquid waste.[3][5] Ensure the container is made of a compatible material, such as polyethylene for many organic solvents.[6]

  • Contaminated Materials: Any materials, such as gloves, absorbent pads, or glassware, that come into contact with this compound should be considered contaminated and disposed of as hazardous solid waste. Place these items in a sealed and clearly labeled bag before depositing them into a rigid hazardous waste container.

  • Empty Containers: Containers that previously held this compound must be triple-rinsed with a suitable solvent. The rinsate from the first rinse must be collected and disposed of as hazardous liquid waste.[4][7] Subsequent rinsates may also need to be collected depending on institutional policies. After proper rinsing, the container can often be disposed of as non-hazardous waste, but always confirm your institution's specific guidelines.[4]

3. Labeling:

  • All hazardous waste containers must be clearly and accurately labeled with the words "Hazardous Waste".[5][8]

  • The label must include the full chemical name, "this compound," and list all other constituents in the container with their approximate percentages.[9] Do not use abbreviations or chemical formulas.

  • Indicate the associated hazards (e.g., "Toxic," "Irritant").

  • Record the date when waste is first added to the container.

4. Storage in a Satellite Accumulation Area (SAA):

  • Store all this compound waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][10]

  • The SAA must be under the control of the laboratory personnel.

  • Ensure all containers are kept tightly closed except when actively adding waste.[7][10]

  • Utilize secondary containment, such as a chemical-resistant tray, to contain any potential spills or leaks.

5. Requesting Waste Pickup:

  • Never dispose of this compound down the drain or in the regular trash.[7][10][11]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.

  • Ensure all containers are properly sealed and labeled before the scheduled pickup.

Experimental Workflow: Disposal of Halogenated Chemical Waste

cluster_0 Waste Generation & Identification cluster_1 Segregation & Collection cluster_2 Container Management cluster_3 Storage & Disposal A Generate Waste Containing This compound B Is the waste halogenated? A->B C Collect in Designated HALOGENATED Waste Container B->C Yes D Collect in Designated NON-HALOGENATED Waste Container B->D No E Properly Label Container: 'Hazardous Waste' Full Chemical Name(s) Hazards & Date C->E F Keep Container Securely Closed E->F G Store in Secondary Containment in Satellite Accumulation Area (SAA) F->G H Request Waste Pickup from EH&S G->H

Caption: Logical workflow for the proper segregation and disposal of halogenated chemical waste.

References

Personal protective equipment for handling (5-Fluoro-1H-indazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling (5-Fluoro-1H-indazol-3-yl)methanol

Personal Protective Equipment (PPE)

Proper PPE is mandatory to protect against potential skin, eye, and respiratory irritation. The required equipment is detailed below and should be used in all instances where exposure to this compound is possible.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use and change them immediately upon contamination.[1][2]
Eyes Safety glasses with side shields or gogglesProvides essential protection against splashes and airborne particles.[1]
Face Face shieldTo be worn in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing.[1][2]
Body Laboratory coatA standard lab coat is required to protect skin and clothing from contamination.[1][2]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust generation is likely. The specific type of respirator should be determined by a formal risk assessment.[1][3]
Operational Plan: Step-by-Step Handling

Adherence to the following procedural steps is essential for the safe handling of this compound:

  • Preparation and Engineering Controls:

    • All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2]

    • Ensure that an eyewash station and safety shower are readily accessible.[4]

    • Verify that all necessary PPE is available and in good condition before starting work.

  • Handling the Compound:

    • Wear all required PPE as detailed in the table above.

    • Avoid the formation of dust when handling the solid material. Use appropriate tools, such as spatulas, for transferring the compound.[1]

    • Keep containers tightly closed when not in use.[5]

  • In Case of a Spill:

    • Evacuate the immediate area.

    • If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.[1]

    • Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[1]

  • First Aid Measures:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[5]

    • Skin: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation occurs.[5]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Disposal Plan

Halogenated and fluorinated organic compounds require special disposal procedures due to their potential environmental impact.

  • Waste Collection: Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.[2][3] This includes any contaminated PPE and cleaning materials.

  • Disposal: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.

Visualizing Safety Protocols

To further clarify the safety procedures, the following diagrams illustrate the decision-making process for PPE selection and the general workflow for handling this chemical compound.

PPE_Selection_Workflow PPE Selection for Handling this compound cluster_assessment Risk Assessment cluster_ppe Required PPE cluster_action Action start Start: Handling this compound check_dust Potential for Dust or Aerosol Generation? start->check_dust check_splash Risk of Splashing? check_dust->check_splash No respirator Add NIOSH-approved Respirator check_dust->respirator Yes base_ppe Standard PPE: - Chemical-resistant gloves - Safety glasses with side shields - Lab coat check_splash->base_ppe No face_shield Add Face Shield check_splash->face_shield Yes proceed Proceed with Handling in Fume Hood base_ppe->proceed respirator->check_splash face_shield->base_ppe

Caption: PPE selection workflow based on risk assessment.

Chemical_Handling_Workflow General Workflow for Handling this compound prep 1. Preparation - Conduct risk assessment - Verify fume hood function - Gather all necessary PPE handling 2. Handling - Don appropriate PPE - Weigh and transfer compound in fume hood - Avoid dust generation prep->handling post_handling 3. Post-Handling - Securely seal container - Clean work area handling->post_handling waste 4. Waste Disposal - Segregate contaminated waste - Store in labeled, sealed container - Dispose according to regulations post_handling->waste

Caption: Step-by-step chemical handling workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.